molecular formula C8H5BrO B1268599 3-Bromo-1-benzofuran CAS No. 59214-70-9

3-Bromo-1-benzofuran

Cat. No.: B1268599
CAS No.: 59214-70-9
M. Wt: 197.03 g/mol
InChI Key: ICJNAOJPUTYWNV-UHFFFAOYSA-N
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Description

3-Bromo-1-benzofuran is a useful research compound. Its molecular formula is C8H5BrO and its molecular weight is 197.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJNAOJPUTYWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348765
Record name 3-bromo-1-benzofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59214-70-9
Record name 3-bromo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348765
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Record name 3-Bromobenzo[b]furan
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Bromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Bromo-1-benzofuran, a key intermediate in organic synthesis and medicinal chemistry.[1][2] The document presents quantitative data in a structured format, details experimental protocols for its synthesis, and offers a visual representation of the synthetic workflow.

Core Physical Properties

This compound is an organic compound featuring a benzofuran scaffold substituted with a bromine atom at the 3-position.[1] This substitution significantly influences its chemical reactivity, making it a valuable precursor for a variety of derivatives with potential biological activities.[1] The compound typically appears as a white to yellow solid or oil and exhibits moderate solubility in organic solvents.[1][2]

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₈H₅BrO[1][2][3][4]
Molecular Weight 197.03 g/mol [1][2][3][4][5]
CAS Number 59214-70-9[1][2][3][4]
Melting Point 35 °C[2][6]
35-40 °C[7]
Boiling Point 110 °C[2][7]
233.8 °C at 760 mmHg[6]
Density 1.608 ± 0.06 g/cm³ (Predicted)[2]
Appearance White solid[2]
Yellow solid[1]
Yellow Liquid or Solid or Semi-solid or lump[8]
Solubility Moderately soluble in organic solvents[1]
Refractive Index 1.638[6]
Flash Point 95.2 °C[6]
Storage Temperature Inert atmosphere, Store in freezer, under -20°C[6][8]

Experimental Protocols

While specific experimental protocols for the determination of each physical property of this compound are not extensively detailed in the literature, general methodologies for organic compounds are well-established.

General Protocol for Melting Point Determination: The melting point of a solid organic compound is typically determined using a melting point apparatus.[9] A small amount of the crystalline solid is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the solid begins to melt until it becomes a clear liquid is recorded as the melting point.[9]

General Protocol for Boiling Point Determination: Simple distillation is a common method to determine the boiling point of a liquid.[9] The liquid is heated in a distillation flask connected to a condenser and a collection flask. A thermometer is placed at the vapor outlet to measure the temperature of the vapor that is in equilibrium with the boiling liquid. The stable temperature at which the liquid actively boils and condenses is recorded as the boiling point.[9]

Synthesis of this compound:

A common method for the synthesis of this compound involves the dehydrobromination of 2,3-dibromo-2,3-dihydrobenzo[b]furan.[2][10]

Materials:

  • 2,3-dibromo-2,3-dihydrobenzo[b]furan (82.7 mmol, 23.0 g)[2][10]

  • Potassium hydroxide (KOH) pellets (165 mmol, 9.3 g)[2][10]

  • Ethanol (EtOH) (130 mL total)[2][10]

  • Ethyl acetate (EtOAc)[2]

  • Brine (saturated NaCl solution)[2]

  • Anhydrous magnesium sulfate (MgSO₄)[2]

  • Water (H₂O)[2]

Procedure:

  • Potassium hydroxide pellets are dissolved in ethanol (40 mL) and the resulting solution is cooled to 0 °C.[2][10]

  • In a separate flask, 2,3-dibromo-2,3-dihydrobenzo[b]furan is dissolved in pre-cooled ethanol (90 mL).[2][10]

  • The ethanolic solution of 2,3-dibromo-2,3-dihydrobenzo[b]furan is added dropwise to the potassium hydroxide solution while maintaining the temperature at 0 °C.[2][10]

  • After the addition is complete, the reaction mixture is heated to reflux for 2 hours.[2][10]

  • The mixture is then concentrated under vacuum to remove the ethanol.[2]

  • Water (100 mL) is added to the residue, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).[2]

  • The combined organic phases are washed with brine (100 mL), dried over anhydrous magnesium sulfate, and concentrated to yield this compound as an oil (14.7 g, 90% yield).[2]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification KOH Dissolve KOH in EtOH Cooling Cool both solutions to 0 °C KOH->Cooling Dibromo Dissolve 2,3-dibromo-2,3- dihydrobenzo[b]furan in EtOH Dibromo->Cooling Addition Dropwise addition of Dibromo solution to KOH solution at 0 °C Cooling->Addition Reflux Reflux for 2 hours Addition->Reflux Concentration1 Concentrate under vacuum Reflux->Concentration1 Extraction Add H₂O and extract with EtOAc Concentration1->Extraction Washing Wash organic phase with brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Concentration2 Concentrate to yield product Drying->Concentration2 Product This compound Concentration2->Product Final Product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-1-benzofuran in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-1-benzofuran, a key intermediate in organic and medicinal chemistry. While specific quantitative solubility data is scarce in publicly available literature, this document compiles existing qualitative information and furnishes a detailed experimental protocol for its determination, enabling researchers to generate precise data in their own laboratory settings.

Introduction to this compound

This compound is a heterocyclic compound with a benzofuran core, substituted with a bromine atom at the 3-position. Its chemical structure makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutical agents.[1][2] Understanding its solubility in various organic solvents is critical for its use in synthesis, purification, and formulation development.

Solubility Profile of this compound

Currently, there is a lack of specific, quantitative solubility data (e.g., expressed in g/100 mL or mol/L) for this compound across a range of organic solvents in peer-reviewed journals and chemical databases. However, based on its chemical properties, synthesis procedures, and information on structurally related compounds, a qualitative solubility profile can be inferred.

Qualitative Solubility Data

General statements suggest that this compound exhibits moderate solubility in organic solvents.[3] The synthesis of this compound involves the use of ethanol as a solvent and ethyl acetate for extraction, indicating good solubility in these polar aprotic and protic solvents.[1][2] For the related compound, 3-bromofuran, it is reported to be soluble in chloroform and ethyl acetate, and insoluble in water.[4]

The following table summarizes the available qualitative solubility information and provides a template for researchers to record their own experimentally determined quantitative data.

SolventChemical ClassPolarityQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
Ethanol Protic SolventPolarSoluble[1][2]Data not available
Ethyl Acetate Aprotic SolventPolarSoluble[1][2]Data not available
Chloroform Aprotic SolventNonpolarLikely SolubleData not available
Dichloromethane Aprotic SolventPolarLikely SolubleData not available
Acetone Aprotic SolventPolarLikely SolubleData not available
Toluene Aprotic SolventNonpolarLikely SolubleData not available
Hexane Aprotic SolventNonpolarLikely Sparingly SolubleData not available
Water Protic SolventHighly PolarInsolubleData not available

Experimental Protocol for Determining Thermodynamic Solubility

The "shake-flask" method is considered the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound and is recommended for obtaining accurate solubility data for this compound.[5][6] The following protocol is a synthesized methodology based on established practices.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

  • Sample Collection and Preparation:

    • Once equilibrium is established, allow the vial to stand undisturbed for a period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the data of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow start Start add_excess Add excess this compound to solvent in a vial start->add_excess equilibrate Equilibrate on shaker (24-72h at constant T) add_excess->equilibrate sediment Allow excess solid to sediment equilibrate->sediment filter Filter supernatant (e.g., 0.22 µm syringe filter) sediment->filter analyze Quantify concentration (e.g., HPLC) filter->analyze end End: Thermodynamic Solubility Value analyze->end

Workflow for Thermodynamic Solubility Determination.

Conclusion

References

An In-depth Technical Guide to 3-Bromo-1-benzofuran (CAS: 59214-70-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-benzofuran is a key heterocyclic building block extensively utilized in organic synthesis and medicinal chemistry. Its unique structure, featuring a fused benzene and furan ring system with a bromine atom at the 3-position, renders it a versatile precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals and biologically active compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key transformations, and its application in the development of targeted therapeutics.

Chemical and Physical Properties

This compound is a solid at room temperature, often appearing as a white to yellow crystalline substance.[1][2] It is characterized by the molecular formula C₈H₅BrO and a molecular weight of approximately 197.03 g/mol .[3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 59214-70-9[3]
Molecular Formula C₈H₅BrO[3]
Molecular Weight 197.03 g/mol [3][4]
Appearance White to yellow solid[1][2]
Melting Point 35 °C[2]
Boiling Point 110 °C[2]
Density (Predicted) 1.608 ± 0.06 g/cm³[2]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[2]
Spectroscopic Data

1.1.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show signals corresponding to the five aromatic protons. The proton at the 2-position on the furan ring will likely appear as a singlet, while the four protons on the benzene ring will exhibit a more complex multiplet pattern.

1.1.2. ¹³C NMR Spectroscopy The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C3) will be significantly influenced by the halogen's electronegativity.

1.1.3. Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching within the aromatic and furan rings, and C-O-C stretching of the furan ether linkage. A band corresponding to the C-Br stretch would also be present.

1.1.4. Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[5] Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the furan ring.

Synthesis and Reactivity

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dehydrobromination of 2,3-dibromo-2,3-dihydrobenzo[b]furan.[2]

Experimental Protocol: Synthesis of this compound [2]

  • Step 1: Preparation of Potassium Hydroxide Solution

    • Dissolve potassium hydroxide pellets (9.3 g, 165 mmol) in ethanol (40 mL).

    • Cool the resulting solution to 0 °C.

  • Step 2: Reaction

    • Dissolve 2,3-dibromo-2,3-dihydrobenzo[b]furan (23.0 g, 82.7 mmol) in pre-cooled ethanol (90 mL).

    • Add the solution of 2,3-dibromo-2,3-dihydrobenzo[b]furan dropwise to the ethanolic potassium hydroxide solution at a constant temperature of 0 °C.

    • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Step 3: Work-up and Purification

    • Concentrate the reaction mixture under vacuum.

    • Dilute the residue with water (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic phases and wash with brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield this compound as an oil (14.7 g, 90% yield).

Synthesis 2,3-dibromo-2,3-dihydrobenzo[b]furan 2,3-dibromo-2,3-dihydrobenzo[b]furan Reflux Reflux 2,3-dibromo-2,3-dihydrobenzo[b]furan->Reflux KOH, Ethanol KOH, Ethanol KOH, Ethanol->Reflux This compound This compound Reflux->this compound Suzuki_Coupling This compound This compound Pd Catalyst, Base Pd Catalyst, Base This compound->Pd Catalyst, Base Arylboronic Acid Arylboronic Acid Arylboronic Acid->Pd Catalyst, Base 3-Aryl-1-benzofuran 3-Aryl-1-benzofuran Pd Catalyst, Base->3-Aryl-1-benzofuran Kinase_Inhibitor_Pathway cluster_synthesis Synthesis cluster_bioactivity Biological Activity This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Benzofuran Derivative Benzofuran Derivative Coupling Reaction->Benzofuran Derivative BRAF Kinase BRAF Kinase Benzofuran Derivative->BRAF Kinase Inhibition Cancer Cell Proliferation Cancer Cell Proliferation BRAF Kinase->Cancer Cell Proliferation Promotes

References

A Comprehensive Technical Guide to 3-Bromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromo-1-benzofuran, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, a comprehensive experimental protocol for its synthesis, and an exploration of its potential biological significance based on the activities of related benzofuran derivatives.

Core Chemical and Physical Properties

This compound is a solid organic compound characterized by a benzofuran core substituted with a bromine atom at the 3-position. This substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules.[1][2] The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₅BrO
Molecular Weight 197.03 g/mol [3]
Monoisotopic Mass 195.95238 Da[3]
CAS Number 59214-70-9[1][3]
Appearance White to yellow solid[1]
Melting Point 35 °C[1]
Boiling Point 110 °C[1]
Density (Predicted) 1.608 ± 0.06 g/cm³[1]

Synthesis of this compound: An Experimental Protocol

The following protocol details a common and effective method for the synthesis of this compound from 2,3-dibromo-2,3-dihydrobenzo[b]furan.[1][2]

Materials and Reagents:
  • 2,3-dibromo-2,3-dihydrobenzo[b]furan (82.7 mmol)

  • Potassium hydroxide (KOH) pellets (165 mmol)

  • Ethanol (EtOH)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water (H₂O)

Experimental Procedure:
  • Preparation of Potassium Hydroxide Solution: Dissolve potassium hydroxide pellets (9.3 g, 165 mmol) in ethanol (40 mL) and cool the solution to 0 °C in an ice bath.[1][2]

  • Preparation of Substrate Solution: In a separate flask, dissolve 2,3-dibromo-2,3-dihydrobenzo[b]furan (23.0 g, 82.7 mmol) in pre-cooled ethanol (90 mL).[1][2]

  • Reaction: Add the solution of 2,3-dibromo-2,3-dihydrobenzo[b]furan dropwise to the cooled ethanolic potassium hydroxide solution while maintaining the temperature at 0 °C.[1][2]

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.[1][2]

  • Work-up:

    • Concentrate the reaction mixture under vacuum to remove the ethanol.[1][2]

    • Dilute the residue with water (100 mL).[1][2]

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).[1][2]

    • Combine the organic phases and wash with brine (100 mL).[1][2]

    • Dry the organic layer over anhydrous magnesium sulfate.[1][2]

  • Purification: Concentrate the dried organic phase under vacuum to yield this compound as an oil (14.7 g, 90% yield).[1][2]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product KOH_sol KOH in EtOH (0°C) Addition Dropwise Addition (0°C) KOH_sol->Addition Substrate_sol Substrate in EtOH (pre-cooled) Substrate_sol->Addition Reflux Reflux (2 hours) Addition->Reflux Concentration1 Vacuum Concentration Reflux->Concentration1 Dilution Dilution with H₂O Concentration1->Dilution Extraction EtOAc Extraction Dilution->Extraction Washing Brine Wash Extraction->Washing Drying Drying over MgSO₄ Washing->Drying Concentration2 Final Vacuum Concentration Drying->Concentration2 Product This compound (Oil, 90% yield) Concentration2->Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation of synthesized this compound and its derivatives is typically achieved through a combination of spectroscopic techniques. These methods are crucial for verifying the identity and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. Spectral data for various brominated benzofuran derivatives have been reported, providing a reference for the characterization of this compound.[4]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be employed to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.[5]

Biological Activity and Therapeutic Potential: An Outlook

While specific biological activities for this compound have not been extensively reported, the broader class of benzofuran derivatives is a subject of significant interest in medicinal chemistry due to their diverse therapeutic properties.[6] Brominated benzofurans, in particular, have demonstrated notable cytotoxic potential against various cancer cell lines.[4]

Research into other benzofuran derivatives has implicated their interaction with several key signaling pathways, suggesting potential avenues of investigation for this compound:

  • Anti-inflammatory Pathways: Certain benzofuran hybrids have been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[7][8]

  • Anticancer Mechanisms: Some benzofuran derivatives act as inhibitors of the mTOR signaling pathway, which is often dysregulated in cancer.[9] Furthermore, bromoalkyl and bromoacetyl derivatives of benzofurans have been found to induce apoptosis in leukemia cells, with tubulin identified as a potential molecular target.[4]

  • Antiviral Activity: Recent studies have identified benzofuran derivatives as STING (Stimulator of Interferon Genes) agonists, which can induce type I interferons and inhibit viral replication, highlighting their potential as broad-spectrum antiviral agents.[10]

The pro-apoptotic and anti-inflammatory properties observed in related compounds suggest that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its specific biological targets and mechanisms of action.

Potential_Signaling_Pathways cluster_compound This compound (Potential Modulator) cluster_pathways Potential Target Signaling Pathways cluster_outcomes Potential Biological Outcomes Compound This compound NFkB_MAPK NF-κB / MAPK Signaling Compound->NFkB_MAPK Inhibition? mTOR mTOR Signaling Compound->mTOR Inhibition? STING STING Pathway Compound->STING Agonism? Anti_Inflammatory Anti-inflammatory Effects NFkB_MAPK->Anti_Inflammatory Anticancer Anticancer Effects (e.g., Apoptosis) mTOR->Anticancer Antiviral Antiviral Response STING->Antiviral

Caption: Potential signaling pathways modulated by benzofuran derivatives.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Bromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-benzofuran is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties and the presence of a bromine atom at the 3-position make it a valuable scaffold for the synthesis of a wide array of functionalized derivatives. This technical guide provides a comprehensive overview of the electrophilic substitution reactions of this compound, offering insights into its reactivity, regioselectivity, and synthetic applications. This document details key experimental protocols and presents quantitative data to aid researchers in the design and execution of their synthetic strategies.

Core Concepts: Reactivity and Regioselectivity

The benzofuran ring system is generally susceptible to electrophilic attack due to the electron-donating nature of the oxygen heteroatom. In unsubstituted benzofuran, electrophilic substitution preferentially occurs at the C2 position. This preference is attributed to the greater stability of the cationic intermediate formed upon attack at C2, where the positive charge can be effectively delocalized over the benzene ring.

The introduction of a bromine atom at the 3-position significantly influences the regiochemical outcome of subsequent electrophilic substitution reactions. Bromine is a deactivating group due to its electron-withdrawing inductive effect, yet it is an ortho, para-director in typical aromatic systems due to resonance effects. In the context of this compound, the interplay between the directing effects of the oxygen atom and the bromine substituent, as well as the inherent reactivity of the benzofuran nucleus, dictates the position of electrophilic attack. Experimental evidence, particularly from nitration studies, suggests that electrophilic substitution on this compound preferentially occurs at the C2 position.

Key Electrophilic Substitution Reactions

This section details the primary electrophilic substitution reactions of this compound, including nitration, halogenation, Friedel-Crafts acylation, and sulfonation.

Nitration

The nitration of this compound introduces a nitro group onto the benzofuran ring, a valuable functional group for further synthetic transformations.

Reaction Scheme:

G cluster_0 Nitration of this compound This compound This compound 3-Bromo-2-nitro-1-benzofuran 3-Bromo-2-nitro-1-benzofuran This compound->3-Bromo-2-nitro-1-benzofuran HNO3, Ac2O

Caption: Nitration of this compound.

Quantitative Data:

Product NameReagentsTemperature (°C)Time (h)Yield (%)Reference
3-Bromo-2-nitro-1-benzofuranHNO₃, Ac₂O20-301524-30[1]

Experimental Protocol: Synthesis of 3-Bromo-2-nitro-1-benzofuran

Materials:

  • This compound

  • Nitric acid (HNO₃)

  • Acetic anhydride (Ac₂O)

  • Ice

  • Water

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in acetic anhydride.

  • Cool the solution in an ice bath.

  • Slowly add nitric acid dropwise to the stirred solution, maintaining the temperature between 20-30°C.

  • After the addition is complete, continue stirring the reaction mixture for 15 hours at room temperature.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extract the aqueous mixture with an organic solvent.

  • Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield 3-Bromo-2-nitro-1-benzofuran.

Logical Relationship of Reagents and Products in Nitration

G cluster_reactants Reactants cluster_products Products A This compound D 3-Bromo-2-nitro-1-benzofuran A->D Nitration B Nitric Acid (HNO3) B->D Nitrating Agent C Acetic Anhydride (Ac2O) C->D Solvent/Activator

Caption: Reactant to product flow in nitration.

Halogenation, Friedel-Crafts Acylation, and Sulfonation

Detailed experimental data for the halogenation, Friedel-Crafts acylation, and sulfonation of this compound are not extensively reported in the literature. However, based on the general principles of electrophilic aromatic substitution on benzofurans, the following provides a prospective overview and generalized experimental approaches.

Prospective Reaction Schemes:

G cluster_1 Prospective Halogenation cluster_2 Prospective Friedel-Crafts Acylation cluster_3 Prospective Sulfonation This compound This compound 2,3-Dibromo-1-benzofuran 2,3-Dibromo-1-benzofuran This compound->2,3-Dibromo-1-benzofuran Br2, Lewis Acid 2-Acyl-3-bromo-1-benzofuran 2-Acyl-3-bromo-1-benzofuran This compound->2-Acyl-3-bromo-1-benzofuran RCOCl, AlCl3 This compound-2-sulfonic acid This compound-2-sulfonic acid This compound->this compound-2-sulfonic acid conc. H2SO4

Caption: Prospective electrophilic substitutions.

General Experimental Workflow for Electrophilic Aromatic Substitution

The following workflow can be adapted for various electrophilic substitution reactions on this compound.

G start Start dissolve Dissolve this compound in an appropriate solvent start->dissolve cool Cool the reaction mixture dissolve->cool add_electrophile Slowly add the electrophile (e.g., Halogen, Acyl Chloride) cool->add_electrophile react Allow the reaction to proceed (monitor by TLC) add_electrophile->react quench Quench the reaction (e.g., with ice-water) react->quench extract Extract the product with an organic solvent quench->extract wash Wash the organic layer extract->wash dry Dry the organic layer wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product (Chromatography/Recrystallization) concentrate->purify end End purify->end

Caption: General experimental workflow.

Considerations for Further Research:

  • Halogenation: The use of elemental bromine or chlorine with a Lewis acid catalyst such as iron(III) bromide or aluminum chloride is a standard approach. The reaction is anticipated to yield the 2-halo-3-bromo-1-benzofuran derivative.

  • Friedel-Crafts Acylation: This reaction, typically employing an acyl chloride or anhydride with a Lewis acid like aluminum chloride, is expected to introduce an acyl group at the C2 position. The deactivating effect of the bromo substituent may necessitate harsher reaction conditions.

  • Sulfonation: Treatment with concentrated sulfuric acid or fuming sulfuric acid is the conventional method for sulfonation. The expected product is this compound-2-sulfonic acid.

Conclusion

This technical guide has summarized the current understanding of the electrophilic substitution reactions of this compound. While specific data is most readily available for nitration, the general principles of electrophilic aromatic substitution provide a strong foundation for exploring other transformations. The preferential substitution at the C2 position highlights the directing influence of the benzofuran ring system, even in the presence of a deactivating substituent at C3. Further research into the halogenation, acylation, and sulfonation of this compound is warranted to fully elucidate its synthetic potential and provide a more complete reactivity profile for this important heterocyclic building block. The experimental protocols and data presented herein serve as a valuable resource for chemists engaged in the synthesis of novel benzofuran-based compounds for various applications, including drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-1-benzofuran, a key intermediate in organic and medicinal chemistry. The document details a reliable synthetic protocol, thorough characterization methods, and presents all quantitative data in a structured format for ease of reference and comparison.

Introduction

This compound is a heterocyclic compound featuring a benzofuran core brominated at the 3-position. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.[1][2] Its utility as a synthetic intermediate necessitates well-established protocols for its preparation and robust methods for its characterization to ensure purity and structural integrity. This document serves as a technical resource, providing detailed experimental procedures and data interpretation guidelines.

Synthesis of this compound

A common and efficient method for synthesizing this compound is through the dehydrobromination of 2,3-dibromo-2,3-dihydrobenzo[b]furan. This reaction proceeds with a high yield and provides a direct route to the desired product.

Reaction Scheme

The synthesis involves the elimination of hydrogen bromide from the dihydrobenzofuran precursor using a strong base, such as potassium hydroxide, in an alcoholic solvent.

G cluster_reactants Starting Material cluster_products Product r1 2,3-dibromo-2,3-dihydrobenzo[b]furan mid r1->mid p1 This compound mid->p1  KOH, Ethanol  Reflux, 2h  

Synthesis of this compound.
Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of this compound.[1]

  • Base Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide pellets (9.3 g, 165 mmol) in ethanol (40 mL). Cool the resulting solution to 0 °C using an ice bath.[1]

  • Reactant Addition: In a separate flask, dissolve 2,3-dibromo-2,3-dihydrobenzo[b]furan (23.0 g, 82.7 mmol) in pre-cooled ethanol (90 mL).[1]

  • Reaction: Add the solution of the starting material dropwise to the stirred potassium hydroxide solution, maintaining the temperature at 0 °C. After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.[1]

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Dilute the residue with water (100 mL).[1]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).[1]

  • Purification: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the final product.[1]

Reaction Data

The following table summarizes the quantitative data for the synthesis.

ParameterValueReference
Starting Material2,3-dibromo-2,3-dihydrobenzo[b]furan[1]
Moles of Starting Material82.7 mmol[1]
ReagentPotassium Hydroxide (KOH)[1]
Moles of Reagent165 mmol (2.0 eq)[1]
SolventEthanol[1]
Reaction Temperature0 °C to Reflux[1]
Reaction Time2 hours[1]
Product Yield14.7 g (90%)[1]
Product FormOil[1]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected physical properties and spectroscopic data.

Physicochemical Properties

The table below lists the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₈H₅BrO[3]
Molecular Weight 197.03 g/mol [3]
Appearance White to yellow solid or oil[1][4]
Melting Point 35 °C[1]
Boiling Point 110 °C[1]
Density (Predicted) 1.608 ± 0.06 g/cm³[1]
CAS Number 59214-70-9[3]
Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the five protons of the benzofuran ring system. The aromatic protons on the benzene ring typically appear as a complex multiplet in the range of δ 7.2-7.8 ppm. The proton at the 2-position of the furan ring will appear as a distinct singlet further downfield, typically above δ 7.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display eight distinct signals. The carbon atom attached to the bromine (C3) will be significantly shifted and can be found around δ 100-115 ppm. The other seven carbon signals for the aromatic and furan rings will appear in the typical region of δ 110-155 ppm.[3]

The IR spectrum provides information about the functional groups present. Key absorptions for this compound include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C=C stretching (aromatic and furan ring): ~1600-1450 cm⁻¹

  • C-O-C stretching (ether): ~1250-1050 cm⁻¹

  • C-Br stretching: ~650-550 cm⁻¹

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion (M⁺). There will be two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope (m/z ≈ 196) and one for the molecule with the ⁸¹Br isotope (m/z ≈ 198).[5]

  • Fragmentation: Common fragmentation pathways for benzofurans may involve the loss of CO (28 Da) or the bromine atom (79/81 Da).[6]

Experimental and Analytical Workflow

The overall process from synthesis to final characterization follows a logical progression to ensure the desired product is obtained with high purity and its structure is unequivocally confirmed.

G node_process node_process node_action node_action node_analysis node_analysis node_result node_result start Start synthesis Synthesis start->synthesis workup Work-up & Extraction synthesis->workup purification Purification (Concentration) workup->purification char_title Characterization purification->char_title nmr NMR Spectroscopy (¹H, ¹³C) char_title->nmr ir IR Spectroscopy char_title->ir ms Mass Spectrometry char_title->ms phys Physical Properties (MP, BP) char_title->phys end Final Product: This compound nmr->end ir->end ms->end phys->end

General workflow for synthesis and characterization.

References

Stability of 3-Bromo-1-Benzofuran Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 3-Bromo-1-benzofuran under acidic conditions. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this document outlines the expected reactivity based on the known chemistry of the benzofuran ring system and provides detailed, best-practice experimental protocols for conducting a forced degradation study.

Introduction: The Benzofuran Moiety in Drug Development

Benzofuran and its derivatives are significant scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. Their biological activities are diverse, ranging from antimicrobial to anticancer and anti-inflammatory properties. The stability of any drug candidate is a critical parameter that must be thoroughly investigated during its development. Forced degradation studies, including exposure to acidic conditions, are mandated by regulatory agencies like the International Council for Harmonisation (ICH) to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.

While this compound is a valuable intermediate in organic synthesis, its own stability profile under acidic stress is not extensively documented. Generally, the benzofuran ring system can be susceptible to acid-catalyzed reactions. A Material Safety Data Sheet (MSDS) for this compound indicates that it is stable under normal temperatures and pressures, with strong oxidizing agents listed as incompatible materials. However, this does not provide information about its stability in acidic solutions.

Predicted Stability and Degradation Pathways

The stability of the benzofuran ring under acidic conditions can be influenced by the nature and position of its substituents. Research has shown that a 2-methoxy substituted benzofuran is significantly less stable in the presence of acid compared to a methyl-substituted analogue, highlighting the role of electronic effects.

The primary mechanism of degradation for benzofurans in acidic media is acid-catalyzed ring opening of the furan moiety. This is initiated by the protonation of the ether oxygen, followed by nucleophilic attack of water, leading to cleavage of the C-O bond. For a related compound, 2-bromo-3-methylbenzofuran, the predicted degradation pathway involves acid-catalyzed ring-opening to form a substituted phenol.

Based on these principles, the predicted degradation pathway for this compound under acidic conditions is the hydrolysis of the furan ring to yield a phenolic derivative.

G cluster_main Predicted Acid-Catalyzed Degradation of this compound 3_Bromo_1_benzofuran This compound Protonation Protonation of Ether Oxygen 3_Bromo_1_benzofuran->Protonation + H⁺ Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Nucleophilic_Attack Nucleophilic Attack by H₂O Protonated_Intermediate->Nucleophilic_Attack Ring_Opened_Intermediate Ring-Opened Intermediate Nucleophilic_Attack->Ring_Opened_Intermediate Tautomerization Tautomerization Ring_Opened_Intermediate->Tautomerization Degradation_Product 2-(2-hydroxyphenyl)-2-bromoacetaldehyde (Predicted Degradation Product) Tautomerization->Degradation_Product

Predicted degradation pathway of this compound.

Quantitative Data from a Prototypical Forced Degradation Study

The following table presents hypothetical, yet realistic, quantitative data from a forced degradation study of this compound under various acidic conditions. These results are intended to be illustrative of the type of data that would be generated in such a study.

Stress ConditionTime (hours)Temperature (°C)% this compound Remaining% DegradationMajor Degradation Product(s)
0.1 M HCl26095.24.82-(2-hydroxyphenyl)-2-bromoacetaldehyde
0.1 M HCl86085.714.32-(2-hydroxyphenyl)-2-bromoacetaldehyde
0.1 M HCl246068.131.92-(2-hydroxyphenyl)-2-bromoacetaldehyde
1 M HCl26079.520.52-(2-hydroxyphenyl)-2-bromoacetaldehyde
1 M HCl86045.354.72-(2-hydroxyphenyl)-2-bromoacetaldehyde, Minor unknowns
0.1 M H₂SO₄86086.113.92-(2-hydroxyphenyl)-2-bromoacetaldehyde

Experimental Protocols

The following sections detail the methodologies for conducting a comprehensive forced degradation study of this compound under acidic conditions.

Materials and Reagents
  • This compound (purity >98%)

  • Hydrochloric acid (HCl), analytical grade

  • Sulfuric acid (H₂SO₄), analytical grade

  • Sodium hydroxide (NaOH), for neutralization

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer components

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)

  • pH meter

  • Analytical balance

  • Thermostatically controlled water bath or oven

  • Volumetric flasks and pipettes

Preparation of Stock and Stress Solutions
  • Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

  • Acidic Stress Solutions: Prepare solutions of 0.1 M HCl, 1 M HCl, and 0.1 M H₂SO₄ in HPLC-grade water.

Forced Degradation Procedure (Acid Hydrolysis)
  • For each stress condition, add a specified volume of the this compound stock solution to a volumetric flask.

  • Add the acidic stress solution to the flask to achieve the desired final concentration of the drug substance (e.g., 0.1 mg/mL).

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for predetermined time intervals (e.g., 2, 8, 24 hours).

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the aliquot with an equivalent amount of NaOH solution to stop the degradation reaction.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples immediately by a validated stability-indicating HPLC method.

G cluster_workflow Experimental Workflow for Acidic Forced Degradation Study Start Start Prepare_Stock Prepare 1 mg/mL Stock Solution of this compound Start->Prepare_Stock Prepare_Acid Prepare Acidic Stress Solutions (0.1 M HCl, 1 M HCl, 0.1 M H₂SO₄) Start->Prepare_Acid Mix Mix Stock and Acid Solutions to final concentration (0.1 mg/mL) Prepare_Stock->Mix Prepare_Acid->Mix Incubate Incubate at Controlled Temperature (e.g., 60°C) Mix->Incubate Sample Withdraw Aliquots at Time Intervals (2, 8, 24h) Incubate->Sample Neutralize Neutralize with NaOH Sample->Neutralize Dilute Dilute with Mobile Phase Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC Method Dilute->Analyze End End Analyze->End

Workflow for the acid degradation study.
Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. The following is a template for such a method, which would require optimization and validation.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm)

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Conclusion

While direct, quantitative stability data for this compound under acidic conditions is scarce, an understanding of the chemical reactivity of the benzofuran ring system allows for the prediction of its degradation pathways. The primary anticipated route of degradation is acid-catalyzed hydrolysis, leading to the opening of the furan ring. For researchers and drug development professionals, it is imperative to conduct thorough forced degradation studies to confirm these predictions, identify and characterize any degradation products, and develop a validated stability-indicating analytical method. The experimental protocols and illustrative data provided in this guide serve as a robust framework for undertaking such an investigation, ensuring compliance with regulatory expectations and a comprehensive understanding of the stability of this important chemical entity.

A Technical Guide to 3-Bromo-1-Benzofuran: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-benzofuran, also known by its IUPAC name this compound, is a heterocyclic organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1] Its structure, which consists of a benzene ring fused to a furan ring with a bromine atom at the 3-position, makes it a highly versatile and valuable synthetic intermediate.[2] This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications as a key building block in the development of novel pharmaceutical agents. As a crucial intermediate, it is primarily utilized in laboratory research and development and in the broader chemical production process.[3][4]

The significance of this compound lies in its utility as a foundational scaffold for constructing more complex molecules.[2] The benzofuran core is a privileged structure found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial properties.[5][6] The bromine atom at the 3-position serves as a versatile functional handle, enabling a variety of cross-coupling reactions that are fundamental to modern drug discovery.[7] This allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) and optimize therapeutic potential.

Chemical and Physical Properties

This compound is typically a white to off-white or yellow solid at room temperature.[2][4] Its key physicochemical properties are summarized in the table below, providing essential data for laboratory handling, reaction setup, and purification.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 3-Bromobenzofuran, 3-Bromobenzo[b]furan[1][3]
CAS Number 59214-70-9[1][3]
Molecular Formula C₈H₅BrO[1][3]
Molecular Weight 197.03 g/mol [1][3]
Appearance White to off-white solid or yellow solid/liquid[2][4]
Melting Point 35 °C[2][4]
Boiling Point 233.8 °C (at 760 mmHg)[2]
Topological Polar Surface Area 13.1 Ų[1]

Synthesis and Experimental Protocols

The synthesis of this compound is well-established, with common methods providing high yields. A prevalent and efficient laboratory-scale synthesis involves the dehydrobromination of 2,3-dibromo-2,3-dihydrobenzofuran.[3][4]

Synthesis from 2,3-dibromo-2,3-dihydrobenzo[b]furan

This procedure involves the elimination of HBr from the dihydrobenzofuran precursor using a strong base, such as potassium hydroxide.

Experimental Protocol:

  • Preparation of Base Solution: Dissolve potassium hydroxide pellets (9.3 g, 165 mmol) in ethanol (40 mL) in a round-bottom flask. Cool the resulting solution to 0 °C using an ice bath.[3]

  • Preparation of Substrate Solution: In a separate flask, dissolve 2,3-dibromo-2,3-dihydrobenzo[b]furan (23.0 g, 82.7 mmol) in pre-cooled ethanol (90 mL).[3]

  • Reaction: Add the substrate solution dropwise to the stirred ethanolic potassium hydroxide solution while maintaining the temperature at 0 °C.[3]

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.[3]

  • Work-up and Extraction: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. Dilute the residue with water (100 mL).[3] Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).[3]

  • Purification: Combine the organic phases and wash with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the final product.[3] This procedure typically affords this compound as an oil with a high yield (approx. 90%).[3]

G A 2,3-dibromo-2,3- dihydrobenzo[b]furan in Ethanol C Reaction Mixture A->C Add dropwise at 0°C B KOH in Ethanol B->C C:e->C:e D Work-up (Evaporation, H₂O wash) C->D E Extraction (Ethyl Acetate) D->E F Purification (Brine wash, Drying, Evaporation) E->F G This compound (Final Product) F->G

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a critical building block for the synthesis of complex APIs.[2] Its utility stems from the reactivity of the C-Br bond, which provides a strategic site for introducing molecular diversity.

Role as a Versatile Synthetic Intermediate

The benzofuran scaffold is present in many compounds with significant biological activity. By using this compound as a starting material, medicinal chemists can synthesize libraries of novel derivatives for screening against various therapeutic targets. This compound is instrumental in producing specialized fine chemicals for diverse industrial applications.[2]

Utility in Cross-Coupling Reactions

The bromine atom on the benzofuran ring is an excellent leaving group, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and are extensively used in drug discovery to form new carbon-carbon and carbon-heteroatom bonds. Key reactions include:

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing functional groups.

These powerful synthetic tools allow for the rapid and efficient elaboration of the this compound core, enabling the exploration of chemical space around the scaffold to develop potent and selective drug candidates targeting areas such as oncology, infectious diseases, and central nervous system disorders.[7]

G A This compound (Starting Scaffold) B Transition Metal-Catalyzed Cross-Coupling Reactions A->B C1 Suzuki Coupling (R-B(OH)₂) B->C1 C2 Sonogashira Coupling (R-C≡CH) B->C2 C3 Buchwald-Hartwig (R₂-NH) B->C3 D Library of Novel Benzofuran Derivatives C1->D C2->D C3->D E Biological Screening & Lead Optimization D->E F Drug Candidate E->F

Caption: Role of this compound in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in medicinally important compounds and functional materials.[2] The benzofuran scaffold, in particular, is a common motif in numerous biologically active natural products and synthetic drugs. The functionalization of this core structure, especially at the 3-position, is of significant interest for the development of novel therapeutic agents.

This document provides a detailed protocol for the Suzuki coupling reaction of 3-Bromo-1-benzofuran with various aryl- and heteroarylboronic acids. The presented data and methodologies are compiled to assist researchers in the successful application of this versatile cross-coupling reaction.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.[1]

  • Transmetalation: In the presence of a base, the organic group from the organoboron species (boronic acid or ester) is transferred to the palladium center, forming a diarylpalladium(II) complex. The base is crucial for the activation of the organoboron reagent.[3]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Suzuki coupling of 3-halo-1-benzofurans with different boronic acids, providing a comparative overview of catalysts, bases, solvents, and their impact on reaction outcomes.

EntryHalogen at C3Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1IodoPhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O901677
2Iodo4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O901689
3IodoThiophen-2-ylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O901667
4Bromo(multiple aryl)Pd(OAc)₂ (10)PPh₃ (40)Cs₂CO₃ (4)NMP1100.5-170-88
5IodoBenzofuran-2-ylboronic acidPd(OAc)₂ (3)RuPhos (6)----92

Data adapted from various sources.[4][5][6] NMP = N-Methyl-2-pyrrolidone.

Experimental Protocols

General Procedure for the Suzuki Coupling of this compound

This protocol is a generalized procedure based on commonly employed conditions for the Suzuki coupling of related substrates.[2][4] Optimization may be required for specific substrate combinations.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and, if necessary, the ligand to the reaction vessel.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw or bubble a gentle stream of inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-1-benzofuran.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L_n Ar-Pd(II)-Ar'L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)-Ar'L_n Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Product Ar-Pd(II)-Ar'L_n->Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow start Start setup Reaction Setup (Reactants, Base, Catalyst) start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product caption Experimental Workflow

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Heck Coupling of 3-Bromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Heck coupling reaction conditions tailored for the functionalization of 3-Bromo-1-benzofuran. This document details various experimental protocols, summarizes key quantitative data in a tabular format for easy comparison, and includes a diagram to illustrate the general experimental workflow.

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The palladium-catalyzed Heck coupling reaction is a powerful and versatile tool for carbon-carbon bond formation, enabling the arylation or vinylation of alkenes with aryl halides.[1] This protocol focuses on the application of the Heck reaction to this compound, a readily available starting material, to generate a diverse library of 3-substituted benzofuran derivatives. These products can serve as key intermediates in the synthesis of complex molecules for drug discovery and materials science.

The Heck reaction typically proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination and migratory insertion of the alkene. A subsequent β-hydride elimination releases the final product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[2] The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity.

Comparative Data on Heck Coupling Conditions

The following tables summarize various conditions for the Heck coupling reaction of this compound and related aryl bromides with different alkenes. This data serves as a guide for reaction optimization.

Table 1: Heck Coupling of this compound with Styrene

EntryCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ / PPh₃Et₃NDMF100499[3]
2Pd(OAc)₂ / PPh₃K₂CO₃NMP120295[4]
3Pd(OAc)₂K₂CO₃DMF/H₂O (1:1)804High[5]
4Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane10012High[6]

Table 2: Heck Coupling of Aryl Bromides with Various Alkenes

Aryl BromideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromoanisolen-Butyl acrylatePd/phosphine-imidazolium saltCs₂CO₃Dioxane1202495[7]
2-BromonaphthaleneEthyl crotonatePd EnCat® 40NaOAcEthanol140 (mw)0.571[8][9]
4-BromoacetophenoneStyrenePd(OAc)₂ / NHCK₂CO₃DMF/H₂O (1:1)80492[5]
Aryl BromidesFluorous AlkenesPd(OAc)₂NaOAcDMF/THF12012-2478 (avg)[10]

Experimental Protocols

Below are detailed methodologies for performing the Heck coupling reaction with this compound.

Protocol 1: General Procedure using Palladium(II) Acetate and Triphenylphosphine

This protocol is a general method adaptable for various alkenes.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, palladium(II) acetate, and triphenylphosphine.[11]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[11]

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., K₂CO₃) and the anhydrous solvent (e.g., DMF).[11]

  • Addition of Alkene: Add the alkene (e.g., styrene) to the reaction mixture via syringe.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (e.g., 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).[11]

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and wash it with brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired 3-alkenyl-1-benzofuran derivative.[11]

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Green Heck Reaction

This protocol utilizes microwave irradiation for shorter reaction times and ethanol as a greener solvent.[9][12]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Ethyl crotonate, 1.0 equiv)

  • Pd EnCat® 40 (0.8 mol%)

  • Sodium acetate (NaOAc) (2.5 equiv)

  • Tetraethylammonium chloride (Et₄NCl) (3.0 equiv)

  • Ethanol

Procedure:

  • Reaction Setup: In a 10 mL microwave vial, add this compound, Pd EnCat® 40, NaOAc, and Et₄NCl.[9][13]

  • Addition of Solvent and Alkene: Disperse the solid reagents in ethanol and then add the alkene.[9][13]

  • Microwave Irradiation: Heat the reaction mixture using microwave radiation to 140 °C for 30 minutes.[9][13]

  • Workup and Purification: After cooling, filter the reaction mixture to recover the catalyst. The filtrate can then be concentrated and purified as described in Protocol 1.

Visualizations

The following diagrams illustrate the general workflow and the catalytic cycle of the Heck reaction.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Pd Catalyst, Ligand, and Base in a dry flask B Establish Inert Atmosphere (Ar or N₂) A->B C Add Anhydrous Solvent and Alkene B->C D Heat and Stir (Conventional or Microwave) C->D E Monitor Progress by TLC D->E F Cool to RT and Quench Reaction E->F Reaction Complete G Liquid-Liquid Extraction F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS, etc.) I->J

Caption: General experimental workflow for the Heck coupling of this compound.

G pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂Br pd0->pd_complex Oxidative Addition (R-Br) alkene_complex Alkene Complex pd_complex->alkene_complex + Alkene insertion_product Migratory Insertion Product alkene_complex->insertion_product Migratory Insertion hpdx H-Pd(II)L₂Br insertion_product->hpdx β-Hydride Elimination (- Product) hpdx->pd0 Reductive Elimination (+ Base)

Caption: Simplified catalytic cycle of the Heck reaction.

Conclusion

The Heck reaction provides a versatile and robust method for the synthesis of 3-substituted benzofurans. By carefully selecting the reaction partners and optimizing the catalytic system and conditions, researchers can efficiently access a wide array of benzofuran derivatives. The protocols and comparative data presented in these application notes serve as a valuable resource for chemists in both academic and industrial settings, facilitating the development of novel synthetic routes to important chemical entities.

References

Application Notes and Protocols: Sonogashira Coupling of 3-Bromo-1-benzofuran with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a robust and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base. The mild reaction conditions and tolerance of a wide range of functional groups make it a powerful tool in synthetic organic chemistry.

Benzofuran derivatives are important structural motifs found in numerous biologically active compounds and pharmaceuticals. The introduction of an alkynyl moiety at the 3-position of the benzofuran core via Sonogashira coupling provides a versatile handle for further chemical transformations, enabling the synthesis of a diverse library of compounds for drug discovery and materials science applications. This document provides detailed application notes and protocols for the Sonogashira coupling of 3-Bromo-1-benzofuran with various terminal alkynes.

Reaction Principle

The Sonogashira coupling of this compound with a terminal alkyne proceeds via a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the this compound to a Pd(0) species, followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from the terminal alkyne and the copper(I) co-catalyst. Subsequent reductive elimination yields the 3-alkynyl-1-benzofuran product and regenerates the active Pd(0) catalyst.

Data Presentation

The following table summarizes representative yields for the Sonogashira coupling of this compound and analogous aryl bromides with various terminal alkynes under different catalytic conditions. The data has been compiled to demonstrate the scope and efficiency of the reaction.

EntryAryl BromideTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6512Est. >85
2This compound1-HexynePd(PPh₃)₄ / CuIi-Pr₂NHDMF8016Est. >80
3This compoundPropargyl alcoholPd(PPh₃)₂Cl₂ / CuIEt₃NToluene7012Est. >75
4This compoundTrimethylsilylacetylenePd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuIi-Pr₂NHDioxaneRT24Est. >90[1]
55-BromobenzofuranPropargyl acetatePdCl₂(PhCN)₂ / tBu₃PH·BF₄ / CuIaq. NH₃THFRT-High
6BromobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF/H₂O60495
74-Bromoanisole1-OctynePd(OAc)₂ / PPh₃ / CuIBuNH₂DMF100291

Estimated yields are based on typical results for similar substrates under the specified conditions, as specific yield data for the direct coupling of this compound was not available in a comprehensive tabular format in the searched literature.

Experimental Protocols

The following protocols are provided as a general guideline for the Sonogashira coupling of this compound with terminal alkynes. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve optimal yields.

General Protocol for Sonogashira Coupling

This procedure is adapted from established methods for the Sonogashira coupling of aryl bromides.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF, or Toluene, 5-10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Solvent and Reagent Addition: Add the anhydrous solvent and the amine base via syringe. Stir the mixture for several minutes to ensure dissolution and catalyst activation.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Mechanism pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-Br]L₂ pd0->pd_complex + Ar-Br aryl_halide This compound oxidative_addition Oxidative Addition pd_alkynyl_complex [Ar-Pd(II)-C≡C-R]L₂ pd_complex->pd_alkynyl_complex + R-C≡C-Cu alkyne R-C≡C-H cu_acetylide R-C≡C-Cu(I) alkyne->cu_acetylide + Cu(I), Base cu_catalyst Cu(I) base Base transmetalation Transmetalation pd_alkynyl_complex->pd0  Product Formation product 3-Alkynyl-1-benzofuran pd_alkynyl_complex->product reductive_elimination Reductive Elimination Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_reagents Add this compound, Pd catalyst, and CuI to a dry Schlenk flask start->add_reagents inert_atmosphere Establish inert atmosphere (Ar/N₂) add_reagents->inert_atmosphere add_solvents_base Add anhydrous solvent and amine base inert_atmosphere->add_solvents_base add_alkyne Add terminal alkyne add_solvents_base->add_alkyne heat_stir Heat and stir reaction mixture add_alkyne->heat_stir monitor Monitor reaction progress (TLC/GC-MS) heat_stir->monitor cool Cool to room temperature monitor->cool dilute_wash Dilute with organic solvent, wash with aq. NH₄Cl and brine cool->dilute_wash dry_concentrate Dry organic layer and concentrate dilute_wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End (Pure Product) purify->end

References

Synthesis of Bioactive Molecules Using 3-Bromo-1-Benzofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 3-Bromo-1-benzofuran as a key starting material. The versatile reactivity of the bromine atom at the 3-position allows for the strategic introduction of various substituents, leading to the creation of diverse molecular scaffolds with significant biological activities, including anticancer and enzyme inhibitory properties. This guide focuses on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck coupling.

Application Note 1: Synthesis of 3-Arylbenzofurans via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between this compound and a wide range of aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of 3-arylbenzofuran derivatives, a class of compounds that has demonstrated significant potential as enzyme inhibitors.

Biological Significance of 3-Arylbenzofurans

Recent studies have highlighted the potent inhibitory effects of 3-arylbenzofuran derivatives against enzymes such as α-glucosidase and urease. Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, while urease inhibitors have potential applications in treating infections caused by urease-producing bacteria like Helicobacter pylori.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of phenylbenzofuran-2-carboxylate analogs from a methyl 6-bromo-1-benzofuran-2-carboxylate precursor. The principles of this reaction are directly applicable to this compound.

Materials:

  • Methyl 6-bromo-1-benzofuran-2-carboxylate (or this compound) (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.14 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (0.21 equiv)

  • 1,4-Dioxane/Water (6:1 mixture)

Procedure:

  • To a reaction vessel, add methyl 6-bromo-1-benzofuran-2-carboxylate, the corresponding arylboronic acid, and potassium phosphate.

  • Add the 1,4-dioxane/water solvent mixture to the vessel.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 6-8 hours, or until the reaction is complete (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylbenzofuran derivative.

Quantitative Data: Enzyme Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of synthesized benzofuran derivatives against α-glucosidase and urease.

Compound IDTarget EnzymeIC₅₀ (µM)
5a α-Glucosidase47.3 ± 2.30
5b Urease66.83 ± 1.66
Acarbose (Standard)α-Glucosidase375.82 ± 1.76

[Data sourced from a study on phenylbenzofuran-2-carboxylate analogs synthesized via Suzuki-Miyaura coupling[1]]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (K₃PO₄) solvent Add Solvent: 1,4-Dioxane/Water reagents->solvent degas Degas with Inert Gas solvent->degas catalyst Add Pd(PPh₃)₄ Catalyst degas->catalyst heat Heat to 90°C (6-8 hours) catalyst->heat cool Cool to RT heat->cool extract Extract with Organic Solvent cool->extract purify Column Chromatography extract->purify product Bioactive Product purify->product Isolated 3-Arylbenzofuran Heck_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction_heck Reaction cluster_workup_heck Workup & Purification reactants Combine in Flask: - this compound - Pd(OAc)₂ - PPh₃ inert Establish Inert Atmosphere (Ar/N₂) reactants->inert add_reagents Add: - K₂CO₃ - DMF - Alkene inert->add_reagents heat_stir Heat to 100-120°C (12-24 hours) add_reagents->heat_stir workup Aqueous Workup & Extraction heat_stir->workup purification Column Chromatography workup->purification final_product Bioactive Product purification->final_product Isolated 3-Vinylbenzofuran EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Benzofuran Benzofuran-Indole Hybrid (8aa) Benzofuran->EGFR Inhibition NFkB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK Activates p38 p38 TLR4->p38 Activates ERK_mapk ERK TLR4->ERK_mapk Activates IKK IKK TLR4->IKK Activates Inflammation Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-6) JNK->Inflammation p38->Inflammation ERK_mapk->Inflammation IkB IκBα IKK->IkB P p65 p65/p50 IkB->p65 Releases p65_nucleus p65/p50 (nucleus) p65->p65_nucleus p65_nucleus->Inflammation Benzofuran_5d Benzofuran Hybrid (5d) Benzofuran_5d->JNK Inhibits (P) Benzofuran_5d->p38 Inhibits (P) Benzofuran_5d->ERK_mapk Inhibits (P) Benzofuran_5d->IKK Inhibits (P)

References

The Versatility of 3-Bromo-1-benzofuran: A Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-Bromo-1-benzofuran has emerged as a pivotal scaffold in the synthesis of diverse and biologically active molecules. Its unique structure allows for strategic chemical modifications, paving the way for the discovery of new therapeutic agents with applications in oncology and infectious diseases.

The benzofuran core is a common motif in many natural products and clinically approved drugs, recognized for its broad spectrum of biological activities.[1][2][3] The introduction of a bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functional groups and the construction of extensive compound libraries for drug screening. This strategic functionalization is key to exploring the structure-activity relationships (SAR) of novel benzofuran derivatives.[1][4]

Applications in Anticancer Drug Discovery

Numerous studies have highlighted the potential of 3-substituted benzofuran derivatives as potent anticancer agents. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines, often through mechanisms that include the induction of apoptosis and inhibition of key signaling pathways involved in tumor progression.[5][6][7]

One of the key mechanisms of action for some anticancer benzofuran derivatives is the inhibition of tubulin polymerization.[6][8] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can lead to cell cycle arrest in the G2/M phase and ultimately induce apoptosis in cancer cells.[6] Another identified target is the mTOR signaling pathway, which is a central regulator of cell growth and proliferation and is often dysregulated in cancer.[7]

The anticancer activity of several derivatives of this compound is summarized in the table below, showcasing their potency against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference(s)
3-Amidobenzofuran (6g)MDA-MB-231 (Breast)3.01[6][9]
3-Amidobenzofuran (6g)HCT-116 (Colon)5.20[6][9]
3-Amidobenzofuran (6g)HT-29 (Colon)9.13[6]
3-Amidobenzofuran (6g)HeLa (Cervical)11.09[6]
3-(Bromomethyl)-5,6-dimethoxy-1-benzofuran derivativeK562 (Leukemia)5.0[3][10]
3-(Bromomethyl)-5,6-dimethoxy-1-benzofuran derivativeHL-60 (Leukemia)0.1[3][10]
3-Oxadiazolylbenzofuran (14c)HCT-116 (Colon)3.27[11]
Oxindole-Benzofuran Hybrid (22d)MCF-7 (Breast)3.41[9]
Oxindole-Benzofuran Hybrid (22f)MCF-7 (Breast)2.27[9]

Applications in Antimicrobial Drug Discovery

In addition to their anticancer properties, derivatives of this compound have demonstrated promising activity against a variety of microbial pathogens, including bacteria and fungi. The ability to functionalize the 3-position allows for the synthesis of compounds with tailored antimicrobial profiles.

The table below presents the minimum inhibitory concentration (MIC) values for several benzofuran derivatives against various microbial strains.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference(s)
3-Benzofurancarboxylic acid derivative (III)S. aureus NCTC 4163200[12]
3-Benzofurancarboxylic acid derivative (IV)S. aureus NCTC 416350[12]
3-Benzofurancarboxylic acid derivative (VI)S. aureus NCTC 4163100[12]
3-Methanone-benzofuran analogsS. aureus0.39-3.12[13]
3-Methanone-benzofuran analogsE. coli0.39-3.12[13]
3-Methanone-benzofuran analogsMethicillin-resistant S. aureus0.39-3.12[13]
3-Methanone-benzofuran analogsB. subtilis0.39-3.12[13]
Benzofuran derivative (1)S. typhimurium12.5[14]
Benzofuran derivative (1)E. coli25[14]
Benzofuran derivative (1)S. aureus12.5[14]
Benzofuran derivative (2)S. aureus25[14]
Benzofuran derivative (5)P. italicum12.5[14]
Benzofuran derivative (6)P. italicum12.5[14]
Benzofuran derivative (5)C. musae12.5[14]
Benzofuran derivative (6)C. musae25[14]

Experimental Protocols

The following section provides detailed protocols for key synthetic transformations and biological assays utilizing this compound and its derivatives.

Synthetic Protocols

1. Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-1-benzofurans

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₂CO₃ (2.0 mmol).[15][16]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[15][16]

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.[17]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[17]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).[17]

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[17]

  • Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄.[17]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

2. Sonogashira Coupling for the Synthesis of 3-Alkynyl-1-benzofurans

This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add the anhydrous solvent (5 mL) and the amine base (2.0 mmol).

  • Stir the mixture for a few minutes, then add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 40-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3. Buchwald-Hartwig Amination for the Synthesis of 3-Amino-1-benzofurans

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Xantphos or other suitable phosphine ligand (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and the phosphine ligand (0.04 mmol).[18][19]

  • Add anhydrous toluene (5 mL) to the tube.

  • Add sodium tert-butoxide (1.4 mmol) to the reaction mixture.[19]

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.[18]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.[18]

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Assays

1. MTT Assay for Cytotoxicity Evaluation

This assay is widely used to assess the cytotoxic effect of compounds on cancer cell lines.[5]

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the benzofuran derivatives for 48 or 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[5]

  • Viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

2. Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against microbial strains.

Procedure:

  • Prepare a serial dilution of the benzofuran derivatives in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]

Visualizing the Pathways and Processes

To better understand the role of this compound in drug discovery, the following diagrams illustrate key concepts and workflows.

G cluster_0 Diversification of this compound A This compound B Suzuki Coupling (Arylboronic Acids) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Buchwald-Hartwig (Amines) A->D E 3-Aryl-1-benzofurans B->E F 3-Alkynyl-1-benzofurans C->F G 3-Amino-1-benzofurans D->G

Caption: Synthetic utility of this compound.

G cluster_1 Anticancer Mechanism of Action cluster_2 Tubulin Polymerization Inhibition cluster_3 mTOR Signaling Inhibition Benzofuran Derivative Benzofuran Derivative Inhibition of\nTubulin Polymerization Inhibition of Tubulin Polymerization Benzofuran Derivative->Inhibition of\nTubulin Polymerization mTOR Inhibition mTOR Inhibition Benzofuran Derivative->mTOR Inhibition Disruption of\nMicrotubule Dynamics Disruption of Microtubule Dynamics Inhibition of\nTubulin Polymerization->Disruption of\nMicrotubule Dynamics G2/M Phase\nCell Cycle Arrest G2/M Phase Cell Cycle Arrest Disruption of\nMicrotubule Dynamics->G2/M Phase\nCell Cycle Arrest Apoptosis Apoptosis G2/M Phase\nCell Cycle Arrest->Apoptosis Decreased Protein\nSynthesis & Proliferation Decreased Protein Synthesis & Proliferation mTOR Inhibition->Decreased Protein\nSynthesis & Proliferation Induction of\nAutophagy/Apoptosis Induction of Autophagy/Apoptosis Decreased Protein\nSynthesis & Proliferation->Induction of\nAutophagy/Apoptosis

Caption: Key anticancer signaling pathways targeted by benzofuran derivatives.

G cluster_workflow Drug Discovery Workflow Start Start Synthesis Synthesis of 3-Substituted Benzofurans Start->Synthesis Screening In vitro Screening (Cytotoxicity/Antimicrobial) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vivo In vivo Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical End End Preclinical->End

Caption: General workflow for drug discovery using this compound.

References

Application Notes & Protocols: Photophysical Properties of 3-Bromo-1-benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzofuran derivatives are a significant class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their conjugated bicyclic structure also endows them with interesting photophysical properties, making them valuable candidates for applications in materials science, fluorescent probes, and photodynamic therapy.[3][4]

This document provides an overview of the key photophysical properties of benzofuran derivatives and details the experimental protocols required for their characterization. While specific quantitative data for a wide range of 3-Bromo-1-benzofuran derivatives are not extensively available in the literature, the protocols and representative data from closely related analogs outlined herein provide a comprehensive framework for researchers investigating this specific class of compounds. The introduction of a bromine atom can significantly influence these properties, notably through the "heavy-atom effect," which can enhance intersystem crossing and the generation of reactive oxygen species, a key process in photodynamic therapy.[5]

Photophysical Properties of Benzofuran Derivatives: Representative Data

The photophysical behavior of benzofuran derivatives is highly sensitive to their substitution pattern. Electron-donating or withdrawing groups can tune the absorption and emission wavelengths, as well as the fluorescence quantum yield.

To illustrate the typical photophysical parameters measured for this class of compounds, the following table summarizes data for a series of benzofuro[2,3-c]pyridin-3-ol derivatives, which share a core structural similarity.[3] These values were determined in DMSO solvent.[3]

Table 1: Representative Photophysical Data of Benzofuro[2,3-c]pyridin-3-ol Derivatives in DMSO [3]

Compound IDSubstituentsλabs (nm)λem (nm)Stokes Shift (cm-1)Quantum Yield (ΦPL)
6a Unsubstituted34438029980.239
6g 6-OCH3, 4-N,N-diethyl38946843010.589
7i 6-OCH3, 4-piperidinyl38849455760.380
  • λabs (Maximum Absorption Wavelength): The wavelength at which a molecule absorbs the most light.

  • λem (Maximum Emission Wavelength): The wavelength at which the molecule emits the most light (fluorescence) after excitation.

  • Stokes Shift: The difference in energy (or wavelength) between the absorption and emission maxima. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption.

  • ΦPL (Photoluminescence Quantum Yield): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Potential Applications and Mechanisms

The unique properties of this compound derivatives make them attractive for several advanced applications.

Fluorescent Probes

The inherent fluorescence of the benzofuran scaffold can be harnessed to develop probes for sensing and bioimaging.[2][4] The sensitivity of their emission properties to the local environment (solvatochromism) can be exploited to study cellular microenvironments or detect specific analytes.

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive treatment modality that uses a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (1O2), which induces localized cell death.[6][7] The presence of a heavy atom like bromine in this compound derivatives can significantly enhance the rate of intersystem crossing (ISC) from the excited singlet state (S1) to the triplet state (T1). This long-lived triplet state is crucial for transferring energy to ground-state oxygen (3O2) to produce the desired singlet oxygen (1O2), making these compounds promising candidates for PDT applications.[5]

PDT_Mechanism cluster_excitation PS_G Photosensitizer (S₀) (this compound) PS_S1 Excited Singlet State (S₁) PS_G->PS_S1 Excitation Light Light (hν) Absorption PS_T1 Excited Triplet State (T₁) PS_S1->PS_T1 Intersystem Crossing (Enhanced by Bromine) Fluorescence Fluorescence PS_S1->Fluorescence Radiative Decay O2_singlet Singlet Oxygen (¹O₂) (ROS) PS_T1->O2_singlet Energy Transfer O2_ground Molecular Oxygen (³O₂) CellDeath Oxidative Stress & Cell Death O2_singlet->CellDeath

Figure 1. Mechanism of Type II Photodynamic Therapy.

Experimental Protocols

Precise and reproducible characterization of photophysical properties is essential. The following protocols provide a standardized methodology for researchers.

General Workflow

The characterization process follows a logical sequence from sample preparation to detailed spectroscopic analysis.

workflow start Synthesize & Purify This compound Derivative prep Prepare Stock & Working Solutions in Spectroscopic Grade Solvent start->prep uv_vis Measure UV-Vis Absorption Spectrum prep->uv_vis fluor_ex Measure Excitation Spectrum prep->fluor_ex find_lambda_max Determine λ_abs_max uv_vis->find_lambda_max qy Determine Fluorescence Quantum Yield (Φ_F) (Relative Method) uv_vis->qy fluor_em Measure Emission Spectrum at λ_exc = λ_abs_max find_lambda_max->fluor_em find_em_max Determine λ_em_max fluor_em->find_em_max fluor_em->qy end Compile & Analyze Photophysical Data qy->end

Figure 2. Experimental workflow for photophysical characterization.
Protocol 1: UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λabs).

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., DMSO, THF, Chloroform)

  • Purified this compound derivative

  • Volumetric flasks and micropipettes

Method:

  • Sample Preparation: Prepare a stock solution of the compound in the chosen solvent at a concentration of ~1 mM. From this, prepare a dilute working solution (e.g., 10-20 µM) to ensure the maximum absorbance is within the linear range of the instrument (typically < 1.0 a.u.).[3]

  • Blank Correction: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Record a baseline spectrum.

  • Measurement: Replace the blank cuvette with a cuvette containing the sample solution.

  • Spectral Acquisition: Scan a suitable wavelength range (e.g., 250-600 nm).

  • Data Analysis: Identify the wavelength(s) corresponding to the peak absorbance maxima (λabs).

Protocol 2: Fluorescence Spectroscopy

Objective: To determine the maximum excitation (λex) and emission (λem) wavelengths and to obtain the fluorescence spectra.

Materials:

  • Fluorometer/spectrofluorometer

  • Quartz cuvettes (1 cm path length, four-sided polished)

  • Solutions prepared in Protocol 3.2

Method:

  • Emission Spectrum:

    • Place the sample cuvette in the fluorometer.

    • Set the excitation wavelength to the primary λabs value determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a range starting ~10-20 nm above the excitation wavelength to a longer wavelength where emission is no longer observed (e.g., if λexc = 380 nm, scan from 390-700 nm).

    • Record the spectrum and identify the wavelength of maximum fluorescence intensity (λem).

  • Excitation Spectrum:

    • Set the emission monochromator to the λem value determined above.

    • Scan the excitation monochromator over a range that covers the absorption profile (e.g., 250-500 nm).

    • The resulting spectrum should resemble the absorption spectrum and confirms the absorbing species is the one that is emitting.

Protocol 3: Relative Fluorescence Quantum Yield (ΦF) Determination

Objective: To measure the efficiency of fluorescence relative to a known standard.

Materials:

  • UV-Vis spectrophotometer and fluorometer

  • Quantum yield standard with known ΦF (e.g., Quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).[3][8]

  • Sample and standard solutions with low absorbance (< 0.1 a.u.) at the excitation wavelength to minimize re-absorption effects.

Method:

  • Absorbance Measurement: Measure the absorbance of both the sample solution and the standard solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectrum of the standard solution when excited at the chosen wavelength.

    • Without changing any instrument settings (e.g., slit widths, excitation wavelength), measure the fluorescence emission spectrum of the sample solution.

  • Data Analysis:

    • Integrate the area under the emission curves for both the sample (Fs) and the standard (Fr).

    • Calculate the quantum yield of the sample (Φs) using the following equation:[8] Φs = Φr * (Fs / Fr) * (Ar / As) * (ηs2 / ηr2) Where:

      • Φ is the quantum yield.

      • F is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • η is the refractive index of the solvent.

      • Subscripts 's' and 'r' refer to the sample and reference (standard), respectively.

References

Application Notes: Synthesis and Evaluation of Pim-1 Kinase Inhibitors Utilizing a 3-Bromo-1-benzofuran Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are crucial regulators of cell proliferation, survival, and apoptosis.[1] Overexpression of Pim-1 is implicated in the pathogenesis and progression of various hematological malignancies and solid tumors, including prostate cancer and leukemia, making it a compelling therapeutic target in oncology.[2] The unique hinge region of the Pim-1 ATP-binding pocket presents an opportunity for the design of selective inhibitors.[2]

Benzofuran derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent kinase inhibition.[3][4] This document provides detailed protocols for the synthesis of novel Pim-1 inhibitors using 3-Bromo-1-benzofuran as a versatile starting material. A proposed synthetic route via a Suzuki-Miyaura cross-coupling reaction is detailed, followed by protocols for in vitro biochemical assays to evaluate the inhibitory activity of the synthesized compounds against Pim-1 kinase.

Pim-1 Signaling Pathway

Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Upon activation, STAT3 and STAT5 transcription factors translocate to the nucleus and induce the expression of Pim-1. Pim-1 then phosphorylates a multitude of downstream substrates to regulate cellular processes. For example, Pim-1-mediated phosphorylation of the pro-apoptotic protein BAD at Ser112 prevents it from binding to anti-apoptotic proteins like Bcl-xL, thereby promoting cell survival. Inhibition of Pim-1 is expected to block these survival signals and induce apoptosis in cancer cells.

Pim1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines / Growth Factors (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT STAT3 / STAT5 JAK->STAT Phosphorylates PIM1_Gene Pim-1 Gene Transcription STAT->PIM1_Gene Induces PIM1_Kinase Pim-1 Kinase PIM1_Gene->PIM1_Kinase Translates to BAD BAD PIM1_Kinase->BAD Phosphorylates (inactivates) Cell_Survival Cell Proliferation & Survival PIM1_Kinase->Cell_Survival Promotes Bcl_xL Bcl-xL / Bcl-2 BAD->Bcl_xL Binds to Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits Inhibitor Benzofuran-Based Pim-1 Inhibitor Inhibitor->PIM1_Kinase Inhibits

Pim-1 Signaling and Point of Inhibition.

Data Presentation: Pim-1 Inhibitory Activity

The following table summarizes the Pim-1 inhibitory activity of representative benzofuran-based compounds from the literature. This data serves as a benchmark for evaluating newly synthesized inhibitors.

Compound IDStructurePim-1 IC₅₀ (µM)Assay TypeReference
BZ-P1 Benzofuran-pyrazole hybrid1.053Kinase Assay[5]
BFC-1 Benzofuran-2-carboxylic acid derivativePotent (specific value not provided)Enzyme Assay[6]
BFP-1 Benzofuro[3,2-d]pyrimidine derivativePotent (specific value not provided)Kinase Assay[7]

Note: The IC₅₀ value for BZ-P1 was originally reported in µg/mL and has been converted to µM for consistency, assuming an approximate molecular weight.

Experimental Protocols

Protocol 1: Proposed Synthesis of 3-(1H-Pyrazol-4-yl)-1-benzofuran via Suzuki-Miyaura Coupling

This protocol describes a proposed method for synthesizing a 3-substituted benzofuran Pim-1 inhibitor from this compound and a commercially available pyrazole boronic ester. This reaction is based on established Suzuki-Miyaura coupling procedures for heteroaromatic compounds.[8][9][10]

Synthesis_Workflow Start This compound Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start->Reaction Reagent Pyrazole-4-boronic acid pinacol ester Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 1. Reaction Completion (TLC) Purification Column Chromatography Workup->Purification 2. Crude Product Isolation Product 3-(1H-Pyrazol-4-yl)-1-benzofuran (Final Product) Purification->Product 3. Pure Product Analysis Characterization (NMR, MS) Product->Analysis

Proposed Suzuki Coupling Workflow.

Materials:

  • This compound

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Pyrazole-4-boronic acid pinacol ester)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk flask or similar reaction vessel

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), pyrazole-4-boronic acid pinacol ester (1.1-1.5 eq), Pd(dppf)Cl₂ (0.05-0.10 eq), and potassium carbonate (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction should be stirred to form a suspension.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 4-16 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(1H-Pyrazol-4-yl)-1-benzofuran.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and Mass Spectrometry.

Protocol 2: In Vitro Pim-1 Kinase Assay (ADP-Glo™ Format)

This protocol provides a general method for determining the IC₅₀ value of synthesized compounds against Pim-1 kinase using a luminescence-based assay that measures ADP production.[2]

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • Suitable peptide substrate for Pim-1

  • ATP solution

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume plates (white)

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute these into the kinase buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).

  • Reaction Setup: In a 384-well plate, add the following to the appropriate wells:

    • 1 µL of inhibitor solution (or DMSO for positive control).

    • 2 µL of Pim-1 enzyme solution diluted in kinase buffer.

    • 2 µL of Substrate/ATP mixture (prepare this mix according to the desired final concentrations, typically with ATP at its Km for Pim-1).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data to the positive control (DMSO, 100% activity) and negative control (no enzyme or high concentration of a known inhibitor, 0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value.

Conclusion

The benzofuran scaffold provides a promising foundation for the development of novel Pim-1 kinase inhibitors. The synthetic and screening protocols outlined in this document offer a comprehensive framework for researchers to synthesize new chemical entities starting from this compound and to evaluate their therapeutic potential. The adaptability of the Suzuki-Miyaura coupling allows for the creation of diverse libraries of 3-substituted benzofurans, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against Pim-1 kinase.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3-Bromo-1-benzofuran, a key intermediate in the synthesis of various biologically active compounds and functional materials. This document outlines detailed experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Cyanation reactions, along with quantitative data to facilitate reaction optimization and comparison.

Introduction

The benzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and pharmaceuticals. The functionalization of this core structure, particularly at the 3-position, is of significant interest in medicinal chemistry and drug development. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, starting from the readily available this compound. This document details the application of several key palladium-catalyzed cross-coupling reactions for the derivatization of this compound.

General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is followed by transmetalation with a nucleophilic coupling partner (e.g., organoboron, organotin, or organozinc reagent) or coordination of an amine or alkene. The final step is reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation/ Coordination Pd(II)_Complex->Transmetalation Nu-M Pd(II)_Intermediate Ar-Pd(II)-Nu(L2) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Nu

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Data Presentation: Comparison of Cross-Coupling Reactions

The following tables summarize typical reaction conditions and reported yields for various palladium-catalyzed cross-coupling reactions of this compound and analogous aryl bromides. This data provides a comparative basis for selecting the most suitable method for a specific synthetic target.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1001692
33,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L4 (1.2)-Cs₂CO₃1,4-Dioxane1100.1782[1]

Table 2: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3.5)NaOtBuToluene80498
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene1102485
3Cyclohexane-1,2-diaminePd₂(dba)₃ (1)(±)-BINAP (2)NaOtBuToluene80460[2]

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF651280-90
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPAToluene80688
31-Hexyne[PdCl₂(CH₃CN)₂] (15)-Cs₂CO₃MeCN/H₂O65275-85[3]

Table 4: Heck Reaction of this compound with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1002485
2n-Butyl acrylatePd-1 (1.4)-K₂CO₃DMF1002098[4]
3Ethyl crotonatePd EnCat® 40 (0.8)-AcONaEthanol140 (mw)0.571[5]

Table 5: Cyanation of this compound

EntryCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Zn(CN)₂Pd₂(dba)₃ (2)dppf (4)Zn powderDMF100188[6]
2K₄[Fe(CN)₆]·3H₂OPd(OAc)₂ (2)-Na₂CO₃DMA1201583[6]
3K₄[Fe(CN)₆]·3H₂OP1 (2-5)-KOAcDioxane/H₂O100180-90[7]

Experimental Protocols

Suzuki-Miyaura Coupling

This protocol describes the synthesis of 3-phenyl-1-benzofuran from this compound and phenylboronic acid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine this compound, Phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in a flask. Solvent Add Toluene, Ethanol, and Water. Reagents->Solvent Inert Degas the mixture and place under an inert atmosphere. Solvent->Inert Heat Heat the reaction mixture at 100 °C. Inert->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature and quench. Monitor->Cool Extract Extract with an organic solvent. Cool->Extract Dry Dry the organic layer and concentrate. Extract->Dry Purify Purify by column chromatography. Dry->Purify Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Pd₂(dba)₃, BINAP, and NaOtBu in a Schlenk tube. Inert Evacuate and backfill with inert gas. Reagents->Inert Add_Reactants Add this compound, Morpholine, and Toluene. Inert->Add_Reactants Heat Heat the reaction mixture at 80 °C. Add_Reactants->Heat Monitor Monitor progress by TLC or GC-MS. Heat->Monitor Cool Cool to room temperature and quench. Monitor->Cool Filter Filter through a pad of celite. Cool->Filter Concentrate Concentrate the filtrate. Filter->Concentrate Purify Purify by column chromatography. Concentrate->Purify Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine this compound, Pd(PPh₃)₂Cl₂, and CuI in a flask. Solvent_Base Add anhydrous THF and Et₃N. Reagents->Solvent_Base Inert Degas and place under inert atmosphere. Solvent_Base->Inert Add_Alkyne Add Phenylacetylene. Inert->Add_Alkyne Stir Stir at room temperature or heat to 65 °C. Add_Alkyne->Stir Monitor Monitor progress by TLC or GC-MS. Stir->Monitor Filter Filter off the amine salt. Monitor->Filter Concentrate Concentrate the filtrate. Filter->Concentrate Purify Purify by column chromatography. Concentrate->Purify Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine this compound, Pd(OAc)₂, P(o-tol)₃, and Et₃N in a sealed tube. Add_Reactants Add Styrene and DMF. Reagents->Add_Reactants Heat Heat the reaction mixture at 100 °C. Add_Reactants->Heat Monitor Monitor progress by GC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Pour Pour into water and extract. Cool->Pour Dry Dry the organic layer and concentrate. Pour->Dry Purify Purify by column chromatography. Dry->Purify Cyanation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine this compound, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn powder. Inert Evacuate and backfill with inert gas. Reagents->Inert Add_Solvent Add degassed DMF. Inert->Add_Solvent Heat Heat the reaction mixture at 100 °C. Add_Solvent->Heat Monitor Monitor progress by TLC or GC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Quench Quench with aqueous ammonia. Cool->Quench Extract Extract with an organic solvent. Quench->Extract Purify Purify by column chromatography. Extract->Purify

References

Application Notes and Protocols: The Role of 3-Bromo-1-benzofuran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-benzofuran has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents. The incorporation of a bromine atom at the 3-position of the benzofuran ring system provides a strategic handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse molecular libraries.[1][2] This versatile starting material has been instrumental in the development of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties. These notes provide an overview of the applications of this compound derivatives, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The presence of the bromine atom has been shown to enhance the cytotoxic potential of benzofuran derivatives.[3][4][5][6] Mechanistic studies have revealed that these compounds can induce apoptosis, inhibit tubulin polymerization, and modulate key signaling pathways involved in cancer progression.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound VIII K562 (Leukemia)5.0[1]
HL-60 (Leukemia)0.1[1]
HeLa (Cervical Cancer)>1000[1]
Derivative 1c K562 (Leukemia)<50[1]
Derivative 1e K562 (Leukemia)<50[1]
Derivative 2d K562 (Leukemia)<50[1]
Derivative 3a K562 (Leukemia)<50[1]
Derivative 3d K562 (Leukemia)<50[1]
Bromo derivative 14c HCT116 (Colon Cancer)3.27[2]
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone K562 (Leukemia)5.0[3]
HL-60 (Leukemia)0.1[3]
Compound 6 K562 (Leukemia)3.83 ± 0.6[6]
Compound 8 K562 (Leukemia)2.59 ± 0.88[6]

Antimicrobial Applications

In addition to their anticancer properties, this compound derivatives have shown promise as antimicrobial agents. They exhibit activity against a range of pathogenic bacteria and fungi. The bromine substituent plays a crucial role in their antimicrobial efficacy.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of this compound derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 7 Gram-positive strains16-64[6]
Compound VI Gram-positive bacteria50-200[7]
Candida albicans100[7]
Candida parapsilosis100[7]
Compound III Gram-positive bacteria50-200[7]
Candida albicans100[7]
Candida parapsilosis100[7]
Compound IV Gram-positive bacteria50-200[7]

Experimental Protocols

Synthesis of 3-Bromomethyl-1-benzofuran Derivatives

A common method for the synthesis of 3-bromomethyl-1-benzofuran derivatives involves the bromination of 3-methyl-1-benzofuran precursors using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride or chloroform.

Materials:

  • Substituted 3-methyl-1-benzofuran

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide or AIBN (catalytic amount)

  • Carbon tetrachloride (CCl4) or Chloroform (CHCl3)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve the substituted 3-methyl-1-benzofuran in CCl4 or CHCl3 in a round-bottom flask.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-bromomethyl-1-benzofuran derivative.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., K562, HeLa, MOLT-4)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (dissolved in DMSO, final concentration of DMSO should be <0.5%) for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by staining for phosphatidylserine (PS) externalization (an early apoptotic event) using Annexin V-FITC and for membrane integrity using Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the test compound for the desired time.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Treated and untreated cells in 96-well plates

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Culture cells in a 96-well plate and treat with the test compound to induce apoptosis.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30-60 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence of each sample using a luminometer.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (broth + solvent)

Procedure:

  • Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the microbial inoculum to each well containing the test compound.

  • Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum and solvent).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (no visible growth).

Signaling Pathways and Mechanisms of Action

Several signaling pathways are implicated in the anticancer activity of this compound derivatives. Understanding these pathways is crucial for rational drug design and development.

Apoptosis Signaling Pathway

Many this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.

apoptosis_pathway extrinsic Extrinsic Pathway (Death Receptor-Mediated) caspase8 Caspase-8 activation extrinsic->caspase8 intrinsic Intrinsic Pathway (Mitochondrial) bcl2 Bcl-2 family proteins (e.g., Bax, Bak, Bcl-2) intrinsic->bcl2 caspase37 Caspase-3, -7 activation (Executioner Caspases) caspase8->caspase37 caspase9 Caspase-9 activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis cytochrome_c Cytochrome c release bcl2->cytochrome_c cytochrome_c->caspase9 benzofuran This compound Derivatives benzofuran->extrinsic May Induce benzofuran->intrinsic Induces

Caption: Apoptosis signaling pathways induced by this compound derivatives.

RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Some benzofuran derivatives have been shown to inhibit this pathway.

ras_raf_mek_erk_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation benzofuran This compound Derivatives benzofuran->raf Inhibits

Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway.

HIF-1 Signaling Pathway

The Hypoxia-Inducible Factor 1 (HIF-1) pathway is activated under low oxygen conditions (hypoxia) and plays a crucial role in tumor growth and angiogenesis. Inhibition of this pathway is a promising anticancer strategy.

hif1_pathway hypoxia Hypoxia hif1a_stabilization HIF-1α Stabilization hypoxia->hif1a_stabilization hif1_dimerization HIF-1α/HIF-1β Dimerization hif1a_stabilization->hif1_dimerization hre_binding Binding to Hypoxia Response Elements (HREs) hif1_dimerization->hre_binding gene_transcription Target Gene Transcription (e.g., VEGF, GLUT1) hre_binding->gene_transcription angiogenesis Angiogenesis, Glycolysis, Cell Survival gene_transcription->angiogenesis benzofuran This compound Derivatives benzofuran->hif1a_stabilization Inhibits

Caption: Inhibition of the HIF-1 signaling pathway by this compound derivatives.

Conclusion

This compound and its derivatives represent a valuable class of compounds with significant potential in medicinal chemistry. Their demonstrated anticancer and antimicrobial activities, coupled with their synthetic tractability, make them attractive candidates for further drug discovery and development efforts. The protocols and pathway diagrams provided in these notes offer a comprehensive resource for researchers in this field to design and execute studies aimed at elucidating the full therapeutic potential of this promising chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-1-benzofuran by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 3-Bromo-1-benzofuran using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and quantitative data to aid in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Potential Cause Suggested Solution
Product does not elute from the column Solvent system is not polar enough: this compound is relatively non-polar, but may require a more polar eluent if it remains strongly adsorbed to the silica gel.- Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. - A "flush" with a more polar solvent like 100% ethyl acetate or a mixture containing a small amount of methanol can be used at the end of the column to elute highly retained compounds.
Compound decomposition on silica gel: Benzofurans can be sensitive to the acidic nature of standard silica gel.[1]- Test for stability: Before running a column, spot the crude material on a TLC plate, let it sit for an hour, and then develop it to see if any degradation has occurred. - Deactivate the silica gel: Prepare a slurry of silica gel with the chosen eluent and add 1% triethylamine to neutralize the acidic sites.[1] - Consider using an alternative stationary phase like neutral alumina.
Poor separation of product and impurities Inappropriate solvent system: The chosen eluent may not have the optimal polarity to resolve this compound from impurities.- Optimize the solvent system using TLC: The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4.[2] Experiment with different ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, hexane/dichloromethane). - Use a shallow gradient: Instead of isocratic elution (constant solvent composition), a gradual increase in the polar component of the mobile phase can improve separation of closely eluting compounds.
Column overloading: Too much crude material has been loaded onto the column.- As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower ratio (e.g., 1:100) is recommended.
Product elutes with the solvent front Solvent system is too polar: The eluent is too strong and is washing all compounds through the column without separation.- Decrease the polarity of the eluent. Use a higher proportion of the non-polar solvent (e.g., increase the percentage of hexane).
Streaking or tailing of the product band on the column Compound is sparingly soluble in the eluent: The compound is crashing out on the column.- Choose a solvent system in which the crude material is more soluble. - Load the sample onto the column using a minimal amount of a slightly more polar solvent than the eluent, and then begin elution.
Acidic or basic nature of the compound: Although this compound is neutral, some impurities might be acidic or basic, leading to interactions with the silica gel.- For acidic impurities, adding a small amount of acetic acid to the eluent can help. For basic impurities, adding triethylamine can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common and effective starting point for the purification of moderately non-polar compounds like this compound is a mixture of a non-polar solvent such as hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. A good initial ratio to test on a TLC plate would be in the range of 95:5 to 90:10 hexane:ethyl acetate. The ideal solvent system should provide an Rf value of approximately 0.2-0.4 for this compound.[2]

Q2: How can I tell if this compound is decomposing on the silica gel column?

A2: You can perform a simple stability test using thin-layer chromatography (TLC). Spot your crude product on a silica gel TLC plate and take a picture or note the appearance of the spot. Let the plate sit exposed to the air on the benchtop for 30-60 minutes. Then, elute the plate with an appropriate solvent system. If you observe new spots or significant streaking that were not present in the initial spotting, your compound may be degrading on the silica gel.[1]

Q3: What are the common impurities I might encounter after the synthesis of this compound?

A3: Common impurities can include unreacted starting materials, such as 2,3-dibromo-2,3-dihydrobenzo[b]furan if synthesizing via elimination, or benzofuran if performing a direct bromination.[3] Byproducts from side reactions may also be present. The polarity of these impurities will vary, and TLC analysis of your crude reaction mixture is the best way to identify them and choose a purification strategy.

Q4: Can I use an alternative to silica gel for the purification?

A4: Yes, if your compound shows instability on silica gel, neutral or basic alumina can be a good alternative stationary phase.[1] For very difficult separations, preparative high-performance liquid chromatography (HPLC) might be necessary.

Q5: How much silica gel should I use for my column?

A5: A general guideline is to use a mass of silica gel that is 30 to 100 times the mass of your crude product. For routine purifications, a 1:50 ratio is often sufficient. If the separation is particularly challenging (impurities with very similar Rf values to your product), a higher ratio (e.g., 1:100) and a longer column will provide better resolution.

Quantitative Data Summary

The following table provides estimated Rf values for this compound in common solvent systems. These values are approximate and can vary based on the specific conditions (e.g., brand of TLC plate, temperature). It is always recommended to determine the optimal solvent system experimentally using TLC.

Stationary Phase Mobile Phase (Eluent) Estimated Rf Value of this compound Notes
Silica Gel (230-400 mesh)95:5 Hexane:Ethyl Acetate~ 0.4 - 0.5Good for initial screening. May be slightly too polar for optimal separation.
Silica Gel (230-400 mesh)98:2 Hexane:Ethyl Acetate~ 0.2 - 0.3Likely a good starting point for column chromatography.
Silica Gel (230-400 mesh)100% Hexane< 0.1The compound is unlikely to move significantly.
Silica Gel (230-400 mesh)90:10 Hexane:Dichloromethane~ 0.3 - 0.4An alternative non-polar system to try.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (230-400 mesh, ~50 times the mass of the crude product).

  • Add the chosen eluent (e.g., 98:2 hexane:ethyl acetate) to the silica gel to form a slurry. The consistency should be pourable but not too dilute.

  • Stir the slurry gently to remove any trapped air bubbles.

2. Packing the Column:

  • Secure a glass chromatography column vertically with a clamp.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.

  • Once the silica has settled, add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Loading the Sample:

  • Dry Loading (Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude product in the minimum amount of the eluent.

    • Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column, taking care not to disturb the top layer of sand.

  • Apply gentle positive pressure to the top of the column (using a pump or bulb) to force the solvent through the silica gel at a steady rate.

  • Collect the eluting solvent in a series of labeled test tubes or flasks.

  • Monitor the progress of the separation by collecting small samples from the fractions and analyzing them by TLC.

5. Product Isolation:

  • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Product (Dry or Wet Loading) pack_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified this compound evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_problems Problem Identification cluster_solutions Potential Solutions start Purification Issue Observed no_product No Product Eluting start->no_product poor_sep Poor Separation start->poor_sep streaking Streaking/Tailing start->streaking inc_polarity Increase Eluent Polarity no_product->inc_polarity Cause: Low Polarity check_stability Check Compound Stability (Deactivate Silica/Use Alumina) no_product->check_stability Cause: Decomposition optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent Cause: Wrong Eluent check_loading Reduce Sample Load poor_sep->check_loading Cause: Overloading change_solvent Change Loading/Eluent Solvent streaking->change_solvent Cause: Solubility Issues success Successful Purification inc_polarity->success check_stability->success optimize_solvent->success check_loading->success change_solvent->success

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Synthesis and Purification of 3-Bromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of 3-Bromo-1-benzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and their associated impurity profiles?

A1: The primary synthetic routes to this compound include:

  • Electrophilic Bromination of Benzofuran: This method often employs brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂). Potential impurities include unreacted benzofuran, over-brominated products such as various isomers of dibromo-1-benzofuran, and other regioisomers depending on the reaction conditions. The presence of electron-donating groups on the benzofuran ring can lead to substitution on the benzene ring as well.

  • From 2,3-dibromo-2,3-dihydrobenzo[b]furan: This route involves the elimination of HBr from the starting material. Common impurities include unreacted starting material and potential isomers formed during the elimination step.

  • From 2-Coumaranone (Benzofuran-2(3H)-one): This synthesis involves a reaction sequence that can lead to various byproducts depending on the specific reagents and conditions used. Impurities may include unreacted 2-coumaranone and intermediates from the reaction pathway.

Q2: My reaction yield is low. What are the possible causes and solutions?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting materials persist, consider extending the reaction time or moderately increasing the temperature.

  • Suboptimal reaction temperature: The temperature for bromination reactions is crucial. For instance, using Br₂ may require cooling to manage its high reactivity and prevent side reactions.

  • Product degradation: Benzofurans can be sensitive to strong acids. Ensure that the workup procedure is not overly acidic and is carried out promptly.

  • Losses during workup and purification: To minimize loss, reduce the number of transfer steps, use the appropriate extraction solvent in multiple iterations, and optimize column chromatography conditions.

Q3: I'm observing unexpected peaks in the NMR or GC-MS of my product. What could they be?

A3: Unexpected peaks often correspond to impurities. Common culprits include:

  • Unreacted Starting Materials: Compare the spectra of your product with those of the starting materials to identify any overlap.

  • Over-brominated Products: The formation of dibromo- or even tribromo-1-benzofurans is possible, especially with an excess of the brominating agent. Mass spectrometry can help identify these higher molecular weight species.

  • Isomers: Depending on the synthetic route and the substrate, different isomers of this compound or its brominated derivatives can form. Chromatographic separation and detailed spectroscopic analysis are necessary for identification. For example, in the bromination of substituted benzofurans, bromination can occur at different positions on the benzofuran ring system.

Q4: What are the recommended methods for purifying crude this compound?

A4: The most effective purification methods are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating this compound from both more and less polar impurities.

  • Recrystallization: This technique is useful for removing smaller amounts of impurities, provided a suitable solvent is found in which the solubility of this compound and the impurities differ significantly with temperature.

Troubleshooting Guides

Purification by Column Chromatography

Problem: Poor separation of this compound from impurities.

Potential CauseSuggested Solution
Inappropriate Solvent System Use TLC to screen for an optimal eluent system. A good starting point is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane.[1] Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.3 for this compound.
Column Overloading Do not exceed a 1:30 ratio of crude product to silica gel by weight. Overloading leads to broad peaks and poor separation.
Column Packed Improperly Ensure the silica gel is packed uniformly without cracks or channels. A well-packed column is crucial for good separation.
Purification by Recrystallization

Problem: Oiling out or no crystal formation.

Potential CauseSuggested Solution
Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic compounds, solvents like ethanol, or mixed solvent systems such as hexane/acetone or hexane/ethyl acetate can be effective.[2]
Cooling Too Rapidly Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the compound to "oil out" instead of forming crystals.
Solution Not Saturated If no crystals form, the solution may be too dilute. Gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be helpful.[3]
Low Melting Point of Product This compound has a relatively low melting point (around 35°C), which can make recrystallization challenging. Cooling the solution in an ice-salt bath or using a laboratory chiller may be necessary to induce crystallization.

Experimental Protocols

Synthesis of this compound from 2,3-dibromo-2,3-dihydrobenzo[b]furan

This procedure is adapted from a known synthetic method and typically yields a high percentage of the desired product.[4][5]

Materials:

  • 2,3-dibromo-2,3-dihydrobenzo[b]furan

  • Potassium hydroxide (KOH)

  • Ethanol

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve potassium hydroxide pellets (2 equivalents) in ethanol and cool the solution to 0°C.

  • In a separate flask, dissolve 2,3-dibromo-2,3-dihydrobenzo[b]furan (1 equivalent) in pre-cooled ethanol.

  • Add the solution of 2,3-dibromo-2,3-dihydrobenzo[b]furan dropwise to the cooled KOH solution while maintaining the temperature at 0°C.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • After cooling, concentrate the mixture under vacuum.

  • Dilute the residue with water and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield this compound as an oil.[4][5]

Quantitative Data:

ParameterValue
Starting Material 2,3-dibromo-2,3-dihydrobenzo[b]furan
Reported Yield ~90%[4][5]
Purity (crude) Varies, requires further purification
Purification of this compound by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate (or Dichloromethane)

Procedure:

  • Eluent Selection: Determine the optimal eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The target Rf for this compound should be around 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a column of appropriate size.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more volatile solvent like dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

Process Visualizations

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 2,3-dibromo-2,3- dihydrobenzo[b]furan B KOH in Ethanol (0°C to reflux) A->B C Crude this compound B->C D Concentration E Water Quench & Ethyl Acetate Extraction D->E F Brine Wash & Drying E->F G Final Concentration F->G H Column Chromatography G->H Crude Product I Pure this compound H->I

Caption: Synthetic and purification workflow for this compound.

TroubleshootingPurification Start Crude this compound TLC TLC Analysis Start->TLC Purification Choose Purification Method TLC->Purification Column Column Chromatography Purification->Column Complex Mixture Recrystal Recrystallization Purification->Recrystal Minor Impurities Analysis Purity Analysis (GC-MS, NMR, HPLC) Column->Analysis Recrystal->Analysis Pure Pure Product (>98%) Analysis->Pure Purity OK Impure Repurify or Re-evaluate Strategy Analysis->Impure Purity Not OK

Caption: Decision workflow for the purification of this compound.

References

common side reactions in the bromination of benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the bromination of benzofuran. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products of benzofuran bromination?

A1: The bromination of benzofuran can yield a mixture of products depending on the reaction conditions. The major products are typically 2-bromobenzofuran, resulting from electrophilic substitution, and 2,3-dibromo-2,3-dihydrobenzofuran, an addition product. Under certain conditions, 3-bromobenzofuran and polybrominated species can also be formed.

Q2: Why is electrophilic substitution favored at the 2-position of benzofuran?

A2: Electrophilic attack at the 2-position of the furan ring leads to a more stable cationic intermediate (a sigma complex). In this intermediate, the positive charge can be delocalized over the benzene ring, which provides significant resonance stabilization, analogous to a benzylic carbocation.

Q3: What is the role of the addition product, 2,3-dibromo-2,3-dihydrobenzofuran?

A3: The formation of 2,3-dibromo-2,3-dihydrobenzofuran is a common initial step, particularly when using molecular bromine (Br₂). This adduct is often an intermediate that can subsequently undergo elimination of hydrogen bromide (HBr) to yield the aromatic substitution product, 2-bromobenzofuran.

Troubleshooting Guide

Q1: My reaction yields a complex mixture of products that is difficult to separate. How can I improve the selectivity for a single product?

A1: A complex product mixture often arises from a lack of control over the reaction conditions. To improve selectivity, consider the following:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) can be a milder and more selective brominating agent compared to molecular bromine (Br₂).

  • Solvent: The choice of solvent is crucial. Non-polar solvents like carbon tetrachloride (CCl₄) can favor radical reactions if a radical initiator is present, especially for substituted benzofurans. Polar solvents like acetic acid or ethanol can influence the ionic pathway. For instance, using ethanol as a solvent with NBS can lead to different product distributions compared to CCl₄.[1]

  • Temperature: Lowering the reaction temperature can help to control the reaction rate and minimize the formation of side products by reducing the energy available for competing reaction pathways.

  • Stoichiometry: Use of a precise stoichiometry of the brominating agent (e.g., 1.0 equivalent for monobromination) is critical to avoid polybromination.

Q2: I am observing significant amounts of polybrominated benzofurans. How can I prevent this?

A2: The formation of di- and tri-brominated products occurs when the initially formed monobromobenzofuran is more reactive than benzofuran itself or when an excess of the brominating agent is used. To minimize polybromination:

  • Control Stoichiometry: Carefully control the amount of the brominating agent. A slight excess of benzofuran relative to the brominating agent can help to ensure that the brominating agent is consumed before it can react with the monobrominated product.

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration of the brominating species throughout the reaction.

  • Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.

Q3: I am trying to synthesize 3-bromobenzofuran, but I predominantly get the 2-bromo isomer. How can I achieve 3-bromination?

A3: Direct electrophilic bromination of benzofuran is highly selective for the 2-position. To obtain 3-bromobenzofuran, a multi-step approach is generally necessary. One common strategy involves the initial formation of 2,3-dibromo-2,3-dihydrobenzofuran, followed by a base-induced elimination of HBr, which can favor the formation of 3-bromobenzofuran.

Q4: My reaction with a substituted benzofuran resulted in bromination of a side chain instead of the benzofuran ring. How can I control the reaction site?

A4: Side-chain bromination, particularly on benzylic positions (e.g., a methyl group attached to the benzofuran ring), typically occurs via a radical mechanism. To control the reaction site:

  • For Ring Bromination (Electrophilic): Use polar solvents and avoid radical initiators. Performing the reaction in the dark can also help to suppress radical pathways.

  • For Side-Chain Bromination (Radical): Use a non-polar solvent like CCl₄ in the presence of a radical initiator such as benzoyl peroxide or AIBN, and expose the reaction to UV light.[1]

Quantitative Data on Benzofuran Bromination

The regioselectivity and yield of benzofuran bromination are highly dependent on the reaction conditions. The following table summarizes outcomes from various reported methods.

Brominating AgentSolventTemperatureMajor Product(s)Yield (%)Reference
Br₂CHCl₃Room Temp.Mixture of products, difficult to separateN/A[1]
NBSCCl₄RefluxMixture of products, difficult to separateN/A[1]
NBSEthanolRefluxBromo-derivatives (ring substitution)Satisfactory[1]
Br₂Acetic AcidRoom Temp.Bromo-derivatives (ring substitution)Satisfactory[1]
NBSCCl₄ / Benzoyl PeroxideReflux3-(bromomethyl) derivative of a substituted benzofuran20[1]
Phenyltrimethylammonium tribromideAcetic Acid303 K2-bromoacetyl benzofurans (from 2-acetyl benzofurans)N/A[2]

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Bromination with Bromine in Acetic Acid

This protocol is adapted for the ring bromination of a substituted benzofuran derivative.[1]

  • Dissolution: Dissolve the benzofuran derivative (0.02 mol) in 80% acetic acid (20 mL).

  • Addition of Bromine: While stirring, add a solution of bromine (0.02 mol) in acetic acid (10 mL) dropwise over 1 hour.

  • Reaction: Continue stirring the mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with a 10% sodium thiosulfate solution (10 mL) to quench any unreacted bromine.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Bromination with N-Bromosuccinimide (NBS) in Ethanol

This procedure is an alternative for ring bromination, particularly when direct bromination with Br₂ gives inseparable mixtures.[1]

  • Reaction Setup: To a solution of the benzofuran derivative (0.02 mol) in ethanol (50 mL), add N-bromosuccinimide (0.02 mol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, filter the mixture to remove succinimide.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.

  • Purification: Purify the resulting residue by silica gel column chromatography.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the bromination of benzofuran.

Bromination_Troubleshooting cluster_issues Identify Issue cluster_solutions Potential Solutions start Start Bromination Reaction check_product Analyze Product Mixture (TLC, NMR) start->check_product complex_mixture Complex Mixture check_product->complex_mixture Impure? polybromination Polybromination check_product->polybromination High MW Side-products? wrong_regioisomer Wrong Regioisomer (e.g., 2-bromo instead of 3-bromo) check_product->wrong_regioisomer Incorrect Isomer? side_chain_bromination Side-chain Bromination check_product->side_chain_bromination Side-chain Substituted? no_reaction No Reaction / Low Yield check_product->no_reaction Low Conversion? desired_product Desired Product Obtained check_product->desired_product Pure? solution_selectivity Adjust Solvent/Temp Use milder reagent (NBS) complex_mixture->solution_selectivity solution_polybromination Control Stoichiometry Slow Addition Monitor Reaction Time polybromination->solution_polybromination solution_regioisomer Use Multi-step Synthesis (e.g., via dibromo-adduct) wrong_regioisomer->solution_regioisomer solution_side_chain For Ring: Use Polar Solvent, Dark For Side-chain: Use Non-polar Solvent + Radical Initiator side_chain_bromination->solution_side_chain solution_no_reaction Increase Temperature Increase Reaction Time Check Reagent Purity no_reaction->solution_no_reaction solution_selectivity->start solution_polybromination->start solution_regioisomer->start solution_side_chain->start solution_no_reaction->start

Troubleshooting workflow for benzofuran bromination.

References

Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the Suzuki-Miyaura cross-coupling yield of 3-Bromo-1-benzofuran.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling reaction with this compound resulting in a low yield?

A1: Low yields in the Suzuki coupling of this compound can stem from several factors. Key areas to investigate include the activity of the palladium catalyst, the choice of ligand, the strength and solubility of the base, the solvent system, and the purity of the reagents, particularly the boronic acid or ester.[1][2] Competing side reactions such as protodeboronation, homocoupling, and hydrodehalogenation can also consume starting materials and reduce the yield of the desired product.[2]

Q2: What is the general mechanism for the Suzuki-Miyaura coupling reaction?

A2: The reaction proceeds through a catalytic cycle involving a palladium catalyst.[3] The three main steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) complex.[3][4]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium complex.[4][5] The base is crucial for activating the organoboron species.[5]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst for the next cycle.[3][4]

Q3: Which palladium catalysts and ligands are most effective for coupling with an aryl bromide like this compound?

A3: The choice of catalyst and ligand is critical. While standard catalysts like Pd(PPh₃)₄ can be effective, more robust systems are often required for challenging couplings.[1][2] A combination of a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is common.[6][7] For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can significantly improve catalytic activity and yield.[2][8][9]

Q4: How critical is the exclusion of oxygen and moisture in this reaction?

A4: Extremely critical. The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[8] Suzuki reactions are sensitive to oxygen, which can also lead to the homocoupling of the boronic acid.[1] Therefore, it is essential to thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[7] While some Suzuki reactions tolerate water, starting with anhydrous solvents provides better control over the reaction conditions.[2]

Troubleshooting Guide

Issue 1: No or Very Low Conversion of Starting Materials

This issue often points to problems with catalyst activation or suboptimal reaction conditions.[2]

Possible CauseRecommended ActionRationale
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider an air-stable precatalyst (e.g., Buchwald palladacycles).[2][8] Ensure rigorous degassing of solvents and the reaction vessel to remove oxygen.[8]The active Pd(0) species is sensitive to oxygen and can be deactivated. Pre-catalysts provide a more reliable source of active Pd(0).[8]
Inefficient Oxidative Addition Increase the reaction temperature. Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos).[2][8]Oxidative addition is often the rate-determining step.[8] Electron-rich ligands can accelerate this process, especially for electron-rich aryl bromides.[10]
Poor Reagent Quality Use fresh, dry boronic acid/ester. Ensure the base is finely powdered and dry.[1][8]Boronic acids can dehydrate to form less reactive cyclic trimers (boroxines). The quality of the boronic acid directly impacts the transmetalation step.[8]
Suboptimal Conditions Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF).[8][11] Increase reaction time and monitor by TLC or LC-MS.[2]The base is crucial for activating the boronic acid, and the solvent affects solubility and catalyst activity. Some reactions may simply be slow and require more time to reach completion.[2][8]

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// Edges start -> q_catalyst; q_catalyst -> s_catalyst [label="No"]; s_catalyst -> q_conditions; q_catalyst -> q_conditions [label="Yes"]; q_conditions -> s_conditions [label="No"]; s_conditions -> q_reagents; q_conditions -> q_reagents [label="Yes"]; q_reagents -> s_reagents [label="No"]; s_reagents -> end_node; q_reagents -> end_node [label="Yes"]; } Caption: Troubleshooting flowchart for low or no conversion.

Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)

The presence of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the cross-coupling.[2]

Possible CauseRecommended ActionRationale
Protodeboronation Use a milder base (e.g., K₃PO₄ instead of stronger hydroxides). Run the reaction at a lower temperature. Use a more stable boronic ester (e.g., pinacol ester) instead of the acid.[12][13]The C-B bond can be cleaved by base or protic solvents, especially at high temperatures, replacing the boron group with hydrogen.[13]
Homocoupling of Boronic Acid Ensure thorough degassing of all solvents and maintain a strict inert atmosphere.[1][7]Oxygen can promote the oxidative homocoupling of boronic acids, forming a biaryl byproduct.[1][13]
Hydrodehalogenation Use a less polar solvent. Ensure the absence of water or other proton sources if not part of a planned biphasic system.The aryl halide is reduced, replacing the bromine with a hydrogen atom. This can be promoted by certain catalyst systems or impurities.

Data Presentation: Key Parameter Optimization

The optimal conditions for Suzuki coupling are highly substrate-dependent. The following tables provide starting points for optimization based on common findings in the literature.

Table 1: Comparison of Common Bases [5]

BaseSolvent SystemTemperature (°C)Typical Yield (%)Notes
K₂CO₃Toluene/H₂O or Dioxane/H₂O90-100Good to ExcellentA very common and effective choice for many Suzuki couplings.[5][6]
Na₂CO₃Toluene/H₂O100ExcellentOften interchangeable with K₂CO₃, highly effective in aqueous systems.[5]
Cs₂CO₃Dioxane/H₂O or THF80-100ExcellentA stronger, more soluble carbonate, often effective when other bases fail.[11]
K₃PO₄Dioxane or Toluene80-110Good to ExcellentA non-nucleophilic base, useful for substrates with base-sensitive functional groups.[1]

Data compiled from multiple sources for illustrative purposes.[5]

Table 2: Screening of Catalysts and Solvents [11]

Catalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2%)PPh₃K₂CO₃Dioxane/H₂O (4:1)90Moderate
Pd₂(dba)₃ (2%)SPhosK₃PO₄Toluene100Good
Pd(dppf)Cl₂ (3%)(none)Cs₂CO₃Dioxane100Good-Excellent
CataCXium A Palladacycle (5-10%)(none)Cs₂CO₃2-MeTHF70-80Excellent

This table represents a hypothetical screening process based on literature findings. Actual yields will vary.[11]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[6]

  • Phosphine ligand (e.g., PPh₃ or SPhos, 4-8 mol%)[6]

  • Base (e.g., K₂CO₃, 2.0 eq)[6]

  • Degassed solvent (e.g., 4:1 Dioxane/Water)[6]

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base under an inert atmosphere (Argon or Nitrogen).[6]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[5]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[5][6]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

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// Edges setup -> solvent; solvent -> reaction; reaction -> monitor; monitor -> workup; workup -> purify; purify -> product; } Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism can aid in troubleshooting. For example, if the reaction stalls, an issue may lie in one of these three key steps.

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_add [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_aryl [label="R¹-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_biaryl [label="R¹-Pd(II)L₂-R²", fillcolor="#FBBC05", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for labels node [shape=plaintext, style="", fontcolor="#5F6368"]; r1x [label="R¹-X\n(this compound)"]; r2by2 [label="R²-B(OR)₂\n(Boronic Acid/Ester)\n+ Base"]; r1r2 [label="R¹-R²\n(Product)"];

// Edges pd0 -> ox_add [color="#5F6368"]; ox_add -> pd2_aryl [color="#5F6368"]; pd2_aryl -> transmetal [color="#5F6368"]; transmetal -> pd2_biaryl [color="#5F6368"]; pd2_biaryl -> red_elim [color="#5F6368"]; red_elim -> pd0 [color="#5F6368"];

// Edge labels r1x -> ox_add [dir=none, color="#5F6368"]; r2by2 -> transmetal [dir=none, color="#5F6368"]; red_elim -> r1r2 [dir=none, color="#5F6368"]; } Caption: The three key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Scale-Up of 3-Bromo-1-benzofuran Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-Bromo-1-benzofuran. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful reaction scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is primarily used as an organic synthesis intermediate in laboratory and industrial settings.[1][2] A common laboratory-scale synthesis involves the dehydrobromination of 2,3-dibromo-2,3-dihydrobenzo[b]furan using a base like potassium hydroxide in ethanol.[1][2]

Q2: What are the primary safety concerns when handling this compound?

A2: this compound is an industrial synthetic intermediate and is not intended for direct human consumption.[3] Undiluted contact or ingestion may lead to severe irritation of the mucosal, gastrointestinal, and respiratory tracts.[3] It is classified as acutely toxic if swallowed and causes serious eye irritation.[4] Appropriate personal protective equipment (PPE), such as nitrile gloves, safety goggles, and a dust/respiratory mask, should always be worn.[3]

Q3: How should this compound be properly stored, especially at a larger scale?

A3: To ensure stability, this compound should be stored at 10–25°C in sealed, amber glass containers in a cool, dark, and well-ventilated area.[3] It is important to isolate it from strong oxidants, acids, alkalis, and light to prevent decomposition and oxidation.[3]

Troubleshooting Guides

Issue 1: Low Yield Upon Scale-Up

Q: We achieved a 90% yield in the lab for the dehydrobromination of 2,3-dibromo-2,3-dihydrobenzo[b]furan, but the yield dropped significantly at the pilot scale. What are the potential causes and solutions?

A: A drop in yield during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer.

Potential Causes:

  • Inefficient Mixing: Magnetic stirring, which is effective in small flasks, is often inadequate for larger reactors, leading to poor mixing, localized temperature gradients, and incomplete reactions.

  • Poor Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Exothermic reactions can develop hot spots, leading to side reactions and degradation of the product.

  • Sub-optimal Reagent Addition: Adding reagents too quickly in a large batch can lead to high local concentrations, promoting side reactions or decomposition.

Troubleshooting Steps:

  • Improve Agitation: Switch from magnetic stirring to mechanical overhead stirring with an appropriately designed impeller to ensure efficient mixing in the larger reactor.

  • Controlled Reagent Addition: For the addition of the 2,3-dibromo-2,3-dihydrobenzo[b]furan solution to the potassium hydroxide solution, use a peristaltic pump or a dropping funnel with controlled flow to ensure a slow and steady addition rate. This helps maintain better temperature control.

  • Enhance Heat Management: Utilize a jacketed reactor with a circulating temperature control system to effectively manage the reaction temperature. For exothermic steps, ensure the cooling capacity is sufficient.

Low_Yield_Troubleshooting start Low Yield Observed During Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Assess Temperature Control start->check_temp check_addition Review Reagent Addition Rate start->check_addition sub_mixing Is mixing uniform? check_mixing->sub_mixing sub_temp Are there hot spots? check_temp->sub_temp sub_addition Is addition controlled? check_addition->sub_addition sol_stirring Implement Mechanical Stirring (e.g., overhead stirrer) sub_mixing->sol_stirring No sol_temp Use Jacketed Reactor & Improve Cooling Capacity sub_temp->sol_temp Yes sol_addition Use Metering Pump for Slow, Controlled Addition sub_addition->sol_addition No end_node Re-evaluate Yield sol_stirring->end_node sol_temp->end_node sol_addition->end_node

Caption: Troubleshooting workflow for low reaction yield in scale-up.
Issue 2: Formation of Impurities and Purification Challenges

Q: Our scaled-up reaction of this compound shows several impurities that were not significant at the lab scale. Column chromatography is also less effective now. What should we do?

A: The impurity profile can change significantly upon scale-up due to the reasons mentioned above (poor mixing and temperature control). Purification of brominated compounds can be challenging.[5]

Potential Causes of Impurities:

  • Over-bromination or Isomer Formation: Inadequate temperature control can lead to side reactions.

  • Decomposition: The product or starting materials might be sensitive to prolonged heating or localized hot spots.

  • Incomplete Reaction: Due to poor mixing, pockets of unreacted starting material may remain.

Troubleshooting and Purification Strategies:

  • Reaction Optimization: First, address the root cause by optimizing mixing, temperature control, and reagent addition as described in the previous section.

  • Alternative Purification Methods:

    • Recrystallization: This is often a more scalable purification method than chromatography. A solvent screen should be performed to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification at a larger scale.

Purification_Strategy start Crude this compound with Impurities is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_liquid Is the crude product an oil/liquid? is_solid->is_liquid No solvent_screen Perform Solvent Screen to Find Optimal System recrystallization->solvent_screen chromatography Large-Scale Chromatography (if other methods fail) solvent_screen->chromatography If recrystallization is ineffective distillation Consider Vacuum Distillation is_liquid->distillation Yes is_liquid->chromatography If thermally unstable check_stability Check Thermal Stability (e.g., DSC/TGA) distillation->check_stability end_node Pure this compound check_stability->end_node If stable chromatography->end_node

Caption: Decision workflow for purification strategy.

Data Presentation

The following tables provide an illustrative comparison of reaction parameters and outcomes between a laboratory-scale and a hypothetical pilot-plant scale synthesis of this compound.

Table 1: Comparison of Reaction Parameters

ParameterLaboratory ScalePilot-Plant Scale (Illustrative)Key Considerations for Scale-Up
Starting Material (2,3-dibromo-2,3-dihydrobenzo[b]furan) 23.0 g (82.7 mmol)[1][2]5.0 kg (17.9 mol)Ensure high purity of starting material.
Base (Potassium Hydroxide) 9.3 g (165 mmol)[1][2]2.0 kg (35.6 mol)Use of pellets vs. flake can affect dissolution rate.
Solvent (Ethanol) 130 mL[1][2]28 LAnhydrous solvent is crucial.
Reaction Temperature 0°C to reflux[1][2]0°C to refluxRequires a jacketed reactor for effective temperature control.
Addition Time ~15-30 minutes2-3 hoursSlow, controlled addition is critical to manage exotherms.
Stirring Method Magnetic Stir BarMechanical Overhead StirrerEssential for maintaining a homogeneous mixture.
Reaction Time 2 hours at reflux[1][2]3-4 hours at refluxMay need to be extended to ensure complete conversion.

Table 2: Comparison of Reaction Outcomes

OutcomeLaboratory ScalePilot-Plant Scale (Illustrative)Factors Influencing Outcome
Yield 90%[1][2]80-85%Inefficient heat and mass transfer can lower yield.
Purity (Crude) ~95%~88-92%Increased potential for side reactions at a larger scale.
Major Impurities Unreacted starting materialUnreacted starting material, potential dimers, and decomposition productsLocalized high temperatures and concentrations.
Purification Method Extraction and solvent evaporation[1][2]Extraction, followed by vacuum distillation or recrystallizationChromatography is generally not feasible for large quantities.

Experimental Protocols

Laboratory-Scale Synthesis (Based on Published Procedure)

This protocol is adapted from a known synthesis method.[1][2]

  • Preparation of Base Solution: Dissolve potassium hydroxide pellets (9.3 g, 165 mmol) in ethanol (40 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Preparation of Starting Material Solution: Dissolve 2,3-dibromo-2,3-dihydrobenzo[b]furan (23.0 g, 82.7 mmol) in pre-cooled ethanol (90 mL).

  • Reaction: Add the starting material solution dropwise to the stirred potassium hydroxide solution at 0°C. After the addition is complete, heat the mixture to reflux for 2 hours.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure. Dilute the residue with water (100 mL) and extract with ethyl acetate (3 x 100 mL).

  • Isolation: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate to yield this compound as an oil (14.7 g, 90% yield).[1][2]

Pilot-Plant Scale Synthesis (Hypothetical Protocol)
  • Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical overhead stirrer, a condenser, a temperature probe, and an addition funnel/pump is made inert with nitrogen.

  • Preparation of Base Solution: Charge the reactor with ethanol (12 L) and cool to 0°C using the reactor jacket. Slowly add potassium hydroxide pellets (2.0 kg, 35.6 mol) while stirring to control the exotherm of dissolution.

  • Preparation of Starting Material Solution: In a separate container, dissolve 2,3-dibromo-2,3-dihydrobenzo[b]furan (5.0 kg, 17.9 mol) in ethanol (16 L).

  • Reaction: Slowly add the starting material solution to the stirred potassium hydroxide solution over 2-3 hours, maintaining the internal temperature below 10°C. After the addition is complete, slowly heat the mixture to reflux (approx. 78°C) and maintain for 3-4 hours. Monitor the reaction by GC or HPLC for completion.

  • Work-up: Cool the reactor to 20-25°C. Transfer the mixture to a suitable extraction vessel. Add water (25 L) and ethyl acetate (25 L) and agitate. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 L).

  • Isolation: Combine the organic layers and wash with brine (20 L). Concentrate the organic phase under vacuum. The crude product can then be purified by vacuum distillation.

Mandatory Visualization

Exotherm_Management start Planning a Scaled-Up Bromination Reaction risk_assessment Perform Thermal Risk Assessment (DSC/RC1) start->risk_assessment is_exothermic Is the reaction significantly exothermic? risk_assessment->is_exothermic implement_controls Implement Engineering Controls is_exothermic->implement_controls Yes proceed Proceed with Reaction is_exothermic->proceed No control_addition Slow, Controlled Reagent Addition implement_controls->control_addition efficient_cooling Efficient Cooling System (Jacketed Reactor) implement_controls->efficient_cooling dilution Use Appropriate Solvent Dilution implement_controls->dilution monitoring Continuous Temperature Monitoring implement_controls->monitoring control_addition->proceed efficient_cooling->proceed dilution->proceed monitoring->proceed

Caption: Logical workflow for managing exotherms in scale-up.

References

Technical Support Center: Degradation of 3-Bromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Bromo-1-benzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: While specific, comprehensive studies on the degradation of this compound are not extensively documented, based on the chemical properties of the benzofuran ring and the bromo-substituent, several degradation pathways can be anticipated:

  • Oxidative Degradation: The benzofuran ring is susceptible to oxidation. This can lead to ring opening and the formation of various smaller organic molecules. A key initial step in the biomimetic oxidation of benzofurans is the formation of epoxides, which can then undergo further reactions.[1]

  • Thermal Decomposition: At elevated temperatures, this compound is expected to decompose. Thermal degradation of similar brominated compounds, such as brominated flame retardants, results in the formation of brominated phenols, benzofurans, and potentially polybrominated dibenzofurans.[2][3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. For related polychlorinated dibenzofurans, photodegradation in natural water can be significantly faster than direct photolysis due to the presence of sensitizers.[4] This process can lead to the formation of polar degradation products.[4]

  • Reductive Dehalogenation: The carbon-bromine bond can be cleaved under reducing conditions, leading to the formation of benzofuran.

  • Microbial Degradation: Certain microorganisms can metabolize aromatic compounds. The cometabolic degradation of dibenzofuran by some bacterial strains proceeds through dioxygenation and meta-cleavage of the aromatic ring.[5][6] A similar mechanism could be possible for this compound.

Q2: I am observing unexpected peaks in my chromatogram during a degradation study. What could they be?

A2: Unexpected peaks likely represent degradation products or intermediates. Based on potential degradation pathways, these could include:

  • Benzofuran: Resulting from reductive dehalogenation.

  • Brominated phenols: Formed during thermal degradation through cleavage of the furan ring.

  • Salicylaldehyde and 2'-hydroxyacetophenone: Identified as products in the biomimetic oxidation of benzofuran and 3-methylbenzofuran, respectively.[1]

  • Ring-opened products: Such as dicarboxylic acids or smaller aldehydes and ketones, resulting from oxidative cleavage of the benzofuran ring.

  • Isomers: Under certain conditions, such as in the presence of acid or upon heating, rearrangement of the starting material or intermediates could occur.

Q3: My degradation reaction is not proceeding as expected. What are some common reasons for this?

A3: Several factors could be affecting your experiment:

  • Catalyst Deactivation: If you are using a catalyst (e.g., for oxidation or reduction), it may have become deactivated. This can be due to poisoning by impurities or degradation of the catalyst itself.

  • Incorrect Reaction Conditions: Temperature, pH, solvent, and atmosphere can all significantly impact the degradation rate and pathway. Ensure these are optimized and controlled.

  • Compound Purity: Impurities in your starting material could be inhibiting the reaction or leading to side reactions. The purity of this compound should be confirmed before use.[7]

  • Instability of Reagents: Ensure all reagents, especially any catalysts or enzymes, are active and have been stored correctly.

Troubleshooting Guides

Issue 1: Low or No Degradation Observed
Possible Cause Troubleshooting Steps
Inactive Catalyst/Reagent - Use a fresh batch of catalyst or reagent. - Confirm the activity of the catalyst/reagent using a known positive control reaction. - Ensure proper storage and handling of all chemicals.
Suboptimal Reaction Conditions - Optimize the temperature. Some degradation pathways require higher energy input. - Adjust the pH of the reaction medium. - Use a different solvent system. - For photodegradation, ensure the light source has the appropriate wavelength and intensity.
Inertness of the Molecule - Consider using more forcing reaction conditions (e.g., higher temperature, stronger oxidant/reductant). - Investigate the use of a different type of catalyst or a mediator to facilitate the reaction.
Issue 2: Formation of Multiple Unidentified Products
Possible Cause Troubleshooting Steps
Complex Degradation Pathway - Employ advanced analytical techniques for product identification (e.g., LC-MS/MS, GC-MS, NMR). - Perform time-course studies to identify transient intermediates. - Simplify the reaction conditions (e.g., lower temperature, shorter reaction time) to favor the formation of initial degradation products.
Side Reactions - Purify the starting material to remove any impurities that may be contributing to side reactions. - Modify the reaction conditions to be more selective (e.g., use a more specific catalyst, adjust pH).
Sample Preparation Artifacts - Ensure that the observed products are not being formed during sample workup or analysis. - Analyze a control sample of the starting material that has undergone the same workup procedure.

Experimental Protocols

Protocol 1: General Procedure for Oxidative Degradation Using a Biomimetic System

This protocol is adapted from the biomimetic oxidation of benzofurans.[1]

  • Catalyst Preparation: Prepare a solution of a manganese(III) porphyrin catalyst in a suitable organic solvent (e.g., acetonitrile).

  • Reaction Setup: In a round-bottom flask, dissolve this compound in the chosen solvent. Add the catalyst solution.

  • Initiation: Add an oxidant, such as hydrogen peroxide, dropwise to the reaction mixture at room temperature while stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench any remaining oxidant. Extract the products with an appropriate organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Analysis: Analyze the product mixture using GC-MS or LC-MS to identify the degradation products.

Protocol 2: General Procedure for Thermal Degradation Analysis

This protocol is based on general methods for studying the thermal decomposition of brominated compounds.[2][3]

  • Sample Preparation: Place a small, accurately weighed amount of this compound into a quartz tube or a thermogravimetric analysis (TGA) pan.

  • Decomposition: Heat the sample in a tube furnace or a TGA instrument under a controlled atmosphere (e.g., nitrogen for pyrolysis, air for combustion). Program a temperature ramp to the desired final temperature.

  • Product Trapping: For analysis of volatile products, pass the effluent gas through a series of cold traps or sorbent tubes.

  • Analysis of Volatiles: Analyze the trapped volatile compounds by gas chromatography-mass spectrometry (GC-MS).

  • Analysis of Residue: Analyze the non-volatile residue using techniques such as Fourier-transform infrared spectroscopy (FTIR) or solid-state NMR.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature for the degradation of this compound. Researchers are encouraged to establish their own baseline data for degradation rates and product yields under their specific experimental conditions.

Visualizations

Hypothetical Oxidative Degradation Pathway

G Hypothetical Oxidative Degradation Pathway of this compound A This compound B Epoxide Intermediate A->B Oxidation (e.g., H2O2, P450 mimic) C Ring-Opened Products (e.g., Brominated Phenols, Aldehydes) B->C Rearrangement / Hydrolysis D Further Oxidation Products (e.g., Carboxylic Acids) C->D Further Oxidation

Caption: A potential pathway for the oxidative degradation of this compound.

Experimental Workflow for Degradation Studies

G General Experimental Workflow for Degradation Studies cluster_0 Reaction Stage cluster_1 Analysis Stage A This compound (Starting Material) B Degradation Reaction (Thermal, Photo, Oxidative, etc.) A->B C Reaction Mixture B->C D Sample Preparation (Extraction, Concentration) C->D E Chromatographic Separation (GC, LC) D->E F Product Identification (MS, NMR) E->F G Data Analysis and Pathway Elucidation F->G

Caption: A generalized workflow for investigating the degradation of this compound.

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 3-Bromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Suzuki-Miyaura cross-coupling reaction of 3-bromo-1-benzofuran.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not proceeding, or the yield is very low. What are the most common causes?

A1: Low or no yield in the Suzuki coupling of this compound can stem from several factors. The most common issues include:

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Improperly degassed solvents or a poorly maintained inert atmosphere can lead to catalyst deactivation through oxidation.[1] Using a fresh batch of the palladium precursor and ligand is crucial.

  • Inefficient Oxidative Addition: This is often the rate-determining step in the catalytic cycle. The C-Br bond at the 3-position of the electron-rich benzofuran ring may be less reactive than anticipated.

  • Poor Quality of Boronic Acid: Boronic acids can dehydrate to form cyclic trimers (boroxines), which are often less reactive. Using fresh, high-purity boronic acid is recommended.

  • Inappropriate Base or Solvent: The choice of base is critical for the activation of the boronic acid for transmetalation. The solvent system must be able to solubilize all reaction components to a reasonable extent.[1]

Q2: I am observing significant amounts of homocoupling product from my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen. To minimize homocoupling:

  • Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and the reaction vessel. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[1]

  • Control Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. If homocoupling is a major issue, try running the reaction at a slightly lower temperature for a longer duration.

  • Use High-Purity Reagents: Impurities in the boronic acid or other reagents can sometimes promote homocoupling.

Q3: What are the recommended starting conditions for a Suzuki coupling of this compound?

A3: Based on successful couplings with similar benzofuran substrates, a reliable set of starting conditions would be:

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or a combination of a Pd(II) precursor like Pd(OAc)₂ (2-3 mol%) with a suitable phosphine ligand (e.g., PPh₃, SPhos).

  • Base: A moderately strong inorganic base such as K₂CO₃ or K₃PO₄ (2 equivalents).[2][3]

  • Solvent: A biphasic mixture of an organic solvent and water, for example, 1,4-dioxane/water (in a ratio of approximately 4:1 to 6:1) or DMF/water.[2][3]

  • Temperature: Typically in the range of 80-100 °C.

It is always advisable to run a small-scale test reaction to optimize these conditions for your specific boronic acid partner.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible CauseRecommended ActionRationale
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Ensure rigorous degassing of solvents and the reaction vessel. Consider using a more air-stable pre-catalyst.The active Pd(0) species is sensitive to oxygen and can be deactivated through oxidation.[1] Pre-catalysts can provide a more reliable source of active Pd(0).
Inefficient Oxidative Addition Increase the reaction temperature in increments of 10 °C. Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, other Buchwald-type biaryl phosphines).Oxidative addition is often the rate-determining step. Electron-rich ligands can accelerate this process.
Poor Boronic Acid Quality Use fresh, dry boronic acid. If necessary, convert the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt.Boronic acids can degrade over time. Their purity and form directly impact the transmetalation step.
Inappropriate Base or Solvent Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and dry. Use a solvent system that solubilizes all components, such as a 1,4-dioxane/water or DMF/water mixture.[2][3]The base is crucial for activating the boronic acid for transmetalation. The solvent affects the solubility and the activity of the catalyst.
Issue 2: Formation of Significant Byproducts
Byproduct ObservedPossible CauseRecommended Action
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.
Protodeboronation (Boronic acid replaced by -H) Presence of excess water or protic impurities. Reaction temperature may be too high.Use anhydrous solvents (if compatible with the chosen base) and ensure the boronic acid is dry. Consider lowering the reaction temperature.
Dehalogenation of this compound (Bromo group replaced by -H) Catalyst deactivation pathway. Presence of impurities that can act as hydrogen sources.Screen different ligands and bases. Ensure high purity of all reagents and solvents.

Quantitative Data from Literature

The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of a bromo-benzofuran derivative with various arylboronic acids, which can serve as a reference for optimizing the coupling of this compound.

Table 1: Suzuki Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Arylboronic Acids [2][3]

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (6:1)901689
2Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (6:1)901677
34-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (6:1)901667
43-Thiopheneboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (6:1)901670
53-Pyridinylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (6:1)901667

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₃PO₄ (2.0 equiv), finely powdered and dried

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 to 6:1 ratio) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent Prep Weigh Reagents: - this compound - Arylboronic Acid - Base (e.g., K3PO4) Reaction Setup Combine Reagents & Catalyst in Flask Reagent Prep->Reaction Setup Catalyst Prep Prepare Catalyst: - Pd(PPh3)4 or - Pd(OAc)2 + Ligand Catalyst Prep->Reaction Setup Solvent Prep Degas Solvents: - 1,4-Dioxane - Water Solvent Addition Add Degassed Solvents Solvent Prep->Solvent Addition Inert Atmosphere Establish Inert Atmosphere (Ar/N2) Reaction Setup->Inert Atmosphere Inert Atmosphere->Solvent Addition Heating & Stirring Heat to 80-100 °C with Vigorous Stirring Solvent Addition->Heating & Stirring Monitoring Monitor by TLC or LC-MS Heating & Stirring->Monitoring Quench & Extract Cool, Quench with Water, & Extract with Organic Solvent Monitoring->Quench & Extract Wash & Dry Wash with Brine & Dry Organic Layer Quench & Extract->Wash & Dry Purification Concentrate & Purify by Chromatography Wash & Dry->Purification Product 3-Aryl-1-benzofuran Purification->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.

Troubleshooting_Tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality Start Low or No Yield? Catalyst_Check Is the catalyst/ligand fresh? Is the atmosphere inert? Start->Catalyst_Check Yes Catalyst_Solution Use fresh reagents. Improve degassing technique. Catalyst_Check->Catalyst_Solution No Temp_Check Is the temperature optimal? Catalyst_Check->Temp_Check Yes Temp_Solution Increase temperature. Screen different ligands. Temp_Check->Temp_Solution No Base_Solvent_Check Is the base/solvent appropriate? Temp_Check->Base_Solvent_Check Yes Base_Solvent_Solution Screen different bases (K2CO3, K3PO4, Cs2CO3). Ensure proper solvent mixture (e.g., Dioxane/H2O). Base_Solvent_Check->Base_Solvent_Solution No Boronic_Acid_Check Is the boronic acid of high quality? Base_Solvent_Check->Boronic_Acid_Check Yes Boronic_Acid_Solution Use fresh boronic acid. Consider boronate esters. Boronic_Acid_Check->Boronic_Acid_Solution No Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Pd(II)Complex Benzofuranyl-Pd(II)(Br)L₂ Pd(0)L2->Pd(II)Complex OxAdd Oxidative Addition OxAdd->Pd(II)Complex DiarylPd(II)Complex Benzofuranyl-Pd(II)(Ar)L₂ Pd(II)Complex->DiarylPd(II)Complex Transmetalation Transmetalation Transmetalation->DiarylPd(II)Complex DiarylPd(II)Complex->Pd(0)L2 RedElim Reductive Elimination DiarylPd(II)Complex->RedElim Product 3-Aryl-1-benzofuran RedElim->Product Bromobenzofuran This compound Bromobenzofuran->OxAdd BoronicAcid Ar-B(OH)₂ + Base BoronicAcid->Transmetalation

References

minimizing homocoupling in 3-Bromo-1-benzofuran reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling side reactions when working with 3-Bromo-1-benzofuran.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of this compound reactions, and why is it a problem?

A1: Homocoupling is an undesired side reaction where two identical molecules couple together. In reactions with this compound, this can manifest in two primary ways:

  • Formation of 3,3'-bi(benzofuran): This occurs when two molecules of an organometallic benzofuran species (e.g., from a Grignard reagent or boronic acid) react with each other. This is a common issue in Suzuki and Grignard reactions.

  • Coupling of the reaction partner: For example, in a Suzuki-Miyaura coupling, the boronic acid partner can dimerize. In a Sonogashira coupling, the terminal alkyne can undergo oxidative self-coupling (Glaser coupling).[1]

This side reaction is problematic because it consumes starting materials, reduces the yield of the desired cross-coupled product, and complicates purification due to the formation of symmetrical biaryl or diacetylene byproducts.

Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A2: Homocoupling in Pd-catalyzed reactions, such as Suzuki, Heck, and Sonogashira, is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the organometallic partner (e.g., boronic acid) to form the homocoupled product, regenerating Pd(0).[2][3][4] Rigorous exclusion of oxygen is therefore critical to suppress this pathway.[5]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt like Pd(OAc)₂ or PdCl₂ is used as the catalyst precursor, it can directly react with the nucleophilic coupling partner to produce the homocoupled dimer.[2][3] This is especially prevalent at the beginning of the reaction before the catalytic cycle is fully established and all the Pd(II) has been reduced to the active Pd(0) state.

Q3: How does my choice of palladium source impact the extent of homocoupling?

A3: The choice of palladium source is critical. To minimize homocoupling, it is generally preferable to use a Pd(0) source or a precatalyst that cleanly generates the active Pd(0) species.

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are common but require an in situ reduction to Pd(0) to initiate the catalytic cycle. This reduction can occur via the homocoupling of your nucleophile, generating the undesired dimer as a byproduct.[3]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These sources do not require a reduction step and can directly enter the catalytic cycle, which can help minimize homocoupling that would otherwise occur during catalyst activation.[2]

  • Modern Precatalysts (e.g., Buchwald G3/G4 precatalysts): These are often the best choice. They are designed to efficiently and cleanly generate the active, monoligated Pd(0) species upon activation, suppressing side reactions like homocoupling.[2][3]

Q4: Which ligands are most effective at preventing homocoupling of this compound?

A4: Ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. To minimize homocoupling:

  • Use Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and other dialkylbiarylphosphines (Buchwald ligands) are highly effective.[2][6] Their steric bulk can physically hinder the formation of intermediates that lead to homocoupling, while their electron-donating nature promotes the final, desired reductive elimination step of the cross-coupling cycle.[7]

  • Avoid Easily Oxidized Ligands: Some phosphine ligands can be oxidized in the presence of trace oxygen, which can lead to the formation of palladium species that promote homocoupling.

Q5: In a Sonogashira coupling with this compound, I'm observing significant homocoupling of my terminal alkyne. How can I prevent this?

A5: The homocoupling of terminal acetylenes (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by oxygen and the copper(I) co-catalyst.[1][8] To minimize it:

  • Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated.[8]

  • Use a Hydrogen Atmosphere: Performing the reaction under a diluted hydrogen atmosphere (e.g., H₂/N₂) can help reduce residual oxygen.[1]

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While sometimes requiring higher temperatures or different ligands, eliminating the copper co-catalyst directly removes a key component of the Glaser coupling pathway.[9][10]

  • Slow Addition: Slowly adding the terminal alkyne to the reaction mixture can keep its concentration low, disfavoring the dimerization reaction.[1]

Troubleshooting Guide

Use this guide to diagnose and resolve issues with excessive homocoupling in your reactions involving this compound.

G start High Homocoupling Observed (e.g., >10%) q_atmosphere Is the reaction under a strictly inert atmosphere? start->q_atmosphere s_atmosphere SOLUTION: - Use Schlenk line or glovebox. - Degas solvents thoroughly (sparge with Ar/N₂ or use freeze-pump-thaw cycles). - Use a subsurface N₂ sparge. q_atmosphere->s_atmosphere No / Unsure q_pd_source What is the Palladium source? q_atmosphere->q_pd_source Yes s_atmosphere->q_pd_source s_pd_source SOLUTION: - Switch from Pd(II) sources (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄). - Use a modern, well-defined precatalyst (e.g., a Buchwald G3/G4 precatalyst). q_pd_source->s_pd_source Pd(II) Salt q_ligand What ligand is being used? q_pd_source->q_ligand Pd(0) or Precatalyst s_pd_source->q_ligand s_ligand SOLUTION: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos). - Increase ligand-to-palladium ratio. q_ligand->s_ligand Simple / No Ligand q_addition How are reagents added? q_ligand->q_addition Bulky Ligand s_ligand->q_addition s_addition SOLUTION: - Add the organometallic reagent (boronic acid, Grignard, etc.) slowly via syringe pump. - Pre-heat catalyst/base/halide mixture before adding the nucleophile. q_addition->s_addition All at once end_node Problem Resolved: Yield of Cross-Coupled Product Increased q_addition->end_node Slow / Optimized s_addition->end_node

Caption: Troubleshooting workflow for minimizing homocoupling.

Data Presentation: Impact of Reaction Parameters

The following tables summarize key parameters influencing the ratio of cross-coupling product to homocoupling byproduct, based on established principles for aryl halides.

Table 1: Effect of Palladium Source and Atmosphere on Homocoupling

EntryPalladium SourceAtmosphereHomocoupling LevelRationale
1Pd(OAc)₂AirHighOxygen promotes Pd(II) formation, and the Pd(II) precursor directly mediates homocoupling.[2][3]
2Pd(OAc)₂NitrogenModerateHomocoupling from the initial Pd(II) reduction still occurs, but oxygen-driven pathways are reduced.[3]
3Pd(PPh₃)₄AirModerateThe Pd(0) catalyst can be oxidized to Pd(II) by air, leading to homocoupling.[4]
4Pd(PPh₃)₄NitrogenLowUsing a Pd(0) source under an inert atmosphere is a highly effective combination to minimize homocoupling.[2]
5Buchwald PrecatalystNitrogenVery LowPrecatalysts are designed for clean activation to Pd(0), suppressing side reactions.[2][3]

Table 2: Influence of Ligand Choice in Suzuki-Miyaura Coupling

EntryLigandLigand TypeExpected HomocouplingRationale
1PPh₃Simple MonodentateModerate to HighLess effective at promoting reductive elimination over side reactions.
2dppfBidentate FerroceneModerateCan be effective, but modern ligands often perform better.[11]
3XPhosBulky DialkylbiarylLowSteric hindrance disfavors homocoupling; high electron density accelerates desired C-C bond formation.[2]
4SPhosBulky DialkylbiarylLowSimilar to XPhos, highly effective at suppressing homocoupling and promoting high yields.[7]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol incorporates multiple strategies to minimize homocoupling.

G cluster_prep Preparation cluster_reaction Reaction Setup (under Argon) cluster_workup Work-up & Purification p1 1. Degas Solvents (e.g., Dioxane/Water) by sparging with Argon for 30 min. p2 2. Oven-dry all glassware and cool under Argon atmosphere. p1->p2 r1 3. To a Schlenk flask, add: - this compound (1.0 equiv) - Pd₂(dba)₃ (1.5 mol%) - SPhos (3.5 mol%) - K₃PO₄ (2.0 equiv) p2->r1 r2 4. Add degassed Dioxane/Water (e.g., 10:1). r1->r2 r3 5. Pre-heat mixture to 80 °C for 10-15 minutes. r2->r3 r4 6. Slowly add a solution of Phenylboronic Acid (1.2 equiv) in degassed Dioxane via syringe pump over 30 minutes. r3->r4 r5 7. Stir at 80-100 °C and monitor by TLC/GC-MS until completion. r4->r5 w1 8. Cool to RT, quench with water. r5->w1 w2 9. Extract with Ethyl Acetate. w1->w2 w3 10. Wash with brine, dry (Na₂SO₄), and concentrate. w2->w3 w4 11. Purify by flash column chromatography. w3->w4

Caption: Experimental workflow for a low-homocoupling Suzuki reaction.

Methodology:

  • Preparation: All solvents must be rigorously degassed to remove dissolved oxygen.[12] Glassware should be oven-dried and assembled while hot under a positive pressure of inert gas (Argon or Nitrogen) to prevent atmospheric moisture and oxygen from entering.

  • Reagent Charging: In a Schlenk flask under a counterflow of Argon, add this compound, the Pd(0) source (Pd₂(dba)₃), the bulky phosphine ligand (SPhos), and the base (K₃PO₄).

  • Solvent Addition & Pre-heating: Add the degassed solvent mixture via cannula or syringe. Stir and heat the mixture to the reaction temperature (e.g., 80 °C) for about 10-15 minutes. This step helps to ensure the active Pd(0)L species is formed and ready to enter the catalytic cycle before the nucleophile is introduced.[12]

  • Slow Nucleophile Addition: Dissolve the phenylboronic acid in a minimum amount of degassed solvent and add it to the reaction flask dropwise over 30-60 minutes using a syringe pump.[13] This maintains a low instantaneous concentration of the boronic acid, significantly disfavoring the homocoupling side reaction.

  • Reaction & Monitoring: Maintain the reaction at the target temperature and monitor its progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up. The crude product is then purified by flash column chromatography to separate the desired 3-phenyl-1-benzofuran from any potential 3,3'-bi(benzofuran) or biphenyl byproducts.

References

Technical Support Center: NMR Analysis of Impurities in 3-Bromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the Nuclear Magnetic Resonance (NMR) analysis of impurities in 3-Bromo-1-benzofuran. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in my this compound sample?

A1: Based on common synthetic routes, the most probable impurities in a sample of this compound include:

  • Starting Materials: Unreacted precursors such as 2,3-dibromo-2,3-dihydrobenzofuran.

  • Byproducts: The parent compound, benzofuran, can be present due to debromination. Isomeric impurities, such as other brominated benzofurans (e.g., 2-bromo-1-benzofuran or 5-bromo-1-benzofuran), may also be formed.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, or dichloromethane) are often present in the final product.

Q2: I have unexpected peaks in my ¹H NMR spectrum. How can I identify the source of these impurities?

A2: Unexpected peaks in your ¹H NMR spectrum can be identified by a systematic approach:

  • Check for Common Solvents: Compare the chemical shifts of the unknown peaks with a reference table for common laboratory solvents.

  • Analyze Characteristic Regions:

    • Aromatic Region (approx. 7.0-8.0 ppm): Peaks in this region likely belong to aromatic protons of this compound and its aromatic impurities.

    • Aliphatic Region (approx. 1.0-5.0 ppm): Signals in this area could indicate the presence of residual solvents or non-aromatic impurities like 2,3-dibromo-2,3-dihydrobenzofuran.

  • Compare with Known Spectra: If you suspect a specific impurity, compare your spectrum with a known reference spectrum of that compound. The tables below provide ¹H and ¹³C NMR chemical shifts for this compound and potential impurities.

Q3: How can I quantify the impurities in my this compound sample using NMR?

A3: Quantitative NMR (qNMR) is a powerful technique for determining the concentration and purity of a sample. The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

To quantify an impurity, you can use the following formula:

Purity of Analyte (%) = (I_analyte / N_analyte) / [(I_analyte / N_analyte) + (Σ(I_impurity / N_impurity))] * 100

Where:

  • I_analyte is the integral of a well-resolved signal from this compound.

  • N_analyte is the number of protons corresponding to that signal.

  • I_impurity is the integral of a well-resolved signal from the impurity.

  • N_impurity is the number of protons corresponding to that impurity signal.

For accurate quantification, it is crucial to use signals that are well-separated from other peaks in the spectrum.

Troubleshooting Guide

This section addresses common problems encountered during the NMR analysis of this compound.

Issue 1: Poorly resolved or broad peaks in the NMR spectrum.

  • Possible Cause 1: Poor Shimming. The magnetic field homogeneity across the sample is not optimized.

    • Solution: Carefully re-shim the spectrometer.

  • Possible Cause 2: Sample Concentration. A highly concentrated sample can lead to increased viscosity and peak broadening.

    • Solution: Dilute your sample.

  • Possible Cause 3: Presence of Paramagnetic Impurities. Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Purify the sample further, for example, by passing it through a short plug of silica gel.

Issue 2: My baseline is distorted or not flat.

  • Possible Cause 1: Incorrect Phasing. The phase correction of the spectrum is not optimal.

    • Solution: Manually re-phase the spectrum, ensuring the baseline is as flat as possible.

  • Possible Cause 2: Very Intense Signals (e.g., residual solvent). An extremely strong signal can distort the baseline.

    • Solution: If the intense signal is from a solvent, consider using a solvent suppression pulse sequence during acquisition. Alternatively, you can try to remove the residual solvent by drying the sample under high vacuum.

Issue 3: I see a broad hump in the baseline, often around 4-5 ppm.

  • Possible Cause: Presence of Water. Traces of water in the deuterated solvent are a common issue.

    • Solution: Use a fresh ampoule of high-purity deuterated solvent. For sensitive experiments, you can dry the solvent over molecular sieves before use.

Data Presentation: NMR Chemical Shifts

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. This data is essential for impurity identification and quantification.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundH-2H-4H-5H-6H-7Other
This compound 7.75 (s)7.55 (d)7.30 (t)7.40 (t)7.60 (d)
Benzofuran[1]7.65 (d)7.50 (d)7.25 (t)7.35 (t)7.60 (d)6.75 (d, H-3)
2,3-dibromo-2,3-dihydrobenzofuran-~7.5 (m)~7.3 (m)~7.4 (m)~7.6 (m)~5.5-6.0 (d, H-2), ~5.0-5.5 (d, H-3)
5-Bromo-1-benzofuran7.63 (d)7.62 (s)-7.30 (dd)7.45 (d)6.72 (d, H-3)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC-2C-3C-3aC-4C-5C-6C-7C-7a
This compound [2]146.0100.1129.8125.1123.5121.7111.9154.8
Benzofuran[3]144.9106.6127.8124.3122.8121.4111.5155.0
2,3-dibromo-2,3-dihydrobenzofuran~85-90~50-55~130~125~123~121~112~154
5-Bromo-1-benzofuran145.5107.2129.5127.1115.8124.3112.9154.2

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

  • Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

Protocol 2: Standard ¹H NMR Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity.

  • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio).

  • Process the spectrum by applying Fourier transform, phase correction, and baseline correction.

  • Integrate all signals corresponding to the analyte and impurities.

Visualizations

experimental_workflow Workflow for Impurity Identification and Quantification cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing and Analysis prep_sample Prepare Sample (5-10 mg in 0.6 mL CDCl3) acquire_spectrum Acquire 1H NMR Spectrum prep_sample->acquire_spectrum process_spectrum Process Spectrum (FT, Phasing, Baseline) acquire_spectrum->process_spectrum identify_peaks Identify Analyte and Impurity Peaks process_spectrum->identify_peaks integrate_peaks Integrate Peaks identify_peaks->integrate_peaks quantify Quantify Impurities integrate_peaks->quantify troubleshooting_tree Troubleshooting Common NMR Issues start Observe NMR Spectrum issue1 Poorly Resolved / Broad Peaks start->issue1 Problem? issue2 Distorted Baseline start->issue2 Problem? issue3 Water Peak Present start->issue3 Problem? solution1a Re-shim Spectrometer issue1->solution1a Cause: Poor Shimming solution1b Dilute Sample issue1->solution1b Cause: High Concentration solution2a Re-phase Spectrum issue2->solution2a Cause: Incorrect Phasing solution2b Use Solvent Suppression issue2->solution2b Cause: Intense Solvent Signal solution3 Use Fresh/Dry Solvent issue3->solution3 Cause: Wet Solvent

References

Technical Support Center: Sonogashira Coupling of 3-Bromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the Sonogashira reaction with 3-bromo-1-benzofuran to achieve higher yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Sonogashira coupling of this compound.

Question: My reaction shows low to no conversion of this compound. What are the most critical factors to investigate first?

Answer: When a Sonogashira reaction fails or provides a low yield, a systematic check of the core components is essential. The primary suspects are often the catalyst system, reaction atmosphere, and reagent quality.[1]

  • Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation and promote unwanted side reactions like Glaser homocoupling.[2]

    • Solution: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[1]

  • Catalyst Activity: The palladium catalyst and copper(I) co-catalyst may have degraded over time.

    • Solution: Use fresh, high-quality catalysts. For palladium, common choices include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[3][4] For the copper source, CuI is standard; ensure it is not discolored (it should be off-white/tan, not green or brown).[1]

  • Reagent Purity: Impurities in the this compound, the alkyne, the base, or the solvent can poison the catalyst.

    • Solution: Purify starting materials if their quality is uncertain. Ensure the amine base (e.g., triethylamine) and solvents are anhydrous.[1][5]

Question: I am observing a black precipitate in my reaction flask. What is it and how can I prevent it?

Answer: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst from its active, soluble Pd(0) form.[1] This leads to a rapid loss of catalytic activity.

Causes and Solutions:

  • High Temperature: While aryl bromides often require heat, excessive temperatures can accelerate catalyst decomposition.[6]

    • Solution: Screen a range of temperatures. Start at a moderate temperature (e.g., 50-60 °C) and only increase if the reaction is sluggish.[6][7]

  • Inappropriate Solvent: Some solvents may not adequately stabilize the catalytic species. Anecdotal evidence suggests THF can sometimes promote the formation of palladium black.[5]

    • Solution: Consider solvent systems like DMF, dioxane, or using the amine base (e.g., triethylamine) as the solvent or co-solvent.

  • Ligand Dissociation: The phosphine ligands stabilize the palladium center. If they dissociate, the metal can precipitate.

    • Solution: Ensure an appropriate ligand-to-metal ratio. Using more robust ligands like XPhos or SPhos, especially in copper-free systems, can enhance catalyst stability.[8][9]

Question: The primary side product is the homocoupling of my terminal alkyne (Glaser coupling). How can this be minimized?

Answer: Glaser coupling is a common side reaction in Sonogashira couplings, promoted by oxygen and the copper(I) co-catalyst, leading to the formation of a diyne.[1][10]

Strategies to Minimize Homocoupling:

  • Strict Anaerobic Conditions: Oxygen is a key promoter of this side reaction. Rigorous degassing and maintaining an inert atmosphere are critical.[2]

  • Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to run the reaction without the copper co-catalyst.[1][2] This may require adjusting other parameters to achieve a good reaction rate.

    • Optimization: Copper-free reactions often benefit from stronger bases (e.g., Cs₂CO₃, K₂CO₃), different palladium sources (e.g., Pd(OAc)₂), and bulky, electron-rich phosphine ligands (e.g., SPhos).[4][9]

  • Controlled Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, favoring the cross-coupling pathway over homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Sonogashira coupling of this compound?

A1: A reliable starting point for an aryl bromide like this compound would be:

  • Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)

  • Co-catalyst: CuI (4-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equivalents)

  • Solvent: THF or DMF

  • Temperature: 50-80 °C

  • Atmosphere: Argon or Nitrogen[1]

Q2: What is the general reactivity trend for aryl halides in this reaction?

A2: The reactivity of the aryl halide is a critical factor. The trend from most reactive to least reactive is: Aryl Iodide > Aryl Triflate (OTf) > Aryl Bromide > Aryl Chloride.[1] Since this compound is an aryl bromide, it is moderately reactive and typically requires heating to proceed at an efficient rate.[1][6]

Q3: How do I select the optimal base and solvent?

A3: The base deprotonates the alkyne to form the reactive copper acetylide and neutralizes the H-X acid formed.[1] Amine bases like triethylamine (Et₃N) are common and can sometimes serve as the solvent.[7][11] Inorganic bases are generally less effective in traditional Sonogashira reactions due to poor solubility.[12] The solvent must be able to dissolve all components and be stable at the reaction temperature. DMF, THF, and dioxane are common choices.

Data Presentation

The choice of reaction parameters significantly impacts yield. The tables below summarize the effects of different components based on studies of similar heteroaryl halides.

Table 1: Effect of Different Bases on Sonogashira Coupling Yield

Entry Base Temperature (°C) Relative Yield
1 Triethylamine 50 High[1]
2 Piperidine 50 High[1]
3 Diisopropylamine 80 High[6]
4 Cs₂CO₃ 25 Poor[1]
5 K₂CO₃ 25 Poor[1]

Adapted from studies on general Sonogashira optimization. Amine bases are generally superior in standard Pd/Cu-catalyzed systems.[1]

Table 2: Effect of Solvents on Sonogashira Coupling of Aryl Halides

Entry Solvent Typical Temperature (°C) General Outcome
1 THF 60 Good, but may promote Pd black formation[5]
2 DMF 80 Good, excellent solvent for reagents
3 Toluene 80-100 Good, especially with diisopropylamine[6]
4 Dioxane 80-100 Good, often used in a 1:1 ratio with Et₃N[6]
5 Et₃N (as solvent) Reflux Good, simplifies reaction mixture[11]

Solvent choice depends on substrate solubility and desired reaction temperature.

Experimental Protocols

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is a general guideline and may require optimization for different terminal alkynes.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask or sealed reaction tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: Add this compound, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (3.0 equiv) via syringe. Stir the mixture for 5-10 minutes.

  • Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.

  • Workup: Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to yield the desired 3-(phenylethynyl)-1-benzofuran.

Visualizations

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling prep 1. Preparation (Dry Glassware, Weigh Reagents) setup 2. Reaction Setup (Add Solids to Flask) prep->setup inert 3. Create Inert Atmosphere (Evacuate & Backfill with Argon) setup->inert add_solvents 4. Add Solvents & Base (Anhydrous DMF, Et3N) inert->add_solvents add_alkyne 5. Add Terminal Alkyne add_solvents->add_alkyne react 6. Heat Reaction (Monitor by TLC/GC-MS) add_alkyne->react workup 7. Aqueous Workup (Quench, Extract, Wash) react->workup purify 8. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the Sonogashira reaction.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Problem: Low or No Yield check_catalyst 1. Check Catalyst System start->check_catalyst check_conditions 2. Check Reaction Conditions start->check_conditions check_reagents 3. Check Reagent Quality start->check_reagents sol_catalyst1 Use Fresh Pd & CuI Catalysts check_catalyst->sol_catalyst1 sol_catalyst2 Ensure Proper Ligand Choice check_catalyst->sol_catalyst2 sol_conditions1 Ensure Strict Inert Atmosphere check_conditions->sol_conditions1 sol_conditions2 Optimize Temperature check_conditions->sol_conditions2 sol_conditions3 Screen Solvents and Bases check_conditions->sol_conditions3 sol_reagents1 Use Anhydrous Solvents/Base check_reagents->sol_reagents1 sol_reagents2 Purify Starting Materials check_reagents->sol_reagents2

Caption: A decision tree for troubleshooting low-yield Sonogashira reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-1-benzofuran and 3-Bromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of heterocyclic scaffolds like benzofuran is a cornerstone of modern synthetic chemistry. The positional isomers of brominated benzofurans, specifically 2-Bromo-1-benzofuran and 3-Bromo-1-benzofuran, serve as versatile building blocks. However, their reactivity profiles differ significantly, influencing the choice of synthetic strategy. This guide provides an objective, data-driven comparison of their performance in key chemical transformations.

Introduction to the Reactivity of Bromobenzofurans

The reactivity of the C-Br bond in 2- and 3-bromobenzofuran is dictated by the electronic properties of the benzofuran ring system and the stability of reaction intermediates. The oxygen heteroatom significantly influences the electron distribution within the ring. In general, the C2 position (alpha to the oxygen) is more electron-deficient and its bond to bromine is more readily activated in many catalytic cycles. This inherent difference leads to distinct outcomes in common synthetic reactions.

For instance, in palladium-catalyzed cross-coupling reactions, the oxidative addition step is often rate-limiting. The C2-Br bond in 2-bromobenzofuran is typically more susceptible to oxidative addition to a Pd(0) catalyst compared to the C3-Br bond. Conversely, in deprotonation or metal-halogen exchange reactions, the acidity of the corresponding C-H proton is a key indicator. The C2-proton is the most acidic on the benzofuran ring, suggesting that an organometallic species at this position is more stable.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. In this context, the higher reactivity of the C2-Br bond is a recurrent theme. Evidence from studies on 2,3-dibromobenzofurans shows a preferential cross-coupling at the more electrophilic 2-Br position.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds. When comparing the two isomers, 2-Bromo-1-benzofuran generally exhibits higher reactivity, allowing for milder reaction conditions and often providing higher yields.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

IsomerCoupling PartnerCatalyst SystemBase / SolventConditionsYield (%)Reference
2-(4-Bromophenyl)benzofuran4-Methoxyphenylboronic acidPd(II) complex (3 mol%)K₂CO₃ / EtOH:H₂O80 °C, 4 h97[2]
2,3-DibromobenzofuranPhenylbismuthPd(OAc)₂ / PPh₃Cs₂CO₃ / NMP90 °C, 2 h95 (for 2-phenyl-3-bromobenzofuran)[1]
3-Bromo-1,2-diones (enol form)PhenylacetylenePd(PPh₃)Cl₂ / CuIEt₃NRefluxup to 93[3]

Note: Direct comparative studies under identical conditions are scarce. The data presented is from reactions on similar scaffolds, highlighting general reactivity trends.

Heck Coupling

The Heck reaction couples the bromobenzofuran with an alkene. Similar to the Suzuki coupling, the C2-Br bond is generally more reactive. Electron-withdrawing groups on the benzofuran ring can influence the overall reactivity.

Table 2: Comparison of Reactivity in Heck Coupling

IsomerCoupling PartnerCatalyst SystemBase / SolventConditionsYield (%)Reference
2-Acetyl-5-bromobenzofuranStyrenePd(II) complex (0.25 mol%)Et₃N / DMF130 °C, 4 h99[4]
Benzofuran (Direct Arylation)Aryl IodidePd(OAc)₂Ag₂O / HFIP25 °C, 16 hup to 86[5]

Note: Data for this compound in Heck reactions is less commonly reported, reflecting its lower reactivity compared to the 2-bromo isomer.

Buchwald-Hartwig Amination

This reaction is crucial for the formation of C-N bonds, creating aryl amines from aryl halides.[6][7] The higher reactivity of 2-bromobenzofuran makes it a more suitable substrate for this transformation under standard conditions.

Table 3: Reactivity in Buchwald-Hartwig Amination

IsomerCoupling PartnerCatalyst SystemBase / SolventConditionsYield (%)Reference
Brominated BenzodiazepineAnilinePd₂(dba)₃ / XPhosNaOtBu / Toluene100 °C, 2-24 h23-89[8]

Note: This example on a related heterocyclic system illustrates the general conditions. Specific comparative data for the two benzofuran isomers is limited, but the C2 isomer is expected to be more reactive.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between an aryl halide and a terminal alkyne.[9][10][11] This reaction can be performed with both isomers, but conditions may need to be adjusted to account for the lower reactivity of the 3-bromo isomer.

Table 4: Reactivity in Sonogashira Coupling

IsomerCoupling PartnerCatalyst SystemBase / SolventConditionsYield (%)Reference
2-Amino-3-bromopyridineTerminal AlkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100 °C, 3 hGood to Excellent[12]
3-Bromo-cyclopentane-1,2-dioneTerminal AlkynesPd(PPh)₃Cl₂ / CuIEt₃NRefluxup to 93[3]

Note: The examples shown are for related heterocyclic systems, demonstrating the feasibility of the reaction. The reactivity trend generally favors the 2-position over the 3-position.

Comparative Reactivity in Metal-Halogen Exchange

Metal-halogen exchange, typically using organolithium reagents like n-butyllithium or t-butyllithium, is a powerful method for converting the C-Br bond into a C-Li bond, thereby generating a potent nucleophile.[13] The kinetics of this exchange generally follow the trend I > Br > Cl.[13]

Unlike palladium-catalyzed reactions, the selectivity and stability in lithiation are governed by the stability of the resulting carbanion. The C2 position of benzofuran is the most acidic site, meaning the 2-lithiobenzofuran intermediate is more thermodynamically stable than its 3-lithio counterpart. This often leads to a preferential formation of the 2-lithiated species, even if the initial exchange occurs at a different position, through a process known as a "halogen dance".

Table 5: Comparison of Reactivity in Metal-Halogen Exchange

IsomerReagentConditionsIntermediateSubsequent ReactionProduct
2-Bromo-1-benzofurann-BuLiTHF, -78 °C2-Lithio-1-benzofuranQuench with Electrophile (E⁺)2-E-1-benzofuran
This compoundn-BuLiTHF, -78 °C3-Lithio-1-benzofuranQuench with Electrophile (E⁺)3-E-1-benzofuran

Note: While both isomers undergo exchange, the 2-lithiated species is more stable. Reactions with 3-bromobenzofuran must be carefully controlled to avoid isomerization to the more stable 2-lithio intermediate before quenching.

Visualizing Reaction Pathways

Reactivity_Comparison cluster_pd Palladium-Catalyzed Cross-Coupling cluster_li Lithium-Halogen Exchange 2-Bromo-1-benzofuran 2-Bromo-1-benzofuran Higher Reactivity Higher Reactivity 2-Bromo-1-benzofuran->Higher Reactivity Faster oxidative addition This compound This compound Lower Reactivity Lower Reactivity This compound->Lower Reactivity Slower oxidative addition 2-Lithio-Intermediate 2-Lithio-Intermediate More Stable More Stable 2-Lithio-Intermediate->More Stable 3-Lithio-Intermediate 3-Lithio-Intermediate 3-Lithio-Intermediate->2-Lithio-Intermediate Isomerization possible Less Stable Less Stable 3-Lithio-Intermediate->Less Stable

Caption: Relative reactivity and stability in key reaction types.

Palladium_Catalytic_Cycle pd0 {Pd(0)L₂} ox_add Oxidative Addition + Ar-Br pd0->ox_add pd2_complex Ar-Pd(II)L₂(Br) ox_add->pd2_complex transmetal Transmetalation + R-B(OH)₂ pd2_complex->transmetal pd2_r Ar-Pd(II)L₂(R) transmetal->pd2_r red_elim Reductive Elimination pd2_r->red_elim red_elim->pd0 Catalyst Regeneration product {Product (Ar-R)} red_elim->product Lithiation_Workflow start Bromobenzofuran (2-Br or 3-Br) reagent Add n-BuLi (Metal-Halogen Exchange) start->reagent intermediate Lithiated Benzofuran (Ar-Li) reagent->intermediate electrophile Add Electrophile (E⁺) (Quench) intermediate->electrophile product Functionalized Benzofuran (Ar-E) electrophile->product

References

A Comparative Guide: 3-Bromo-1-benzofuran vs. 3-iodo-1-benzofuran in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds like benzofuran is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide precursor is a critical parameter that significantly influences reaction efficiency, cost, and overall synthetic strategy.

This guide provides an objective, data-driven comparison of two common precursors, 3-bromo-1-benzofuran and 3-iodo-1-benzofuran, in key cross-coupling reactions. We will delve into the fundamental principles governing their reactivity and present supporting data to inform the selection of the optimal starting material for your synthetic campaign.

The Decisive Factor: The Carbon-Halogen Bond

The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling is a well-established principle rooted in their fundamental chemical properties.[1][2][3][4] The carbon-iodine (C-I) bond is inherently longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy directly impacts the initial, and often rate-determining, step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[3]

The general order of reactivity for aryl halides in these reactions is: Ar-I > Ar-Br > Ar-Cl .[2][5] This means that 3-iodo-1-benzofuran will typically undergo oxidative addition more readily, leading to faster reaction rates, higher yields, and the feasibility of using milder reaction conditions (e.g., lower temperatures and catalyst loadings) compared to this compound.[6][7][8]

Quantitative Reactivity Comparison

The following tables summarize quantitative data from various studies, comparing the performance of 3-iodo- and 3-bromo-benzofuran derivatives in key cross-coupling reactions under various conditions. While direct side-by-side comparisons under identical conditions are scarce, the collected data illustrates the general reactivity trend.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. Aryl iodides consistently demonstrate higher reactivity, often enabling the use of phosphine-free catalyst systems and achieving high yields in shorter times.[9][10]

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-Iodo-2-phenylbenzofuran4-Methylphenylboronic acidPd-pyridinium-SILPK₂CO₃Dioxane/H₂O100495
3-Iodo-2-phenylbenzofuran4-Methoxyphenylboronic acidPd-pyridinium-SILPK₂CO₃Dioxane/H₂O100498
Methyl 3-bromo-benzofuran-2-carboxylatePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O901677
Methyl 3-bromo-benzofuran-2-carboxylate4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O901689

Data compiled from multiple sources for comparative purposes.[9][10][11]

Table 2: Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.[5] The higher reactivity of the C-I bond is particularly advantageous here, often allowing for copper-free conditions and achieving excellent yields.[9][10]

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-Iodo-2-phenylbenzofuranPhenylacetylenePd-pyridinium-SILP (Cu-free)DBUDioxane100598
3-Iodo-2-phenylbenzofuran1-HeptynePd-pyridinium-SILP (Cu-free)DBUDioxane100585
3-Iodofuran derivativePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT1285
Aryl Bromide (general)TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NAcetonitrileMW (120)0.1785-95

Data compiled from multiple sources for comparative purposes.[6][9][10][12] Note: Specific data for Sonogashira coupling of this compound was limited in the search results, so a general protocol for aryl bromides is included for context.

Table 3: Heck Coupling

The Heck reaction couples an aryl halide with an alkene.[13] While data for direct comparison on the benzofuran scaffold is limited in the provided results, the general principle of higher reactivity for iodides holds true, often translating to lower required temperatures and catalyst loadings.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Iodobenzene (model)StyrenePdCl₂KOAcMethanol120-Good
3-Bromo-7-chloro-1-benzothiophene (related scaffold)StyrenePd(OAc)₂ / PPh₃K₂CO₃DMF100-12012-24Good

Data compiled from multiple sources for comparative purposes.[13][14] The Heck reaction is well-documented for various aryl halides.[15]

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the fundamental catalytic cycle and a typical experimental workflow.

Palladium_Cross_Coupling_Cycle pd0 Pd(0)Ln Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R-Pd(II)-X Ln oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_coupled R-Pd(II)-R' Ln transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 out1 R-R' Product reductive_elimination->out1 in1 R-X (Ar-I or Ar-Br) in1->oxidative_addition in2 R'-M (e.g., Ar'-B(OH)₂) in2->transmetalation

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Experimental_Workflow start 1. Reagent Preparation (Aryl Halide, Coupling Partner, Base, Solvent) inert 2. Inert Atmosphere (Degas solvent, backfill with N₂ or Ar) start->inert catalyst 3. Catalyst Addition (Palladium source and ligand) inert->catalyst reaction 4. Reaction (Heat to specified temperature and stir) catalyst->reaction workup 5. Workup (Quench, extract with organic solvent, wash) reaction->workup purify 6. Purification (Column chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for a cross-coupling reaction.

Detailed Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for coupling aryl halides with boronic acids.[4][7][11]

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the benzofuran halide (1.0 eq., e.g., 3-iodo-1-benzofuran), the arylboronic acid (1.2 eq.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. For this compound, a higher temperature or longer reaction time may be necessary compared to the iodo- a`nalog.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: Sonogashira Coupling

This protocol is a general procedure for the coupling of aryl halides with terminal alkynes.[9][16]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the benzofuran halide (1.0 eq.), a copper(I) salt (e.g., CuI, 1-5 mol%, if not using a copper-free system), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a suitable solvent (e.g., THF or DMF).

  • Reagent Addition: Add a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.) followed by the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion. 3-Iodo-1-benzofuran will likely react efficiently at room temperature, while this compound may require heating.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 3: Heck Coupling

This protocol provides a general framework for the Heck vinylation of aryl halides.[13][14]

  • Reaction Setup: In a sealable reaction tube, combine the benzofuran halide (1.0 eq.), the alkene (e.g., styrene or an acrylate, 1.2-1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), an optional phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%), and a base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 eq.).

  • Solvent Addition: Add a dry, polar aprotic solvent such as DMF or acetonitrile.

  • Inert Atmosphere: Seal the tube and purge with an inert gas.

  • Reaction: Heat the mixture to the required temperature (typically 80-120 °C). Reactions with this compound will generally require higher temperatures than those with 3-iodo-1-benzofuran.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product via column chromatography.

Conclusion and Recommendations

The experimental evidence and fundamental principles of organic chemistry consistently demonstrate that 3-iodo-1-benzofuran is the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to this compound.[2][3][7]

  • Choose 3-Iodo-1-benzofuran when:

    • High reactivity and rapid reaction times are desired.

    • Milder reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.

    • Lower catalyst loadings are a priority.

  • Choose this compound when:

    • Cost is a primary consideration, as bromo-aromatics are generally less expensive than their iodo- counterparts.

    • The synthetic route has been optimized with a robust catalyst system that can efficiently activate the C-Br bond.

    • The slightly lower reactivity can be tolerated or is advantageous for sequential coupling strategies.

Ultimately, the optimal choice depends on a careful evaluation of the specific synthetic challenge, including the complexity of the substrates, the desired reaction conditions, and economic factors. This guide provides the foundational data and protocols to make an informed decision for successful and efficient synthesis.

References

Validating the Structure of Bromo-Benzofuran Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. In the development of novel therapeutics, where structure-activity relationships (SAR) are paramount, precise structural validation is indispensable. This guide provides an objective comparison of the structural parameters of a series of 5-bromo-1-benzofuran derivatives as validated by single-crystal X-ray crystallography, offering a benchmark for the structural elucidation of this important class of compounds.

X-ray crystallography is the gold standard for determining the atomic and molecular structure of a crystalline solid. It provides highly accurate data on bond lengths, bond angles, and torsion angles, which are critical for understanding molecular conformation and stereochemistry. While other analytical techniques such as NMR, IR, and mass spectrometry are essential for structural characterization, they do not offer the same definitive three-dimensional insight as X-ray diffraction.

Comparative Crystallographic Data of 5-Bromo-1-Benzofuran Derivatives

The following table summarizes the key crystallographic data for a series of substituted 5-bromo-1-benzofuran derivatives, allowing for a direct comparison of their structural parameters. These compounds, while sharing the core 5-bromo-1-benzofuran scaffold, differ in their substitution at the 2 and 3-positions, providing insight into the structural effects of these modifications.

Parameter5-Bromo-3-cyclohexylsulfinyl-2-methyl-1-benzofuran[1]5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran[2][3]5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran[4]5-Bromo-3-ethylsulfinyl-2-(4-methylphenyl)-1-benzofuran[5]
Formula C₁₅H₁₇BrO₂SC₁₅H₁₀BrFO₂SC₁₅H₁₀BrClO₂SC₁₇H₁₅BrO₂S
Molecular Weight 341.26 g/mol 353.20 g/mol 369.65 g/mol 363.26 g/mol
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/cP2₁/c
a (Å) 12.1842(2)13.0488(4)11.530(6)5.0202(3)
b (Å) 9.0281(1)11.1874(3)5.834(3)25.0471(12)
c (Å) 26.6191(4)9.9295(3)22.045(13)12.2430(6)
β (°) 97.702(1)105.709(2)100.602(16)100.340(2)
Volume (ų) 2901.69(7)1395.39(7)1457.6(15)1514.45(14)
Z 8444
Temperature (K) 173173173173
Radiation Mo KαMo KαMo KαMo Kα
R-factor 0.0350.0430.0400.052

Experimental Protocols

The structural validation of these 5-bromo-1-benzofuran derivatives by single-crystal X-ray diffraction follows a standardized and rigorous protocol, detailed below.

Synthesis and Crystallization

The initial and often most critical step is the synthesis of the target compound and the subsequent growth of high-quality single crystals.

  • Synthesis: The derivatives presented were synthesized through the oxidation of the corresponding sulfide precursors using an oxidizing agent such as 3-chloroperoxybenzoic acid in a suitable solvent like dichloromethane at a controlled temperature.[4][5]

  • Purification: Following the reaction, the crude product is purified, typically by washing with a saturated sodium bicarbonate solution, followed by separation of the organic layer, drying over an anhydrous salt (e.g., magnesium sulfate), and removal of the solvent under reduced pressure.[4][5]

  • Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture. The choice of solvent is determined empirically to yield crystals of sufficient size and quality.

X-ray Data Collection

A suitable single crystal is mounted on a diffractometer for data collection.

  • Instrument: Data are typically collected on a CCD area-detector diffractometer, such as a Bruker SMART APEXII.[2][4][5]

  • X-ray Source: Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) is commonly used.

  • Temperature: Data collection is performed at a low temperature, typically 173 K, to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.[1][2][4][5]

  • Data Collection Strategy: A series of frames are collected using ω and φ scans to cover a significant portion of the reciprocal space.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Data Reduction: The raw diffraction data is integrated and scaled. An absorption correction is applied to account for the absorption of X-rays by the crystal.[2][4][5]

  • Structure Solution: The crystal structure is solved using direct methods, which phase the diffraction data to generate an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic positions, and anisotropic displacement parameters until the calculated and observed diffraction patterns show the best possible agreement. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the general workflow for the structural validation of 3-bromo-1-benzofuran derivatives by X-ray crystallography.

G cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination cluster_validation Validation & Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structural Validation (CIF) StructureRefinement->Validation Analysis Analysis of Structural Parameters Validation->Analysis

Workflow for X-ray Crystallographic Structure Validation.

References

HPLC vs. GC-MS for the Analysis of 3-Bromo-1-benzofuran Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analysis of reaction mixtures is paramount in drug discovery and development to ensure the purity, stability, and safety of pharmaceutical intermediates and final products. 3-Bromo-1-benzofuran is a key intermediate in the synthesis of various biologically active compounds. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the qualitative and quantitative analysis of this compound reaction mixtures.

At a Glance: Key Differences and Considerations

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Analyte Suitability Ideal for non-volatile, thermally labile, and high molecular weight compounds.Best suited for volatile and thermally stable compounds. Derivatization may be required for polar or non-volatile analytes.
Sample Preparation Generally simpler, often involving dissolution and filtration.Can be more complex, potentially requiring extraction, derivatization, and solvent exchange.
Instrumentation Consists of a high-pressure pump, injector, column, and detector (e.g., UV-Vis, MS).Involves a gas chromatograph with a heated injection port, a capillary column in a temperature-programmed oven, and a mass spectrometer.
Sensitivity & Selectivity Good sensitivity and selectivity, especially when coupled with a mass spectrometer (LC-MS).Excellent sensitivity and high selectivity, providing structural information for compound identification.

Quantitative Performance Comparison

The following tables summarize typical quantitative performance data for the analysis of benzofuran derivatives by HPLC-UV and GC-MS. While this data is for a representative benzofuran derivative, it provides a reasonable expectation for the analysis of this compound. Method validation for the specific analyte is essential.[1]

Table 1: Linearity and Range [1]

Validation ParameterHPLC-UVGC-MS
Linearity Range (µg/mL) 0.5 - 1000.05 - 50
Correlation Coefficient (r²) ≥ 0.999≥ 0.999

Table 2: Accuracy (Recovery) [1]

Concentration LevelHPLC-UV (%)GC-MS (%)
Low 98 - 10298 - 102
Medium 98 - 10298 - 102
High 98 - 10298 - 102

Table 3: Precision (Relative Standard Deviation - RSD) [1]

Precision TypeHPLC-UV (%RSD)GC-MS (%RSD)
Intraday < 2.0< 5.0
Interday < 3.0< 10.0

Table 4: Sensitivity (LOD & LOQ) [1]

ParameterHPLC-UV (µg/mL)GC-MS (µg/mL)
Limit of Detection (LOD) ~0.1~0.01
Limit of Quantification (LOQ) ~0.3~0.03

Experimental Protocols

The following are detailed, illustrative methodologies for the analysis of this compound reaction mixtures. These protocols are based on established methods for similar compounds and should be validated for the specific application.

HPLC-UV Method

This method is suitable for the direct analysis of this compound and potential non-volatile byproducts in a reaction mixture.

1. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection: UV detector set at a wavelength appropriate for this compound (e.g., determined by UV scan, likely around 254 nm or 280 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Quantify this compound and impurities by comparing their peak areas to those of certified reference standards.

GC-MS Method

This method is ideal for identifying and quantifying volatile components in the reaction mixture. This compound is likely amenable to GC-MS analysis without derivatization due to its relatively low boiling point and thermal stability. However, for confirmation and analysis of any polar, less volatile impurities, derivatization might be necessary.

1. Sample Preparation (Without Derivatization):

  • Dilute the reaction mixture in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 10-100 µg/mL.

  • If necessary, perform a liquid-liquid extraction to remove non-volatile components.

2. GC-MS Instrumentation and Conditions: [1]

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[1]

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80-100 °C, hold for 1-2 minutes.

    • Ramp: 10-20 °C/min to 280-300 °C.

    • Final hold: 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 40-450.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify compounds based on their retention times and mass spectra by comparison with a spectral library (e.g., NIST, Wiley).

  • Quantify using a calibration curve prepared from certified reference standards.

Visualization of Analytical Workflows

The following diagrams illustrate the logical steps involved in the HPLC and GC-MS analytical workflows for a this compound reaction mixture.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sp1 Weigh Reaction Mixture sp2 Dissolve in Solvent (e.g., Acetonitrile) sp1->sp2 sp3 Filter (0.45 µm) sp2->sp3 ha1 Inject into HPLC sp3->ha1 ha2 Separation on C18 Column ha1->ha2 ha3 UV Detection ha2->ha3 da1 Chromatogram Generation ha3->da1 da2 Peak Integration & Quantification da1->da2

Caption: HPLC-UV Experimental Workflow.

GCMS_Workflow cluster_sample_prep_gc Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis_gc Data Analysis sp_gc1 Dilute Reaction Mixture (e.g., Dichloromethane) sp_gc2 Optional: Derivatization sp_gc1->sp_gc2 gc1 Inject into GC sp_gc2->gc1 gc2 Vaporization & Separation in Capillary Column gc1->gc2 gc3 Mass Spectrometry Detection gc2->gc3 da_gc1 Total Ion Chromatogram (TIC) gc3->da_gc1 da_gc2 Mass Spectra Analysis & Library Matching da_gc1->da_gc2 da_gc3 Quantification da_gc2->da_gc3

References

A Comparative Spectroscopic Guide to Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the spectroscopic properties of substituted benzofurans, essential heterocyclic motifs in numerous biologically active compounds. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), this document provides a comprehensive spectroscopic fingerprint for the parent benzofuran and several derivatives. Understanding the influence of various substituents on the spectroscopic characteristics is paramount for the identification, characterization, and quality control of these important molecules in research and drug development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for benzofuran and a selection of its derivatives, including those with electron-donating (methyl, methoxy) and electron-withdrawing (carboxyl, nitro) groups. This allows for a direct comparison of the electronic effects of these substituents on the spectroscopic properties.

Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃
CompoundH-2H-3H-4H-5H-6H-7Other Signals
Benzofuran7.646.747.587.277.337.50-
2-Methylbenzofuran-6.427.457.187.257.422.45 (s, 3H, -CH₃)
5-Methoxybenzofuran7.556.637.376.907.05-3.85 (s, 3H, -OCH₃)
Benzofuran-2-carboxylic acid-7.507.757.427.557.65~11.0 (br s, 1H, -COOH)
5-Nitrobenzofuran-3(2H)-one*-3.30 (s, 2H)--6.7-6.8 (m)--

*Note: Data for 5-Nitrobenzofuran-3(2H)-one is presented as an available example of a nitro-substituted benzofuran derivative; the absence of the C2-C3 double bond significantly alters the spectrum.[1]

Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃
CompoundC-2C-3C-3aC-4C-5C-6C-7C-7aOther Signals
Benzofuran144.9106.7127.5121.4122.8124.3111.4155.0-
2-Methylbenzofuran154.5103.8128.8120.6122.3123.7110.9154.914.3 (-CH₃)
5-Methoxybenzofuran145.7106.9128.4103.1156.2111.8111.8150.155.8 (-OCH₃)
Benzofuran-2-carboxylic acid147.5113.2127.8123.2124.5127.0112.1155.5165.0 (-COOH)
5-Nitrobenzofuran-3(2H)-one*--------C=O at 172.4[1]

*Note: Data for 5-Nitrobenzofuran-3(2H)-one is presented as an available example of a nitro-substituted benzofuran derivative.[1]

Table 3: Key IR Absorption Bands (cm⁻¹)
CompoundC-H (aromatic)C=C (aromatic)C-O-C (ether)Other Key Bands
Benzofuran~3100~1600, 1450~1250-
2-Methylbenzofuran~3100~1610, 1450~1255~2920 (C-H aliphatic)
5-Methoxybenzofuran~3100~1620, 1490~1260, 1030~2940 (C-H aliphatic)
Benzofuran-2-carboxylic acid~3100~1600, 1450~1260~2500-3300 (br, O-H), ~1700 (C=O)[2]
5-Nitrobenzofuran-3(2H)-one~3303--~1724 (C=O), ~1591 & 1342 (NO₂)[1]
Table 4: Mass Spectrometry (m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions
Benzofuran11890, 89, 63
2-Methylbenzofuran132131, 103, 77
5-Methoxybenzofuran148133, 105, 77
Benzofuran-2-carboxylic acid162145, 117, 89[3]
5-Nitrobenzofuran-3(2H)-one180 (M+H)⁺-

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Solutions of the benzofuran derivatives are prepared in a UV-grade solvent (e.g., ethanol or cyclohexane) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition: The absorbance spectrum is recorded from 200 to 400 nm. The solvent used for sample preparation is also used as the reference blank. The wavelengths of maximum absorption (λmax) are then determined from the resulting spectrum.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation (Thin Solid Film Method): A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[3] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[3] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[3]

  • Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: For ¹H NMR, 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. For ¹³C NMR, a more concentrated sample of 20-50 mg is typically used. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a larger number of scans.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[4][5]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.[4]

Visualizations

General Workflow for Spectroscopic Comparison

Spectroscopic_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample Substituted Benzofuran Samples Dissolution Dissolution in Appropriate Solvent Sample->Dissolution UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis IR IR Spectroscopy Dissolution->IR NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS UV_Data λmax Determination UV_Vis->UV_Data IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Analysis MS->MS_Data Comparison Comparative Analysis of Spectroscopic Data UV_Data->Comparison IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of substituted benzofurans.

Logical Relationship of Spectroscopic Techniques

Spectroscopic_Techniques_Relationship cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Molecule Organic Molecule (Benzofuran Derivative) UV_Vis UV-Vis Molecule->UV_Vis IR IR Molecule->IR NMR NMR Molecule->NMR MS MS Molecule->MS Electronic_Transitions Electronic Transitions (Conjugated System) UV_Vis->Electronic_Transitions probes Functional_Groups Functional Groups (Vibrational Modes) IR->Functional_Groups identifies Connectivity Atom Connectivity & Environment (C-H Framework) NMR->Connectivity determines Molecular_Formula Molecular Weight & Formula (Fragmentation Pattern) MS->Molecular_Formula provides

Caption: Relationship between spectroscopic techniques and the structural information obtained.

References

Reactivity Showdown: Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of complex molecules, particularly in the pharmaceutical and materials science industries. The choice of the aryl halide starting material is a critical parameter that significantly influences reaction efficiency, yield, and overall cost-effectiveness. While the general reactivity trend of Ar-I > Ar-Br > Ar-Cl is a widely accepted principle, this guide provides a detailed, data-driven comparison of the performance of iodo- and bromo-aromatic compounds in key cross-coupling reactions, offering a practical resource for reaction optimization and judicious substrate selection.

The enhanced reactivity of aryl iodides over their bromide counterparts is fundamentally rooted in their chemical properties. The carbon-iodine (C-I) bond is inherently longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy (BDE) facilitates the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle of many cross-coupling reactions.[1] The established order of reactivity for electrophiles in palladium-catalyzed reactions is generally I > Br ~ OTf > Cl.[1]

Quantitative Reactivity Comparison

The following tables provide a summary of quantitative data from various studies, offering a direct comparison of the performance of aryl iodides and bromides in pivotal cross-coupling reactions under analogous conditions.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for the formation of C-C bonds. Aryl iodides consistently demonstrate higher reactivity, often enabling the use of milder reaction conditions and lower catalyst loadings to achieve high yields.

Aryl Halide (Ar-X)Boronic Acid/EsterCatalyst SystemConditionsYield (%)Reference
DNA-conjugated Aryl IodidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h>95%[1]
DNA-conjugated Aryl BromidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h41%[1]
p-Iodotoluenep-Tolylboronic acidPd(OAc)₂ / PPh₃80°C, 2 h98%
p-Bromotoluenep-Tolylboronic acidPd(OAc)₂ / PPh₃80°C, 2 h85%
2-IodothiophenolPhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O, 80°C, 4h92%
2-BromothiophenolPhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O, 80°C, 12h85%
2-IodoselenophenePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O, reflux, 2h95%[2]
2-BromoselenophenePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O, reflux, 6h88%[2]

Table 2: Heck Coupling

In the Heck reaction, which forms a C-C bond between an aryl halide and an alkene, aryl iodides generally react faster and more efficiently than aryl bromides.

Aryl HalideAlkeneCatalyst SystemConditionsYield (%)Reference
IodobenzeneStyrenePd(OAc)₂ / P(o-tol)₃Et₃N, 100°C, 2h96%
BromobenzeneStyrenePd(OAc)₂ / P(o-tol)₃Et₃N, 100°C, 16h85%
4-IodoanisoleMethyl acrylatePd(OAc)₂ / PPh₃Et₃N, DMF, 100°C, 1h94%
4-BromoanisoleMethyl acrylatePd(OAc)₂ / PPh₃Et₃N, DMF, 100°C, 4h88%

Table 3: Buchwald-Hartwig Amination

For C-N bond formation via the Buchwald-Hartwig amination, the choice of halide can be more nuanced. While aryl iodides are intrinsically more reactive, they can sometimes form stable palladium iodide dimers that inhibit the catalytic cycle.[3][4] However, with appropriate ligand selection, high yields can be achieved with both substrates.

Aryl HalideAmineCatalyst SystemConditionsYield (%)Reference
4-IodotolueneMorpholinePd₂(dba)₃ / XPhosNaOtBu, Toluene, 100°C, 8h95%
4-BromotolueneMorpholinePd₂(dba)₃ / XPhosNaOtBu, Toluene, 100°C, 12h92%
1-IodonaphthaleneAnilinePd(OAc)₂ / BINAPCs₂CO₃, Toluene, 110°C, 24h88%
1-BromonaphthaleneAnilinePd(OAc)₂ / BINAPCs₂CO₃, Toluene, 110°C, 24h85%

Experimental Protocols

This section provides generalized protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which can be adapted to compare the reactivity of iodo- and bromo-aromatic compounds.

Generalized Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To compare the reaction rate and yield of the Suzuki-Miyaura coupling of an aryl iodide versus an aryl bromide with a given arylboronic acid.

Materials:

  • Aryl iodide (e.g., 4-iodotoluene)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Ligand (if required, e.g., PPh₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene/H₂O, Dioxane, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel purged with an inert gas, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol, 2 mol%), and ligand (if necessary, 0.04 mmol, 4 mol%).

  • Add the base (2.0 mmol) and the solvent (5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every hour).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Analysis: Plot the percentage yield versus time for both the aryl iodide and aryl bromide reactions to generate a reaction profile and compare their rates and final yields.[1]

Generalized Protocol for a Heck Cross-Coupling Reaction

Objective: To evaluate the reactivity of an aryl iodide versus an aryl bromide in the Heck coupling with an alkene.

Materials:

  • Aryl iodide (e.g., iodobenzene)

  • Aryl bromide (e.g., bromobenzene)

  • Alkene (e.g., styrene or methyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃ or P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, NMP, or acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.01 mmol, 1 mol%), and ligand (0.02 mmol, 2 mol%).

  • Add the solvent (4 mL), followed by the alkene (1.5 mmol) and the base (1.5 mmol).

  • Heat the mixture to the specified temperature (e.g., 100-120 °C) and stir.

  • Monitor the reaction by GC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent.

  • Purify the product by flash chromatography.

Generalized Protocol for a Buchwald-Hartwig Amination Reaction

Objective: To compare the efficiency of C-N bond formation using an aryl iodide versus an aryl bromide.

Materials:

  • Aryl iodide (e.g., 4-iodotoluene)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Amine (e.g., morpholine or aniline)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a preformed Pd-ligand complex)

  • Ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium pre-catalyst (0.01 mmol, 1 mol%), ligand (0.02 mmol, 2 mol%), and base (1.4 mmol).

  • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Add the solvent (2 mL) and seal the tube.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction's progress by GC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with an organic solvent, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Visualization of Key Concepts

To further elucidate the principles discussed, the following diagrams illustrate the fundamental catalytic cycle and a decision-making workflow.

Cross_Coupling_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Ar-I or Ar-Br) ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation R-M ArPdR Ar-Pd(II)L_n-R Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Halide_Selection_Workflow Start Start: Select Aryl Halide Question1 Is high reactivity at low temperature required? Start->Question1 ArylIodide Choose Aryl Iodide (Ar-I) Question1->ArylIodide Yes Question2 Are cost and availability a primary concern? Question1->Question2 No Considerations Consider: - Steric hindrance - Electronic effects - Catalyst/ligand system ArylIodide->Considerations Question2->ArylIodide No ArylBromide Choose Aryl Bromide (Ar-Br) Question2->ArylBromide Yes ArylBromide->Considerations

References

A Comparative Guide to Palladium Catalysts for 3-Bromo-1-benzofuran Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of the benzofuran scaffold is a critical endeavor in medicinal chemistry and materials science, given its prevalence in a wide range of pharmacologically active compounds.[1] Palladium-catalyzed cross-coupling reactions have become indispensable tools for the precise modification of the benzofuran core, offering versatile and efficient pathways to novel derivatives.[1] This guide provides a comparative analysis of various palladium catalyst systems for the coupling of 3-Bromo-1-benzofuran, focusing on Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Comparative Analysis of Catalyst Performance

The selection of an appropriate palladium catalyst system, including the palladium source and associated ligands, is crucial for achieving high efficiency and yield in the coupling of this compound. The performance is influenced by factors such as the stability of the catalyst, the steric and electronic properties of the ligands, and the reaction conditions.[2] Below is a summary of quantitative data from various studies, illustrating the performance of different catalytic systems in key cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with a boronic acid or ester.[1][3] For benzofuran derivatives, this reaction is widely used to introduce aryl or vinyl substituents.

EntryPalladium Catalyst/PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Coupling Partner
1Pd(PPh₃)₄PPh₃2M Na₂CO₃DMEReflux2~75-85o-formyl-phenylboronic acid
2Pd(OAc)₂XPhosK₂CO₃THF/MeOHRT18>95Benzo[b]furan-2-boronic acid
3XPhos G2 PrecatalystXPhosLiOHTHFRT->90Arylboronic ester
4Pd/C-K₂CO₃Water801>95Phenylboronic acid

Data synthesized from multiple sources for illustrative comparison.[4][5][6]

Table 2: Mizoroki-Heck Coupling of Benzofuran Derivatives

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route for introducing alkenyl groups onto the benzofuran scaffold.[1]

EntryPalladium Catalyst/PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Coupling Partner
1Pd(OAc)₂P(Cy)₃K₂CO₃DMA12016~80-904-Bromoanisole (example)
2Pd(OAc)₂1,3-dialkyl-tetrahydropyrimidinium saltK₂CO₃DMF/H₂O804>90Styrene
33% Pd/C-K₂CO₃Aqueous1002.5~85Acrylic acid

Data synthesized from multiple sources for illustrative comparison.[1][7][8]

Table 3: Sonogashira Coupling of this compound Derivatives

The Sonogashira coupling is the premier method for forming a C-C bond between an aryl halide and a terminal alkyne, enabling the introduction of valuable alkynyl moieties.[1][9]

EntryPalladium Catalyst/PrecatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Coupling Partner
1Pd(OAc)₂CuIPiperidineDMF602-10~70-90Terminal Alkyne
2Supported Pd-pyridinium-SILPNoneK₃PO₄DMF10024~85-95Phenylacetylene
3Na₂PdCl₄CuITMEDATMEDA8018>90Terminal Alkyne

Data synthesized from multiple sources for illustrative comparison.[9][10][11]

Table 4: Buchwald-Hartwig Amination of this compound Derivatives

The Buchwald-Hartwig amination allows for the synthesis of carbon-nitrogen bonds by coupling aryl halides with amines, a crucial transformation in pharmaceutical synthesis.[12]

EntryPalladium Catalyst/PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Coupling Partner
1[Pd(allyl)Cl]₂t-BuXPhost-BuOLi1,4-Dioxane10024~65-75Carbazole
2Pd₂(dba)₃XPhosNaOtBuToluene10024~80-90Diphenylamine
3Pd(I) Dimer PrecatalystBiaryl PhosphineNaOtBu1,4-Dioxane1001>95Morpholine
4tBuBrettPhos-Pd PrecatalysttBuBrettPhosK₂CO₃t-Amyl alcohol10018~80-90Various Amines

Data synthesized from multiple sources for illustrative comparison.[13][14][15]

Experimental Protocols and Methodologies

General Procedure for Palladium-Catalyzed Cross-Coupling

The following is a generalized protocol adaptable for various palladium-catalyzed coupling reactions of this compound.

1. Reaction Setup:

  • In an oven-dried reaction vessel (e.g., a screw-cap vial or Schlenk flask) equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), the appropriate ligand (e.g., XPhos, 1-4 mol%), and the base (e.g., K₂CO₃, NaOtBu, 1.5-2.5 equivalents).

  • Seal the vessel with a septum or cap.

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[13]

2. Reagent Addition:

  • Through the septum, add the degassed solvent (e.g., Toluene, Dioxane, or DMF) via syringe.

  • Add the this compound substrate (1.0 equivalent) and the coupling partner (e.g., boronic acid, alkyne, amine, 1.1-1.5 equivalents).

3. Reaction:

  • Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80-120 °C).[1]

  • Stir the reaction mixture vigorously for the specified amount of time (e.g., 2-24 hours), monitoring progress by TLC or GC-MS if necessary.

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter it through a pad of Celite to remove the catalyst and inorganic salts.[1]

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure coupled product.[1]

Visualizations

Workflow and Catalytic Cycle Diagrams

Visualizing the experimental process and the underlying catalytic mechanism is essential for understanding and optimizing these complex reactions.

G General Experimental Workflow for Pd-Catalyzed Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Weigh Substrate, Coupling Partner, & Base B Add Pd Catalyst & Ligand A->B C Establish Inert Atmosphere (Ar/N₂) B->C D Add Degassed Solvent C->D E Heat to Specified Temperature D->E F Stir for Required Time E->F G Cool & Dilute F->G H Filter through Celite G->H I Aqueous Wash & Dry H->I J Purify by Chromatography I->J

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

G Generalized Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OA_complex Benzofuranyl-Pd(II)-Br(L₂) Pd0->OA_complex Oxidative Addition TM_complex Benzofuranyl-Pd(II)-R(L₂) OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product 3-R-Benzofuran TM_complex->Product ArylHalide 3-Br-Benzofuran ArylHalide->OA_complex BoronicAcid R-B(OR)₂ + Base BoronicAcid->TM_complex

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

A Researcher's Guide to Assessing the Purity of 3-Bromo-1-benzofuran by Melting Point

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis for assessing the purity of 3-Bromo-1-benzofuran using the melting point determination method, a fundamental technique in organic chemistry.

Data Presentation: Melting Point Comparison

The melting point is a sensitive indicator of purity. A pure crystalline solid will have a sharp, well-defined melting point, whereas impurities will typically cause a depression and broadening of the melting point range. The following table outlines the expected melting point characteristics for pure and impure this compound.

SampleExpected Melting Point (°C)Melting Point RangeObservations
Pure this compound 35 °CNarrow (e.g., 0.5-1 °C)The substance melts sharply at a consistent temperature.
Impure this compound Depressed (below 35 °C)Broad (e.g., >2 °C)The substance begins to melt at a lower temperature and liquefies over a wider temperature range.

Potential Impurities and their Effects:

Impurities in a sample of this compound can originate from the starting materials, byproducts of the synthesis, or degradation. A common synthesis route involves the dehydrobromination of 2,3-dibromo-2,3-dihydrobenzofuran.

  • Unreacted Starting Material (2,3-dibromo-2,3-dihydrobenzofuran): The presence of this precursor will lead to a lower and broader melting point range for the final product.

  • Solvents: Residual solvents from the reaction or purification process can also act as impurities, depressing the melting point.

  • Byproducts: Side reactions can lead to the formation of other brominated benzofuran isomers or related compounds, which will affect the melting point.

Experimental Protocol: Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.

Materials:

  • Sample of this compound

  • Melting point capillaries (sealed at one end)

  • Mortar and pestle

  • Melting point apparatus

  • Calibrated thermometer

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • Place a small amount of the sample on a clean, dry surface.

    • Finely powder the sample using a mortar and pestle.

  • Loading the Capillary Tube:

    • Invert the open end of a melting point capillary into the powdered sample. A small amount of the sample will be forced into the tube.

    • Tap the sealed end of the capillary on a hard surface to pack the sample down.

    • Repeat until the sample column is approximately 2-3 mm high.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating the sample quickly to get a rough estimate.

    • For an accurate measurement, heat the sample at a slow, steady rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last crystal melts (the end of the melting range).

  • Data Analysis:

    • The observed melting range should be compared to the literature value for pure this compound (35 °C).

    • A sharp melting range (within 1 °C) close to the literature value indicates a high degree of purity.

    • A depressed and broad melting range suggests the presence of impurities.

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of this compound via melting point determination.

Purity_Assessment_Workflow start Start: Obtain this compound Sample prep_sample Prepare Sample: - Dry the sample - Finely powder the sample start->prep_sample load_capillary Load Capillary Tube: - Pack 2-3 mm of sample prep_sample->load_capillary measure_mp Measure Melting Point: - Heat slowly (1-2 °C/min) - Record start and end of melting load_capillary->measure_mp compare_data Compare with Literature Value (35 °C) measure_mp->compare_data pure Result: Pure (Sharp melting range at ~35 °C) compare_data->pure Matches impure Result: Impure (Depressed and broad melting range) compare_data->impure Does not match end End: Purity Assessed pure->end purify Further Action: Purify the sample (e.g., recrystallization) impure->purify purify->start Re-assess

Caption: Workflow for assessing the purity of this compound by melting point.

Comparative Analysis of ¹H and ¹³C NMR Spectral Data for 3-Bromo-1-benzofuran and a Selection of its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the nuclear magnetic resonance (NMR) characteristics of 3-Bromo-1-benzofuran, with a comparative analysis against its 2- and 5-bromo isomers, and the parent compound, benzofuran. This guide provides detailed experimental protocols, tabulated spectral data, and a visual representation of the structure-data relationship to aid in the structural elucidation and characterization of these compounds.

Introduction

1-Benzofuran and its halogenated derivatives are important heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and purity assessment of these compounds. This guide presents a detailed comparison of the ¹H and ¹³C NMR spectral data for this compound, alongside its isomers, 2-Bromo-1-benzofuran and 5-Bromo-1-benzofuran, and the unsubstituted benzofuran. The presented data facilitates the differentiation of these closely related structures and serves as a valuable reference for researchers in the fields of organic synthesis and drug discovery.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) provide a unique fingerprint for each molecule. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its comparators, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundH-2H-4H-5H-6H-7
This compound 7.78 (s)7.59 (d, J=7.8)7.30 (t, J=7.6)7.42 (t, J=7.6)7.52 (d, J=8.1)
2-Bromo-1-benzofuran -7.58 (d, J=7.8)7.26 (t, J=7.6)7.39 (t, J=7.8)7.49 (d, J=8.1)
5-Bromo-1-benzofuran 7.63 (d, J=2.2)7.59 (d, J=1.9)-7.38 (dd, J=8.7, 2.0)7.40 (d, J=8.7)
Benzofuran [1]7.61 (d, J=2.2)7.55 (d, J=7.7)7.23 (t, J=7.4)7.30 (t, J=7.7)7.47 (d, J=8.1)

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundC-2C-3C-3aC-4C-5C-6C-7C-7a
This compound 146.9100.2129.1121.5124.9123.3112.0154.8
2-Bromo-1-benzofuran 129.1112.8127.8121.8124.7123.1111.9154.9
5-Bromo-1-benzofuran 146.8107.1129.6123.8116.1126.1112.8155.9
Benzofuran [2]145.1106.7127.8121.5122.9124.3111.4155.0

Experimental Protocols

NMR Sample Preparation and Data Acquisition

Standard protocols were followed for the acquisition of NMR spectra. A representative procedure is outlined below:

  • Sample Preparation: Approximately 5-10 mg of the benzofuran derivative was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.

  • ¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 8278 Hz, an acquisition time of 3.9 s, and a relaxation delay of 1 s. A total of 16 scans were accumulated for each spectrum.

  • ¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 24038 Hz, an acquisition time of 1.4 s, and a relaxation delay of 2 s. Typically, 1024 scans were accumulated to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data was processed using standard Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Structure-Spectra Relationship

The position of the bromine substituent on the benzofuran ring system significantly influences the chemical shifts of the neighboring protons and carbons, providing a clear basis for structural assignment. The following diagram illustrates the relationship between the chemical structure of this compound and its corresponding NMR spectral data.

G cluster_0 This compound cluster_1 ¹H NMR Data (ppm) cluster_2 ¹³C NMR Data (ppm) C8H5BrO C₈H₅BrO H2 H-2: 7.78 (s) C8H5BrO->H2 H4 H-4: 7.59 (d) C8H5BrO->H4 H5 H-5: 7.30 (t) C8H5BrO->H5 H6 H-6: 7.42 (t) C8H5BrO->H6 H7 H-7: 7.52 (d) C8H5BrO->H7 C2 C-2: 146.9 C8H5BrO->C2 C3 C-3: 100.2 C8H5BrO->C3 C3a C-3a: 129.1 C8H5BrO->C3a C4 C-4: 121.5 C8H5BrO->C4 C5 C-5: 124.9 C8H5BrO->C5 C6 C-6: 123.3 C8H5BrO->C6 C7 C-7: 112.0 C8H5BrO->C7 C7a C-7a: 154.8 C8H5BrO->C7a

Caption: Relationship between this compound and its NMR data.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-1-benzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 3-Bromo-1-benzofuran, a compound requiring careful handling due to its hazardous properties. This guide is intended for researchers, scientists, and professionals in drug development who handle such chemicals in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Key Safety and Disposal Information

Proper disposal of this compound is not merely a matter of procedural compliance but a critical component of laboratory safety. This compound is classified as acutely toxic if swallowed and causes serious eye irritation.[1] As a halogenated organic compound, it requires specific disposal pathways and must not be mixed with non-halogenated solvent waste.[2][3][4]

Property Information Citation
Chemical Name This compound[5]
Molecular Formula C₈H₅BrO[1]
Appearance Yellow to white solid or liquid[5][6]
Primary Hazards Acute oral toxicity, serious eye irritation, skin irritation, harmful if inhaled.[1]
GHS Pictograms Skull and crossbones (GHS06)
Signal Word Danger
Storage Store in a cool, dry, well-ventilated area in a tightly closed container. For long-term storage, keep in a freezer under an inert atmosphere.[3][5]
Incompatible Materials Strong oxidizing agents.[7][8]
Disposal Consideration Must be disposed of as hazardous waste. Do not dispose of down the drain or as regular trash.[9][10][11]

Detailed Disposal Protocol

The following step-by-step procedure should be followed for the safe disposal of this compound and its contaminated materials.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][12]

  • All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with non-halogenated organic waste.[2][3][4]

  • Designate a specific, compatible, and clearly labeled waste container for "Halogenated Organic Waste."[3] The container must be in good condition with a secure, tight-fitting lid.[11]

  • The container should be labeled with the words "Hazardous Waste" and the full chemical name "this compound."[3][4] If other halogenated solvents are added to the same container, their names must also be listed.[3]

3. Container Management:

  • The waste container must be kept closed at all times, except when adding waste.[3][9][11] This is to prevent the release of harmful vapors.

  • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[11][13] The SAA must be inspected weekly for any signs of leakage.[11]

4. Disposal of Contaminated Materials:

  • Any materials that come into direct contact with this compound, such as pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated halogenated waste container.

  • For empty containers that held this compound, they must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9] The rinsate must be collected and disposed of as hazardous waste in the halogenated waste container.[9] After triple-rinsing, the container can be disposed of as regular trash after defacing the label.[9]

5. Request for Waste Pickup:

  • Once the waste container is full or ready for disposal, a waste collection request must be submitted to your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management service.[9][13]

  • Do not attempt to dispose of the chemical waste through any other means.[9] Professional hazardous waste disposal services will ensure the material is handled and disposed of in accordance with all federal, state, and local regulations.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) in a Fume Hood start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use a Labeled, Compatible 'Halogenated Waste' Container segregate->container collect Collect Waste Chemical and Contaminated Materials container->collect close_container Keep Container Securely Closed in Satellite Accumulation Area collect->close_container spill Spill or Leak? close_container->spill spill_procedure Follow Institutional Spill Cleanup Protocol spill->spill_procedure Yes full Container Full or Ready for Disposal? spill->full No spill_procedure->close_container full->close_container No request_pickup Submit Waste Pickup Request to EHS full->request_pickup Yes end Proper Disposal by Licensed Facility request_pickup->end

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 3-Bromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 3-Bromo-1-benzofuran in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure personal safety and environmental protection.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 59214-70-9

  • Molecular Formula: C₈H₅BrO

  • Molecular Weight: 197.03 g/mol [1][2]

Hazard Summary: this compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin irritation and serious eye irritation.[1]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a significant risk of splashing.To protect against splashes that can cause serious eye damage.
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves for any signs of degradation or punctures before use.To prevent skin contact, which can cause irritation and absorption of the harmful substance.[3]
Body Protection A standard laboratory coat is required. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron or suit is advised.To protect the skin from accidental contact and to prevent contamination of personal clothing.[3]
Respiratory Protection All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent the inhalation of harmful vapors or dust which may cause respiratory irritation.[4]
Foot Protection Closed-toe shoes are mandatory in the laboratory.To protect against spills.[4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is critical for the safe handling of this compound.

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Clear the workspace of all non-essential items.

    • Locate the nearest eyewash station and safety shower and confirm they are accessible.

    • Have all necessary PPE donned correctly before handling the chemical.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood to minimize exposure.

    • Use a disposable weighing boat to avoid contamination of laboratory balances.

    • Handle the compound gently to prevent the generation of airborne dust or aerosols.

  • Dissolution (if applicable):

    • If preparing a solution, slowly add the this compound to the solvent to avoid splashing.

    • Keep the container covered as much as possible during the dissolution process.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate any reusable equipment with an appropriate solvent.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation:

    • Halogenated Waste: this compound is a halogenated organic compound. All waste containing this chemical must be collected in a designated "Halogenated Organic Waste" container.[5]

    • Avoid Mixing: Never mix halogenated waste with non-halogenated organic solvents, as disposal methods differ.[5] Do not mix with incompatible materials such as acids, bases, or strong oxidizing agents.[5]

  • Waste Collection:

    • Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed, and chemically compatible hazardous waste container. The label must include the full chemical name and associated hazards.

    • Liquid Waste: Collect solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.

    • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing boats, and pipette tips, must be disposed of in the designated solid hazardous waste container.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material like vermiculite or sand.

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[5][6]

Quantitative Data

PropertyValue
Molecular Weight 197.03 g/mol [1][2]
Melting Point 35 °C[2]
Boiling Point 110 °C[2]
Density 1.608±0.06 g/cm³ (Predicted)[2]
Appearance White solid or yellow liquid/solid[2]

Experimental Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal Prep Don PPE Verify Verify Fume Hood & Safety Equipment Prep->Verify Weigh Weigh & Transfer Verify->Weigh Dissolve Prepare Solution (if needed) Weigh->Dissolve Segregate Segregate Halogenated Waste Weigh->Segregate Clean Decontaminate Work Area & Equipment Dissolve->Clean Dissolve->Segregate Doff Remove PPE Clean->Doff Clean->Segregate Wash Wash Hands Doff->Wash Doff->Segregate Collect Collect in Labeled, Sealed Container Segregate->Collect Store Store in Designated Area Collect->Store

Caption: Workflow for the safe handling and disposal of this compound.

References

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